1-Benzyl-3-bromopyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-bromopyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXJTPBOJBQGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Br)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569868 | |
| Record name | 1-Benzyl-3-bromopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38042-74-9 | |
| Record name | 1-Benzyl-3-bromopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-bromopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-bromopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-3-bromopyrrolidine, a key intermediate in organic synthesis and drug discovery. This document summarizes its known physical and chemical characteristics, outlines detailed experimental protocols for their determination, and presents a general workflow for its synthesis and characterization.
Core Physicochemical Properties
This compound is a pyrrolidine derivative featuring a benzyl group attached to the nitrogen atom and a bromine atom at the 3-position of the pyrrolidine ring. These structural features significantly influence its physical and chemical behavior. A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄BrN |
| Molecular Weight | 240.14 g/mol [1] |
| Boiling Point | 281.796 °C at 760 mmHg[1] |
| Density | 1.393 g/cm³[1] |
| Melting Point | Data not available |
| Solubility | Data not available |
Experimental Protocols
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this section provides detailed, generalized methodologies for the determination of its key physicochemical properties. These protocols are standard procedures in organic chemistry and can be readily adapted for the characterization of this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Thiele tube or melting point apparatus with boiling point determination capability
-
Thermometer
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Heating mantle or oil bath
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and placed in a Thiele tube or an appropriate heating apparatus.
-
The apparatus is heated gradually.
-
As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer Method)
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (a small glass flask of known volume)
-
Analytical balance
-
Thermometer
-
Water bath
-
Sample of this compound
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.
-
The filled pycnometer is weighed.
-
The temperature of the liquid is recorded.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Melting Point (for solid derivatives or if the compound is a solid at room temperature)
The melting point is the temperature at which a solid turns into a liquid. While this compound is expected to be a liquid at room temperature, this protocol is relevant for its solid derivatives.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (open at one end)
-
Spatula
-
Solid sample
Procedure:
-
A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded as the melting point range.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
A range of common laboratory solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, dichloromethane)
-
Sample of this compound
Procedure:
-
A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.
-
A small volume of a selected solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously for a set period (e.g., 1 minute).
-
The mixture is observed to determine if the solute has completely dissolved.
-
If the solute dissolves, it is recorded as soluble in that solvent. If it does not dissolve or only partially dissolves, it is recorded as insoluble or partially soluble, respectively.
-
This process is repeated with a variety of solvents of differing polarities.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of an organic compound like this compound. This process is fundamental in drug discovery and development, ensuring the identity and purity of the target molecule.
Caption: General workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of the physicochemical properties of this compound. Further experimental investigation is necessary to determine the currently unavailable data points, which will be crucial for its application in research and development.
References
In-Depth Technical Guide to 1-Benzyl-3-bromopyrrolidine: Spectral Data and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics and a plausible synthetic protocol for 1-Benzyl-3-bromopyrrolidine. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a combination of predicted data and expected spectral features based on the analysis of its chemical structure and comparison with analogous compounds.
Chemical Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 38042-74-9[1]
-
Molecular Formula: C₁₁H₁₄BrN[1]
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Molecular Weight: 240.14 g/mol [1]
-
Structure:
Spectral Data Summary
Table 1: Predicted Mass Spectrometry Data
The following data is based on predictions from computational models.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 240.03824 |
| [M+Na]⁺ | 262.02018 |
| [M-H]⁻ | 238.02368 |
| [M+NH₄]⁺ | 257.06478 |
| [M+K]⁺ | 277.99412 |
| [M]⁺ | 239.03041 |
Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)
The expected chemical shifts are estimated based on the analysis of the structure and known values for similar benzyl and pyrrolidine moieties.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 4.40-4.60 | m | 1H | CH-Br |
| ~ 3.60-3.80 | m | 2H | N-CH₂ (benzyl) |
| ~ 2.80-3.20 | m | 2H | N-CH₂ (pyrrolidine ring) |
| ~ 2.40-2.70 | m | 2H | CH₂ (pyrrolidine ring) |
| ~ 2.00-2.30 | m | 2H | CH₂ (pyrrolidine ring) |
Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃)
The expected chemical shifts are estimated based on the analysis of the structure.
| Chemical Shift (ppm) | Assignment |
| ~ 138 | Quaternary aromatic carbon |
| ~ 129 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 60 | N-CH₂ (benzyl) |
| ~ 58 | N-CH₂ (pyrrolidine ring) |
| ~ 55 | CH-Br |
| ~ 54 | N-CH₂ (pyrrolidine ring) |
| ~ 35 | CH₂ (pyrrolidine ring) |
Table 4: Expected IR Spectral Data
Expected vibrational frequencies based on functional groups present in the molecule.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3030 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (CH₂, CH) |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| 1470-1430 | CH₂ bend | Aliphatic |
| 1100-1000 | C-N stretch | Amine |
| 750-700, 690 | C-H out-of-plane bend | Monosubstituted benzene |
| 650-550 | C-Br stretch | Alkyl bromide |
Experimental Protocols
Synthesis of this compound from 1-Benzyl-3-pyrrolidinol
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
1-Benzyl-3-pyrrolidinol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Benzyl-3-pyrrolidinol in anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0°C with continuous stirring.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled solution via a dropping funnel. The molar ratio of 1-Benzyl-3-pyrrolidinol to PBr₃ should be approximately 3:1.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Diagram 2: Spectral Analysis Workflow
Caption: Process of structural elucidation using spectral data.
References
An In-depth Technical Guide to 1-Benzyl-3-bromopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzyl-3-bromopyrrolidine, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutics. This document outlines its chemical identity, properties, synthesis, and reactivity, offering valuable information for researchers in drug discovery and development.
Chemical Identity and Properties
This compound is a substituted pyrrolidine derivative that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its CAS number is 38042-74-9 .[1][2][3]
Synonyms: [1]
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1-Benzyl-3-bromo-pyrrolidine
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Pyrrolidine, 3-bromo-1-(phenylmethyl)-
-
(R)-1-Benzyl-3-bromopyrrolidine
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(S)-1-Benzyl-3-bromopyrrolidine
-
3-bromo-1-(phenylmethyl)pyrrolidine
-
3-bromo-1-benzyl-pyrrolidine
-
3-bromanyl-1-(phenylmethyl)pyrrolidine
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄BrN | [2] |
| Molecular Weight | 240.14 g/mol | [2] |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the bromination of its precursor, 1-benzyl-3-pyrrolidinol. This reaction can be achieved using various brominating agents. A widely used method involves phosphorus tribromide (PBr₃).
Experimental Protocol: Synthesis from 1-benzyl-3-pyrrolidinol
This protocol describes the conversion of 1-benzyl-3-pyrrolidinol to this compound using phosphorus tribromide.
Materials:
-
1-benzyl-3-pyrrolidinol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-3-pyrrolidinol in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) to the stirred solution via a dropping funnel. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the excess PBr₃ and acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash them with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Below is a DOT script for a diagram illustrating the synthesis workflow.
Caption: Synthesis Workflow of this compound.
Applications in Organic Synthesis
This compound is a valuable building block for introducing the 1-benzylpyrrolidin-3-yl moiety into larger molecules. The bromine atom at the 3-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is widely exploited in the synthesis of various pharmaceutical intermediates.
Experimental Protocol: Nucleophilic Substitution with Ethylamine
This protocol details the synthesis of 1-benzyl-3-(ethylamino)pyrrolidine, a precursor for compounds targeting neurological disorders, via nucleophilic substitution.
Materials:
-
This compound
-
Ethylamine (as a solution in a suitable solvent like ethanol or as a neat reagent)
-
A suitable solvent (e.g., ethanol, acetonitrile, or THF)
-
A base (e.g., potassium carbonate or triethylamine, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol.
-
Add an excess of ethylamine to the solution. If the ethylamine is in a gaseous form, it can be bubbled through the solution. If it is a solution, it can be added directly.
-
If necessary, add a base like potassium carbonate to scavenge the HBr formed during the reaction.
-
Heat the reaction mixture to reflux and maintain it for several hours until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-benzyl-3-(ethylamino)pyrrolidine.
The logical relationship for this nucleophilic substitution is visualized in the DOT script below.
Caption: Nucleophilic Substitution Reaction.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and reactivity make it an important intermediate for the development of new chemical entities, particularly in the pharmaceutical industry. The protocols and information provided in this guide are intended to support researchers in their synthetic endeavors with this compound.
References
molecular weight and formula of 1-Benzyl-3-bromopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Benzyl-3-bromopyrrolidine, a key intermediate in organic synthesis and pharmaceutical development. This document summarizes its core characteristics and provides essential data for laboratory applications.
Core Properties of this compound
The fundamental molecular attributes of this compound are crucial for its application in experimental design and chemical synthesis. The table below provides a summary of these key quantitative data points.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrN | [1][][3] |
| Molecular Weight | 240.14 g/mol | [][4] |
| Monoisotopic Mass | 239.03096 Da | [3] |
| InChI | InChI=1S/C11H14BrN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | [1][3] |
| InChIKey | VOXJTPBOJBQGSL-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1CN(CC1Br)CC2=CC=CC=C2 | [][3] |
| CAS Number | 38042-74-9 | [1][] |
Experimental Protocols
Due to the proprietary and varied nature of synthetic and analytical methods, specific, detailed experimental protocols for this compound are not publicly available in comprehensive, citable documents. However, a general understanding of its synthesis can be inferred from related compounds. For instance, the synthesis of chiral (R)-1-benzyl-3-bromopyrrolidine can be achieved from (S)-N-benzyl-3-hydroxypyrrolidine.[4] Similarly, the related compound 1-Benzyl-3-pyrrolidinone is used as a starting reagent in the synthesis of vinyl triflates and to prepare chiral, alkenyl sulfoximines.[5]
Logical Relationship in Synthesis
The following diagram illustrates a generalized synthetic pathway, highlighting the role of precursor molecules in the synthesis of brominated pyrrolidine derivatives.
Caption: Simplified workflow for the synthesis of this compound.
References
Stability and Storage of 1-Benzyl-3-bromopyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for the research chemical 1-Benzyl-3-bromopyrrolidine. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in scientific experiments and drug development processes. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for stability assessment.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality of this compound. Unsuitable conditions can lead to degradation, affecting experimental outcomes and the safety profile of synthesized products.
General Recommendations:
-
Storage Temperature: Refrigerate at 2-8°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Container: Use a tightly sealed, light-resistant container to protect from moisture and light.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Avoid contact with skin and eyes.[1]
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. Identifying these pathways is a key objective of forced degradation studies.
-
Hydrolysis: The carbon-bromine bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 1-Benzyl-3-hydroxypyrrolidine and hydrobromic acid.
-
Oxidation: The benzylic position and the tertiary amine are potential sites for oxidation. Oxidative stress could lead to the formation of N-oxides, ring-opened products, or degradation of the benzyl group.
-
Photodegradation: Exposure to UV or visible light can induce degradation, potentially through radical mechanisms. Photostability testing is crucial to determine the need for light-resistant packaging.[3]
-
Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation reactions.[4]
Below is a diagram illustrating the logical relationship of potential degradation stressors for this compound.
References
An In-depth Technical Guide to the Reactivity of the C-Br Bond in 1-Benzyl-3-bromopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-3-bromopyrrolidine is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, and the presence of a bromine atom at the C-3 position provides a reactive handle for a variety of chemical transformations.[1] This technical guide delves into the reactivity of the carbon-bromine (C-Br) bond in this compound, focusing on its susceptibility to nucleophilic substitution and elimination reactions. This document provides a comprehensive overview of the key factors governing these reactions, detailed experimental protocols for representative transformations, and quantitative data to inform synthetic planning.
Introduction
The pyrrolidine ring is a core structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its three-dimensional structure and its ability to engage in specific interactions with biological targets.[1] The functionalization of the pyrrolidine ring is a key strategy in the development of novel therapeutic agents. This compound serves as a valuable building block in this context, with the N-benzyl group providing stability and influencing the stereochemical outcome of reactions, while the C-Br bond at the 3-position allows for the introduction of diverse functionalities.
The reactivity of the C-Br bond in this molecule is primarily dictated by its nature as a secondary alkyl halide. This allows it to participate in both SN1 and SN2 nucleophilic substitution reactions, as well as E1 and E2 elimination reactions. The outcome of a particular reaction is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.
General Reactivity of the C-Br Bond
The carbon atom attached to the bromine in this compound is an electrophilic center due to the electronegativity of the bromine atom. This makes it susceptible to attack by electron-rich species, or nucleophiles.[2] The principal reaction pathways involving the C-Br bond are nucleophilic substitution and elimination.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction in organic chemistry where a nucleophile replaces a leaving group, in this case, the bromide ion.[3] For this compound, both SN1 and SN2 mechanisms are possible.
-
SN2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs.[2] This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[2] For secondary halides like this compound, SN2 reactions are common.[4]
-
SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, which is then attacked by the nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. Given that a secondary carbocation would be formed, the SN1 pathway is less common than for tertiary halides but can occur under appropriate conditions.[5]
Elimination Reactions
Elimination reactions compete with nucleophilic substitution and result in the formation of a double bond.[6] In the case of this compound, this would lead to the formation of 1-benzyl-2,3-dihydro-1H-pyrrole.
-
E2 Mechanism: This is a one-step, concerted reaction where a base removes a proton from a carbon adjacent to the one bearing the bromine, simultaneously forming a double bond and expelling the bromide ion. Strong, bulky bases favor the E2 mechanism.[2]
-
E1 Mechanism: This is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. A weak base then removes a proton from an adjacent carbon to form the double bond. E1 reactions often accompany SN1 reactions, especially at higher temperatures.[5]
The choice between substitution and elimination is a critical consideration in synthetic design. Generally, strong, non-bulky nucleophiles favor SN2 substitution, while strong, hindered bases favor E2 elimination. Higher reaction temperatures also tend to favor elimination over substitution.[4]
Synthesis of this compound
The synthesis of the precursor, 1-benzyl-3-hydroxypyrrolidine, is a key first step. One common method involves the reduction of N-benzyl-3-hydroxysuccinimide. For example, (3S)-N-benzyl-3-hydroxysuccinimide can be reduced with lithium aluminum hydride in tetrahydrofuran to yield (3S)-N-benzyl-3-hydroxypyrrolidine.[7] The subsequent conversion to this compound can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Quantitative Data on C-Br Bond Reactivity
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia | 1-Benzyl-3-aminopyrrolidine | Methanolic ammonia, sealed tube, 110 °C | Not specified | [8] |
| Benzylamine | 1-Benzyl-3-(benzylamino)pyrrolidine | K₂CO₃, CH₃CN, reflux | Good | Analogous reaction[9] |
| Sodium Azide | 1-Benzyl-3-azidopyrrolidine | NaN₃, DMF, 80 °C | High | Analogous reaction[10] |
| Piperidine | 1-Benzyl-3-(piperidin-1-yl)pyrrolidine | K₂CO₃, CH₃CN, reflux | Good | Analogous reaction[9] |
Experimental Protocols
The following are representative experimental protocols for key transformations involving the C-Br bond of this compound.
Synthesis of 1-Benzyl-3-aminopyrrolidine (Nucleophilic Substitution with Ammonia)
Materials:
-
This compound
-
Methanolic ammonia (saturated solution)
-
Sealed pressure tube
Procedure:
-
A solution of this compound in saturated methanolic ammonia is prepared in a sealed pressure tube.
-
The mixture is heated at 110 °C for 12-24 hours.[8]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 1-benzyl-3-aminopyrrolidine.
Logical Workflow for Nucleophilic Substitution:
Caption: General workflow for the synthesis of 3-substituted-1-benzylpyrrolidines.
Potential for Elimination Reactions
To favor the formation of 1-benzyl-2,3-dihydro-1H-pyrrole, a strong, sterically hindered base should be employed.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of this compound in anhydrous THF at 0 °C, add potassium tert-butoxide portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield 1-benzyl-2,3-dihydro-1H-pyrrole.
Reaction Pathway Diagram:
Caption: Competing substitution and elimination pathways for this compound.
Applications in Drug Development
The pyrrolidine scaffold is a key component of many FDA-approved drugs. The ability to functionalize the 3-position of this compound allows for the synthesis of a wide range of derivatives that can be screened for biological activity. For instance, the introduction of amine functionalities can lead to compounds with potential applications as receptor ligands or enzyme inhibitors. The N-benzyl group can often be removed at a later stage of the synthesis to provide the free secondary amine, which can be further functionalized.[1]
Conclusion
The C-Br bond in this compound is a versatile functional group that enables a wide range of chemical transformations. Nucleophilic substitution reactions, proceeding primarily through an SN2 mechanism, allow for the introduction of various nitrogen, oxygen, and carbon-based nucleophiles at the C-3 position. Competing elimination reactions can be favored by employing strong, sterically hindered bases. A thorough understanding of the factors that govern the competition between substitution and elimination is crucial for the successful application of this important synthetic building block in the design and synthesis of novel, biologically active molecules. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the reactivity of this compound for their synthetic endeavors.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 10. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
potential applications of substituted pyrrolidines in drug discovery
An In-depth Technical Guide on the Applications of Substituted Pyrrolidines
The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique structural and physicochemical properties, including its non-planar, puckered conformation and its ability to engage in hydrogen bonding, make it an ideal building block for the design of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the potential applications of substituted pyrrolidines in drug discovery, focusing on their synthesis, diverse biological activities, and structure-activity relationships (SAR).
The Significance of the Pyrrolidine Moiety in Approved Drugs
The versatility of the pyrrolidine ring is underscored by its presence in numerous FDA-approved drugs across various therapeutic areas.[4][5] This prevalence highlights the scaffold's ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[3] The nitrogen atom's basicity and the ring's stereogenic centers offer ample opportunities for chemical modification to optimize potency, selectivity, and metabolic stability.[2][5]
Some notable examples of drugs containing the pyrrolidine scaffold include:
-
Antivirals: Telaprevir and Ombitasvir are used in the treatment of Hepatitis C virus (HCV) infection.[6]
-
ACE Inhibitors: Captopril and its analogs are widely prescribed for hypertension.[3]
-
Anticancer Agents: The pyrrolidine moiety is found in compounds targeting various cancer cell lines.[7][8]
-
Anticonvulsants: Substituted pyrrolidine-2,5-diones have shown significant anticonvulsant activity.[9]
-
DPP-IV Inhibitors: PF-734200 is an inhibitor of dipeptidyl peptidase-IV for the treatment of type 2 diabetes.[4]
Synthetic Strategies for Accessing Substituted Pyrrolidines
The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, with several robust methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.[10][11]
1,3-Dipolar Cycloaddition
One of the most powerful and versatile methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[4][5] This reaction allows for the stereocontrolled formation of multiple stereocenters in a single step.[5]
Experimental Protocol: Synthesis of a Substituted Pyrrolidine via 1,3-Dipolar Cycloaddition
-
Materials: Isatin (1.0 mmol), sarcosine (1.0 mmol), 5-arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol), ethanol (5 ml), and a suitable catalyst (e.g., L-proline functionalized manganese ferrite nanorods, 4 mol%).[12]
-
Procedure:
-
Combine isatin, sarcosine, and the 5-arylidene-1,3-thiazolidine-2,4-dione in a round-bottomed flask containing ethanol.[12]
-
Add the catalyst to the reaction mixture.[12]
-
Stir the mixture at 100 °C and monitor the reaction progress using thin-layer chromatography (TLC).[12]
-
Upon completion, separate the catalyst using an external magnet and evaporate the solvent.[12]
-
Purify the crude product by column chromatography on silica gel.
-
Functionalization of Proline and its Derivatives
Readily available and chiral, L-proline and its derivatives, such as 4-hydroxyproline, serve as excellent starting materials for the synthesis of optically pure substituted pyrrolidines.[11][13] The carboxylic acid and the secondary amine functionalities of proline provide convenient handles for further chemical modifications.[11]
Experimental Protocol: Synthesis of (S)-pyrrolidin-2-ylmethanol from Proline
-
Materials: L-proline, lithium aluminium hydride (LiAlH₄) or lithium borohydride (LiBH₄), and a suitable solvent (e.g., dry tetrahydrofuran).[11]
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in dry THF.
-
Cool the suspension to 0 °C and slowly add a solution of L-proline in dry THF.
-
Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography.
-
Diverse Biological Activities of Substituted Pyrrolidines
Substituted pyrrolidines exhibit a remarkable range of biological activities, making them attractive scaffolds for targeting a variety of diseases.[14]
Anticancer Activity
Numerous studies have reported the potent anticancer activity of pyrrolidine derivatives against various cancer cell lines.[1][7][8] The mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1][15]
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3h | Polysubstituted pyrrolidine | HCT116 | 2.9 - 16 | [8] |
| 3k | Polysubstituted pyrrolidine | HL60 | 2.9 - 16 | [8] |
| 37e | Thiophen-containing pyrrolidine | MCF-7 | 17 | [5] |
| 37e | Thiophen-containing pyrrolidine | HeLa | 19 | [5] |
| Spirooxindole-pyrrolidine 1b | Spirooxindole-pyrrolidine | HCT116 | 8.5 | [1] |
| N-Arylpyrrolidine-2,5-dione 2b | N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed human cancer cells (e.g., HCT116, MCF-7) in 96-well plates and incubate for 24 hours.[15]
-
Treatment: Treat the cells with various concentrations of the synthesized pyrrolidine derivatives and incubate for an additional 48-72 hours.[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.[15]
-
Solubilization: Dissolve the formazan crystals in a solubilizing agent like DMSO.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the IC₅₀ values from the dose-response curves.[15]
Anticonvulsant Activity
Substituted pyrrolidine-2,5-diones and related structures have been extensively investigated for their anticonvulsant properties.[9] These compounds have shown efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[9]
Antiviral Activity
The pyrrolidine scaffold is a key component of several potent antiviral agents.[6] As mentioned earlier, drugs like telaprevir and ombitasvir effectively inhibit viral proteases, highlighting the potential of this scaffold in developing new treatments for viral infections.[6]
Anti-inflammatory Activity
Certain pyrrolidine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[15]
Enzyme Inhibition
The structural features of the pyrrolidine ring make it an excellent scaffold for designing enzyme inhibitors.[1] For instance, substituted pyrrolidines have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the management of type 2 diabetes.[1][4]
Experimental Protocol: DPP-4 Inhibition Assay
-
Reagents: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and test compounds (pyrrolidine derivatives).[1]
-
Procedure:
-
In a 96-well plate, incubate the DPP-4 enzyme with the pyrrolidine derivatives for a short period.[1]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.[1]
-
Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths.[1]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[1]
-
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the biological activity of pyrrolidine-based compounds.[5][9] Key structural modifications that can influence activity include:
-
Substitution on the Nitrogen Atom: The nature of the substituent on the pyrrolidine nitrogen can significantly impact potency and selectivity.[5]
-
Stereochemistry: The stereochemistry at the chiral centers of the pyrrolidine ring is often critical for biological activity, as different stereoisomers can exhibit distinct binding modes to their target proteins.[2][5]
-
Substitution on the Ring Carbons: The position, nature, and orientation of substituents on the carbon atoms of the pyrrolidine ring can dramatically affect the pharmacological profile.[5] For instance, in a series of PPARα/γ dual agonists, the cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation.[5]
Conclusion
Substituted pyrrolidines represent a highly versatile and valuable scaffold in the field of drug discovery. Their presence in a wide range of approved drugs is a testament to their favorable physicochemical and pharmacological properties. The well-established synthetic methodologies, coupled with the diverse biological activities exhibited by this class of compounds, ensure that the pyrrolidine ring will continue to be a cornerstone of medicinal chemistry research for the foreseeable future. Further exploration of novel substitution patterns and the application of modern drug design strategies will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. enamine.net [enamine.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of Functionalized Pyrrolidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its three-dimensional structure and ability to engage in various biological interactions make it a highly sought-after motif for the development of novel therapeutics. This technical guide provides an in-depth review of the core synthetic routes to functionalized pyrrolidine scaffolds, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key chemical transformations.
1,3-Dipolar Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and versatile methods for the construction of the pyrrolidine ring.[2][3] This reaction allows for the creation of multiple stereocenters in a single step with high levels of regio- and stereocontrol.
Catalytic Asymmetric 1,3-Dipolar Cycloaddition
The enantioselective synthesis of pyrrolidines via 1,3-dipolar cycloaddition is often achieved using chiral metal catalysts, with copper(I) complexes being particularly prevalent.[4][5][6]
Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
A representative procedure for the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from an iminoester) with an electron-deficient alkene is as follows:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the copper(I) salt (e.g., Cu(CH3CN)4PF6, 5 mol%) and the chiral ligand (e.g., a chiral bis(oxazoline) or phosphine ligand, 5.5 mol%).
-
Add the appropriate anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
To this solution, add the iminoester (1.0 equivalent) and the dipolarophile (1.2 equivalents).
-
Add a base (e.g., a tertiary amine like triethylamine or diisopropylethylamine, 1.1 equivalents) to the reaction mixture to facilitate the in situ generation of the azomethine ylide.
-
Stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized pyrrolidine.
-
Characterize the product using spectroscopic methods such as 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry (HRMS).[7][8] Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Quantitative Data for 1,3-Dipolar Cycloaddition
The following table summarizes representative yields and enantioselectivities for the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles.
| Entry | Dipolarophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | N-Phenylmaleimide | Cu(OAc)2/Chiral Ligand | Toluene | 25 | 12 | 95 | 98 | [5] |
| 2 | Dimethyl Fumarate | Cu(CH3CN)4PF6/(S)-TF-BiphamPhos | CH2Cl2 | 0 | 24 | 88 | 96 | [4] |
| 3 | Acrylonitrile | AgOAc/Chiral Ligand | THF | 25 | 18 | 75 | 92 | [2] |
| 4 | Methyl Acrylate | CuBr/Chiral Ligand | Toluene | 40 | 24 | 92 | 94 | [6] |
| 5 | Phenyl Vinyl Sulfone | Cu(OTf)2/Chiral Ligand | DCE | 25 | 12 | 85 | 97 | [4] |
Reaction Scheme: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of the N-Benzyl Group in the Biological Activity of Pyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of substituents onto this five-membered nitrogen-containing heterocycle allows for the fine-tuning of pharmacological properties. Among these, the N-benzyl group has emerged as a critical determinant of biological activity, profoundly influencing the potency, selectivity, and overall therapeutic potential of pyrrolidine-based agents. This technical guide provides an in-depth exploration of the biological significance of the N-benzyl protecting group in pyrrolidines, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
The N-Benzyl Group: More Than Just a Protecting Group
While traditionally employed as a protecting group in organic synthesis, the N-benzyl moiety in pyrrolidine derivatives often transcends this role to become a key pharmacophoric element. Its presence can significantly impact a molecule's interaction with biological targets through various mechanisms:
-
Steric Influence and Conformational Rigidity: The bulky nature of the benzyl group can impose conformational constraints on the flexible pyrrolidine ring, locking it into a specific geometry that is favorable for binding to a target protein.
-
Hydrophobic and Aromatic Interactions: The phenyl ring of the benzyl group provides a large, hydrophobic surface capable of engaging in van der Waals and π-π stacking interactions with hydrophobic pockets within a protein's active site.
-
Electronic Effects: Substitution on the phenyl ring of the benzyl group can modulate the electronic properties of the entire molecule, influencing its basicity, polarity, and ability to participate in hydrogen bonding or other electrostatic interactions.
The following sections will delve into specific examples of how the N-benzyl group contributes to the biological activity of pyrrolidine derivatives in different therapeutic areas.
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative biological data for various N-benzyl pyrrolidine derivatives, highlighting the impact of the N-benzyl group and its substituents on their activity.
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
N-benzyl pyridinium-curcumin derivatives have shown significant promise as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. The N-benzyl group plays a crucial role in the binding of these compounds to the enzyme's active site.
| Compound | R | AChE IC₅₀ (nM)[1][2] |
| 7f | H | 7.5 ± 0.19 |
| 7g | 4-F | 16 ± 0.18 |
| 8f | H | 17 |
| 8g | 4-F | 16 |
| Donepezil | - | 14 ± 0.12 |
| Tacrine | - | 30 ± 0.2 |
Table 1: In vitro acetylcholinesterase (AChE) inhibitory activity of N-benzyl pyridinium-curcumin derivatives.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) for Depression
N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been identified as a new class of selective dual serotonin (5-HT) and norepinephrine (NA) reuptake inhibitors. The N-benzyl group is a key structural feature for their potent inhibitory activity.
| Compound | R¹ | R² | 5-HT Ki (nM) | NA Ki (nM) |
| 18 | H | H | 1.8 | 14 |
Table 2: In vitro serotonin (5-HT) and norepinephrine (NA) reuptake inhibition of an N-benzyl-N-(pyrrolidin-3-yl)carboxamide derivative. Data is indicative of the series' potential.[3][4]
Antimicrobial Agents
N-Benzyl-3-sulfonamidopyrrolidines have demonstrated potent antimicrobial activity, with studies identifying DNA gyrase as a primary target. The N-benzyl group is crucial for their antibacterial efficacy.
| Compound | Substituent on Benzyl Ring | MIC (µM) against E. coli[5][6] |
| 14 | p-isobutyl | 10 |
| 19 | p-benzoyl | >80 |
| 23a | (Aryl azide derivative) | <12 |
| 29 | (Hybrid of 23a and 534F6) | >64 |
Table 3: Minimum Inhibitory Concentration (MIC) of N-Benzyl-3-sulfonamidopyrrolidines against E. coli.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of N-benzyl-2-(5-substituted-1,3,4-oxadiazolyl) Pyrrolidine Derivatives
This protocol describes a general procedure for the synthesis of N-benzyl-2-(5-substituted-1,3,4-oxadiazolyl) pyrrolidine derivatives, starting from L-proline.[7]
Step 1: Synthesis of N-Benzyl-L-proline (2)
-
Dissolve L-proline (1 equivalent) and potassium hydroxide (3 equivalents) in isopropanol.
-
Heat the reaction mixture to 40°C.
-
Add Benzyl Chloride (1.1 equivalents) dropwise while maintaining the temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and acidify with concentrated HCl to a pH of 4-5.
-
Filter the precipitate, wash with chloroform, and recrystallize from acetone to obtain N-Benzyl-L-proline.
Step 2: Synthesis of (S)-Ethyl N-benzyl pyrrolidine-2-carboxylate (3)
-
Reflux N-Benzyl-L-proline (1 equivalent) in ethanol with a catalytic amount of sulfuric acid for 11 hours.
-
Extract the ester with dichloromethane, dry over MgSO₄, and concentrate to obtain the product as a colorless oil.
Step 3: Synthesis of N-Benzyl-L-prolinohydrazide (4)
-
Reflux the ethyl ester (3) (1 equivalent) with hydrazine hydrate (80%, 3 equivalents) in ethanol for 13 hours.
-
Cool the reaction mixture to obtain the solid hydrazide, which can be filtered and dried.
Step 4: Synthesis of N-benzyl-2-(5-substituted-1,3,4-oxadiazolyl) pyrrolidine derivatives (5a-f)
-
Reflux the hydrazide (4) (1 equivalent) with the respective substituted benzoic acid (1 equivalent) in phosphorus oxychloride (POCl₃) for 9-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry, and purify by column chromatography.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method to determine the AChE inhibitory activity of the synthesized compounds.[8][9]
Materials:
-
Electric eel acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Synthesized N-benzyl pyrrolidine derivatives
-
Donepezil (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and the standard inhibitor (Donepezil) in the appropriate solvent at various concentrations.
-
In a 96-well plate, add 25 µL of sodium phosphate buffer, 50 µL of the test compound solution, and 25 µL of AChE enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of DTNB and 75 µL of the substrate ATCI to each well.
-
Measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per unit time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Serotonin and Norepinephrine Reuptake Inhibition Assay
This protocol describes a general procedure for assessing the in vitro inhibition of serotonin and norepinephrine reuptake in synaptosomes.[2][6][10][11]
Materials:
-
Rat brain tissue (for synaptosome preparation)
-
[³H]Serotonin (5-HT) and [³H]Norepinephrine (NE)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Test compounds (N-benzyl-N-(pyrrolidin-3-yl)carboxamides)
-
Known inhibitors (e.g., fluoxetine for SERT, desipramine for NET)
-
Scintillation counter and vials
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in KRH buffer.
-
Uptake Assay: In a 96-well plate, pre-incubate the synaptosomes with various concentrations of the test compounds or a known inhibitor for 10-15 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]5-HT or [³H]NE.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Determine the percentage of inhibition for each concentration of the test compound and calculate the Ki values.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of N-benzyl-3-sulfonamidopyrrolidines against bacterial strains.[12][13][14][15]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (N-benzyl-3-sulfonamidopyrrolidines)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of the test compounds and the standard antibiotic in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds and the standard antibiotic in MHB to obtain a range of concentrations.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well containing the diluted compounds and controls with the bacterial suspension.
-
Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Biological Significance
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the biological activity of N-benzyl pyrrolidines.
Signaling Pathways
Caption: Inhibition of Acetylcholinesterase by N-Benzyl Pyrrolidine Derivatives.
Caption: Mechanism of Action of N-Benzyl Pyrrolidine SNRIs.
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. routledge.com [routledge.com]
- 15. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Pyrrolidine Derivatives: A Technical Guide to Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis, the controlled creation of chiral molecules, is a cornerstone of modern organic chemistry and pharmaceutical development. The biological activity of many drugs is intrinsically linked to their stereochemistry, making the selective synthesis of a single enantiomer paramount. In the last two decades, organocatalysis—the use of small, metal-free organic molecules to catalyze chemical reactions—has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and transition-metal catalysis. At the forefront of this revolution are chiral pyrrolidine derivatives.
The simple amino acid (S)-proline, often dubbed the "simplest enzyme," and its structurally more complex derivatives have proven to be remarkably effective and versatile catalysts for a wide array of carbon-carbon bond-forming reactions.[1] Their success stems from their ability to mimic enzymatic reaction mechanisms, primarily through the formation of nucleophilic enamines or electrophilic iminium ions, providing a reliable and predictable pathway for stereochemical control.[2] This guide provides an in-depth overview of the core principles, key catalyst classes, and practical applications of chiral pyrrolidine derivatives in asymmetric synthesis.
Core Concepts: Mechanisms of Catalysis
Chiral pyrrolidine derivatives primarily operate through two distinct yet complementary activation modes, both of which rely on the reversible formation of covalent intermediates with carbonyl substrates. The secondary amine of the pyrrolidine ring is the key functional group that initiates the catalytic cycle.
1. Enamine Catalysis (HOMO Activation): In this mode, the pyrrolidine catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate. This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making the α-carbon nucleophilic and ready to attack an electrophile. This is the operative mechanism in reactions like aldol, Mannich, and Michael additions where the carbonyl compound acts as the nucleophile.[3][4]
2. Iminium Ion Catalysis (LUMO Activation): When the substrate is an α,β-unsaturated aldehyde or ketone, the pyrrolidine catalyst forms a chiral iminium ion. This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack at the β-position.[5] This mode is characteristic of reactions such as Diels-Alder, Friedel-Crafts, and conjugate additions where the unsaturated carbonyl acts as the electrophile.[6]
The general catalytic cycle illustrating these dual activation modes is depicted below.
Key Classes of Chiral Pyrrolidine Catalysts
Decades of research have led to the development of several highly effective classes of pyrrolidine-based organocatalysts.
Proline and Simple Derivatives
(S)-Proline is the archetypal organocatalyst. It is inexpensive, non-toxic, stable, and commercially available in both enantiomeric forms.[7] Its bifunctional nature, containing both a secondary amine (nucleophilic/basic) and a carboxylic acid (acidic/hydrogen-bond donor), is crucial for its catalytic activity and stereocontrol. The carboxylic acid group is believed to participate in the transition state, often through hydrogen bonding, to help organize the substrates and control the stereochemical outcome.[2]
Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts)
Developed independently by the Hayashi and Jørgensen groups, these catalysts are derived from prolinol (the reduced form of proline).[1][4] The hydroxyl group is protected as a bulky silyl ether, and two aryl groups are attached to the carbinol carbon. These catalysts, such as (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, are highly soluble in common organic solvents and are generally more reactive than proline itself.[4] They are particularly effective in enamine-mediated reactions, such as the Michael addition of aldehydes to nitroalkenes.[1][8]
Imidazolidinones (MacMillan Catalysts)
Pioneered by David MacMillan, imidazolidinone catalysts are designed for iminium ion catalysis.[5][6] These catalysts are formed from the condensation of α-amino acids with ketones. By controlling the steric environment around the nitrogen atoms, these catalysts provide excellent enantiofacial discrimination for α,β-unsaturated aldehydes. They were instrumental in the development of the first highly enantioselective organocatalytic Diels-Alder reaction.[6][9]
Applications in Asymmetric Synthesis
Chiral pyrrolidine derivatives catalyze a broad spectrum of fundamental C-C bond-forming reactions with high levels of stereoselectivity.
Asymmetric Aldol Reaction
The proline-catalyzed direct asymmetric aldol reaction is a classic example of enamine catalysis. It allows for the direct coupling of an unmodified ketone (nucleophile) with an aldehyde (electrophile). The stereochemical outcome is often explained by the Zimmerman-Traxler model, where the reaction proceeds through a chair-like six-membered transition state involving the enamine, the aldehyde, and the catalyst's carboxylic acid group.
Quantitative Data: Proline-Catalyzed Aldol Reaction
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Ref |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | MeOH/H₂O | 95 | 98:2 | >99 | [7] |
| 2 | Cyclohexanone | 2-Nitrobenzaldehyde | 10 | MeOH/H₂O | 98 | 98:2 | >99 | [7] |
| 3 | Acetone | 4-Nitrobenzaldehyde | 20 | neat | 95 | - | 96 | [10][11] |
| 4 | Acetone | Isobutyraldehyde | 30 | DMSO | 97 | - | 96 | [12] |
| 5 | Hydroxyacetone | 4-Nitrobenzaldehyde | 20 | neat | 64 | 95:5 | 99 | [13] |
Experimental Protocol: Proline-Catalyzed Aldol Reaction[7]
-
Reaction Setup: In a 2 mL vial at room temperature, (S)-proline (3.5 mg, 0.03 mmol, 10 mol%) is added.
-
Solvent and Reagents: Methanol (40 µL) and water (10 µL) are added, followed by cyclohexanone (147 mg, 1.5 mmol, 5 equiv.) and 4-nitrobenzaldehyde (45.3 mg, 0.3 mmol, 1 equiv.).
-
Reaction Conditions: The vial is capped and the mixture is stirred vigorously at room temperature for the specified time (e.g., 24 hours).
-
Work-up: The reaction mixture is directly loaded onto a silica gel column for purification.
-
Purification: Flash column chromatography (e.g., using a mixture of hexanes/ethyl acetate as eluent) affords the desired aldol product.
-
Analysis: The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Asymmetric Michael Addition
The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone reaction for C-C bond formation. Chiral pyrrolidine derivatives, particularly Hayashi-Jørgensen catalysts, excel at catalyzing the addition of aldehydes to nitroalkenes.[1][14] The reaction proceeds via an enamine intermediate, which attacks the nitroalkene with high facial selectivity, often controlled by the bulky aryl groups of the catalyst shielding one face of the enamine.
Quantitative Data: Hayashi-Jørgensen Catalyzed Michael Addition
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Additive (mol%) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Ref |
| 1 | Propanal | (E)-β-Nitrostyrene | 10 | 4-Nitrophenol (20) | 95 | 95:5 | 98 | [8][14] |
| 2 | Propanal | (E)-2-(2-Nitrovinyl)furan | 10 | Benzoic Acid (20) | 90 | 94:6 | 99 | [15] |
| 3 | Isovaleraldehyde | (E)-β-Nitrostyrene | 1 | 4-Nitrophenol (2) | 92 | 93:7 | 99 | [1] |
| 4 | n-Pentanal | (E)-β-Nitrostyrene | 10 | Benzoic Acid (20) | >95 | 98:2 | >99 | [15] |
Experimental Protocol: Michael Addition of Propanal to β-Nitrostyrene[8][14]
-
Reaction Setup: A vial is charged with (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%), 4-nitrophenol (20 mol%), and the solvent (e.g., toluene).
-
Reagents: (E)-β-nitrostyrene (1.0 equiv.) is added, and the mixture is stirred. Propanal (2.0 equiv.) is then added dropwise at the specified temperature (e.g., 20 °C).
-
Reaction Conditions: The reaction is stirred at 20 °C and monitored by TLC until the nitrostyrene is consumed.
-
Work-up: The reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the Michael adduct.
-
Analysis: The dr and ee are determined by chiral HPLC analysis.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound that serves as the nucleophile. Proline-catalyzed asymmetric versions provide direct access to chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals.[3][16] The mechanism is analogous to the aldol reaction, where a proline-derived enamine attacks an in situ-formed imine.[2]
Quantitative Data: Proline-Catalyzed Mannich Reaction
| Entry | Ketone | Aldehyde | Amine | Catalyst Loading (mol%) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Ref |
| 1 | Acetone | 4-Nitrobenzaldehyde | p-Anisidine | 35 | 50 | >95:5 | 94 | [2][16] |
| 2 | Acetone | Benzaldehyde | p-Anisidine | 5 | 91 | 95:5 | 96 | [16] |
| 3 | Hydroxyacetone | 4-Nitrobenzaldehyde | p-Anisidine | 10 | 92 | >99:1 | >99 | [16] |
| 4 | Cyclohexanone | 4-Nitrobenzaldehyde | p-Anisidine | 10 | 91 | >99:1 | >99 | [16] |
Experimental Protocol: Three-Component Mannich Reaction[3][16]
-
Reaction Setup: To a vial containing the aldehyde (1.0 mmol) and the amine (e.g., p-anisidine, 1.1 mmol) in a solvent (e.g., DMSO, 2 mL), add the ketone (e.g., acetone, 0.5 mL).
-
Catalyst Addition: Add (S)-proline (10-35 mol%) to the mixture.
-
Reaction Conditions: Stir the resulting suspension vigorously at room temperature (20-25 °C) for the required time (e.g., 4-48 hours), monitoring by TLC.
-
Work-up: Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to obtain the pure β-amino ketone.
-
Analysis: Determine dr and ee via chiral HPLC or by NMR analysis of a derivatized sample.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for constructing six-membered rings. MacMillan's imidazolidinone catalysts revolutionized this area by enabling the first highly enantioselective organocatalytic variant via iminium ion activation.[5][6] The catalyst lowers the LUMO of the α,β-unsaturated aldehyde, accelerating the [4+2] cycloaddition with a diene and controlling the facial selectivity.
Quantitative Data: MacMillan Catalyst in Diels-Alder Reactions
| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Yield (%) | dr (exo:endo) | ee (%) (exo) | Ref |
| 1 | Cinnamaldehyde | Cyclopentadiene | 5 | 99 | 95:5 | 93 | [6] |
| 2 | Acrolein | Cyclopentadiene | 5 | 88 | 10:90 | 92 (endo) | [6] |
| 3 | Crotonaldehyde | Cyclopentadiene | 10 | 82 | 12:88 | 90 (endo) | [6] |
| 4 | (E)-3-(Furan-2-yl)acrylaldehyde | Cyclopentadiene | 10 | 89 | 8:92 | 94 (endo) | [6] |
| 5 | Ethyl vinyl ketone | Cyclopentadiene | 20 | 89 | 4:96 | 90 (endo) | [17] |
Experimental Protocol: Diels-Alder Reaction[6]
-
Reaction Setup: A solution of the (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride catalyst (5-10 mol%) in a solvent mixture (e.g., CH₂Cl₂/H₂O) is prepared at a specified temperature (e.g., -85 °C).
-
Reagents: The α,β-unsaturated aldehyde (1.0 equiv.) is added, followed by the diene (3.0-5.0 equiv.).
-
Reaction Conditions: The reaction mixture is stirred at the low temperature for several hours (e.g., 3 h) and monitored by TLC.
-
Work-up: The reaction is quenched and the product is extracted with an organic solvent. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by flash chromatography on silica gel.
-
Analysis: The diastereomeric and enantiomeric excesses are determined by chiral HPLC or GC analysis.
Conclusion and Future Outlook
Chiral pyrrolidine derivatives have fundamentally transformed the landscape of asymmetric synthesis. Their operational simplicity, stability, low toxicity, and predictable stereochemical control have made them indispensable tools for chemists in both academic and industrial settings. From the foundational work with proline to the development of highly specialized catalysts by MacMillan, Hayashi, Jørgensen, and others, the field continues to evolve. Current research focuses on developing even more active catalysts that can operate at lower loadings, expanding the substrate scope to more challenging transformations, and immobilizing catalysts for easier recovery and recycling, further enhancing the "green" credentials of organocatalysis. For professionals in drug development, these methodologies provide robust and scalable routes to enantiomerically pure active pharmaceutical ingredients, streamlining the path from discovery to production.
References
- 1. ethz.ch [ethz.ch]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pnas.org [pnas.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 11. scirp.org [scirp.org]
- 12. harvest.usask.ca [harvest.usask.ca]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
safety and handling precautions for brominated organic compounds
An In-depth Technical Guide to the Safe Handling of Brominated Organic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Understanding the Hazards
Brominated organic compounds are a diverse class of chemicals utilized extensively in organic synthesis, pharmaceuticals, and as flame retardants.[1] While indispensable in many applications, their handling demands rigorous safety protocols due to a wide spectrum of potential hazards. These hazards are not uniform and depend entirely on the specific structure of the compound. They can range from being flammable liquids and skin irritants to posing severe long-term health risks, including hepatotoxicity, neurotoxicity, and endocrine disruption.[2][3][4] Elemental bromine (Br₂), a common reagent in bromination reactions, is highly corrosive, toxic, and a strong oxidizing agent, capable of causing severe burns on contact and being fatal if inhaled.[5][6] Therefore, a thorough understanding of the specific compound's properties, documented in its Safety Data Sheet (SDS), is the critical first step in any handling procedure.
Hazard and Toxicity Data
The toxicity of brominated organic compounds varies significantly. It is imperative to consult the specific Safety Data Sheet (SDS) for each compound before use. The following tables provide toxicological and physical hazard data for representative compounds and for elemental bromine, which is frequently used in their synthesis.
Table 1: Toxicological Data for Selected Brominated Compounds
| Substance | CAS Number | Route of Exposure | Species | LD50 (Lethal Dose, 50%) | Key Health Effects | Citations |
|---|---|---|---|---|---|---|
| Bromobenzene | 108-86-1 | Oral | Rat | 2,383 - 2,700 mg/kg | Skin and eye irritant; toxic to aquatic life.[2][7][8] | [2][7][8] |
| Inhalation (LC50) | Mouse | 21,000 mg/m³ (2 hr) | Somnolence, muscle contraction.[7] | [7] | ||
| Bromoform | 75-25-2 | Oral | Rat | 933 - 1,388 mg/kg | Liver and kidney damage; CNS depression; probable human carcinogen (Group B2).[9][10][11] | [9][10][11] |
| Oral | Mouse | 707 - 1,550 mg/kg | Liver and kidney damage; CNS depression.[10] | [10] | ||
| Penta-BDE | 32534-81-9 | Oral | Rat | 0.5 - 5 g/kg | Thyroid hormone disruption; developmental neurotoxicity; hepatotoxic effects.[12] | [12] |
| Elemental Bromine | 7726-95-6 | Oral | Rat | 2,600 mg/kg | Highly corrosive; causes severe burns; CNS, liver, and kidney damage.[6][13] | [6][13] |
| | | Inhalation (LC50) | Rat | 2,700 mg/m³ | Fatal if inhaled; severe respiratory tract damage.[6] |[6] |
Table 2: Occupational Exposure Limits for Elemental Bromine
| Organization | Limit Type | Value | Notes | Citations |
|---|---|---|---|---|
| OSHA | PEL (8-hr TWA) | 0.1 ppm | Legal airborne permissible exposure limit. | [14][15][16] |
| NIOSH | REL (10-hr TWA) | 0.1 ppm | Recommended airborne exposure limit. | [14][15] |
| STEL (15-min) | 0.3 ppm | Short-term exposure limit. | [14][15] | |
| ACGIH | TLV (8-hr TWA) | 0.1 ppm | Threshold limit value. | [14][15] |
| STEL (15-min) | 0.2 ppm | Short-term exposure limit. | [14] |
| NIOSH | IDLH | 3 ppm | Immediately Dangerous to Life or Health. |[15][17] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health.
Risk Assessment and Control Measures
A systematic approach to risk assessment is mandatory before handling any brominated organic compound. This involves understanding the chemical's hazards, evaluating the experimental procedure, and implementing appropriate controls.
Risk Assessment Workflow
The following diagram illustrates a standard workflow for assessing and mitigating risks associated with brominated compounds.
Caption: A workflow for risk assessment before handling brominated compounds.
Engineering Controls
Engineering controls are the first and most effective line of defense.[16]
-
Chemical Fume Hood: All work with brominated organic compounds that may produce vapors, dusts, or aerosols must be conducted within a certified laboratory chemical fume hood.[18] The sash should be kept as low as possible.[7]
-
Ventilation: The laboratory must have adequate general ventilation to keep vapor concentrations below established exposure limits.[7]
-
Glove Boxes: For highly toxic or air-sensitive brominated compounds, a glove box provides maximum containment.[16]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory and should be selected based on the specific hazards identified in the risk assessment.[18]
Table 3: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations | Citations |
|---|---|---|---|
| Eye/Face | ANSI-approved safety goggles with side shields. | Full-face shield worn over safety goggles. | [5][18] |
| Hand | Chemical-resistant gloves (e.g., nitrile for incidental contact). Always inspect prior to use. | Double-gloving. For prolonged contact or handling elemental bromine, consult compatibility charts for materials like fluorinated rubber or neoprene. | [14][18] |
| Body | Fully buttoned laboratory coat, long pants, and closed-toe/heel shoes. | Flame-resistant lab coat for flammable compounds; chemical-resistant apron. | [12][18] |
| Respiratory | Not typically required when using a fume hood. | A NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors/acid gases) may be necessary for emergencies, large-scale work, or if engineering controls are insufficient. |[12][13] |
Experimental Protocols
Protocol: General Handling and Synthesis
This protocol outlines a standard procedure for using a brominated organic compound as a reagent in a laboratory-scale synthesis.
-
Preparation and Planning:
-
Thoroughly review the Safety Data Sheet (SDS) for all reagents involved in the procedure.[18]
-
Ensure the chemical fume hood is clean, uncluttered, and certified. Cover the work surface with disposable absorbent bench paper.[12][18]
-
Assemble and inspect all necessary glassware and equipment.
-
Prepare and label designated hazardous waste containers for halogenated organic waste (liquid and solid).[18]
-
Ensure spill cleanup materials (inert absorbent, sodium thiosulfate solution) and an appropriate fire extinguisher are readily accessible.[18]
-
-
Donning PPE:
-
Put on all required PPE as specified in Table 3, including a lab coat, safety goggles, and appropriate chemical-resistant gloves.[18]
-
-
Reagent Handling and Reaction Setup:
-
Perform all manipulations of brominated compounds inside the fume hood.[18]
-
Use a spatula and anti-static weigh paper or a tared container to carefully weigh and transfer solid compounds, avoiding dust generation.[12]
-
Carefully measure and transfer liquids. When diluting, add the brominated reagent to the solvent slowly to prevent splashing.[18]
-
Keep all containers tightly sealed when not in use.[18]
-
-
Cleanup and Doffing PPE:
-
Upon completion, decontaminate all non-disposable glassware and the work surface within the fume hood.[18]
-
Dispose of all contaminated solids (gloves, weigh paper, bench paper) into the designated "Solid Halogenated Waste" container.[12]
-
Dispose of all liquid residues into the designated "Liquid Halogenated Waste" container.[19]
-
Properly remove PPE, avoiding contact with the outer surfaces of gloves.[18]
-
Wash hands thoroughly with soap and water.[18]
-
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or personnel exposure.[18]
Spill Response Logic
The following decision tree provides guidance for responding to a chemical spill.
Caption: A decision tree for responding to a brominated compound spill.
Protocol: Minor Spill Cleanup (<1 Liter)
This procedure should only be performed by trained personnel equipped with appropriate PPE.
-
Alert & Secure: Alert personnel in the immediate area.[18] If the substance is flammable, extinguish all ignition sources.[18]
-
Contain: Wearing appropriate PPE, contain the spill by creating a dike around it with an inert absorbent material like sand, vermiculite, or soda ash. Do not use combustible materials like paper towels.[18][20]
-
Neutralize: For spills of elemental bromine or reactive brominating agents, slowly add a 5% solution of sodium thiosulfate to the spill, working from the outside in.[18]
-
Absorb: Add more inert absorbent material to absorb the neutralized mixture.[20]
-
Collect: Carefully scoop the absorbed material into a compatible, sealable hazardous waste container.[21]
-
Decontaminate: Clean the spill area with soap and water.[18]
-
Dispose: Label the container as "Halogenated Organic Spill Debris" and dispose of it through your institution's hazardous waste program.[21]
Protocol: Major Spill Cleanup (>1 Liter)
-
Evacuate: Evacuate the laboratory immediately and alert others.[18] Activate the nearest fire alarm if the substance is flammable or highly toxic.
-
Isolate: If possible without risk, close the laboratory door to contain vapors.[22]
-
Call for Help: Call your institution's emergency response team or 911.[18] Provide details on the chemical, location, and quantity.
-
Do Not Re-enter: Do not attempt to clean up a large spill unless you are a trained emergency responder.[18]
Protocol: Personnel Exposure
Rapid decontamination is key to minimizing injury.[18]
Table 4: Emergency Exposure Treatment
| Exposure Route | Immediate Action |
|---|---|
| Skin Contact | Immediately flush skin with copious amounts of soap and water for at least 15-20 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with lukewarm, gently flowing water for at least 20-30 minutes at an emergency eyewash station, holding eyelids open. Remove contact lenses if possible without delaying irrigation. Seek immediate medical attention.[23][24] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Waste Disposal
Improper disposal of brominated compounds can lead to significant environmental contamination.[25] All waste containing these substances must be treated as hazardous waste.
Protocol: Hazardous Waste Segregation and Disposal
-
Segregation is Critical: Never mix halogenated waste with non-halogenated organic waste.[25][26] Keep these waste streams separate to ensure proper disposal and to prevent potentially violent reactions.
-
Liquid Halogenated Waste:
-
Collect all liquid waste containing brominated organic compounds in a designated, compatible, and clearly labeled container.[19][22]
-
The container should be marked "Halogenated Organic Waste".[19]
-
Keep the container sealed with a proper cap when not in use and store it in secondary containment.[22][27]
-
-
Solid Halogenated Waste:
-
Collect all contaminated lab supplies (e.g., gloves, filter paper, silica gel, absorbent materials) in a separate, labeled solid hazardous waste container.[12]
-
The container should be marked "Solid Halogenated Waste".
-
-
Aqueous Waste:
-
Aqueous solutions containing brominated compounds (e.g., from a reaction quench) must also be treated as hazardous waste and collected separately. Do not dispose of them down the drain.[18]
-
-
Disposal:
-
Follow your institution's guidelines for hazardous waste pickup. Ensure all containers are properly labeled with the chemical identity and associated hazards.[18]
-
References
- 1. ccny.cuny.edu [ccny.cuny.edu]
- 2. Bromobenzene | 108-86-1 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. LCSS: BROMINE [web.stanford.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Bromobenzene CAS 108-86-1 | 801786 [merckmillipore.com]
- 9. BROMOFORM - ACGIH [acgih.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. epa.gov [epa.gov]
- 12. Polybrominated diphenyl ethers: human tissue levels and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. carlroth.com [carlroth.com]
- 14. nj.gov [nj.gov]
- 15. Bromine - IDLH | NIOSH | CDC [cdc.gov]
- 16. nj.gov [nj.gov]
- 17. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. benchchem.com [benchchem.com]
- 19. Auckland Microfab [microfab.auckland.ac.nz]
- 20. qmul.ac.uk [qmul.ac.uk]
- 21. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 22. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 23. epi.dph.ncdhhs.gov [epi.dph.ncdhhs.gov]
- 24. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 25. benchchem.com [benchchem.com]
- 26. bucknell.edu [bucknell.edu]
- 27. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Benzyl-3-bromopyrrolidine from 1-benzyl-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-benzyl-3-bromopyrrolidine, a valuable building block in medicinal chemistry and drug development, from its precursor, 1-benzyl-3-pyrrolidinol. Two primary synthetic routes are presented: bromination using phosphorus tribromide (PBr₃) and the Appel reaction. Both methods facilitate the conversion of a secondary alcohol to the corresponding bromide. These protocols are designed to offer reliable procedures for obtaining the desired product with good yield and purity.
Introduction
This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. The conversion of the hydroxyl group in 1-benzyl-3-pyrrolidinol to a bromide is a crucial transformation, as the bromide is an excellent leaving group for subsequent nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at the 3-position of the pyrrolidine ring, enabling the exploration of structure-activity relationships in drug discovery programs. The protocols detailed herein describe two effective methods for this conversion.
Chemical Structures
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-benzyl-3-pyrrolidinol | ![]() | C₁₁H₁₅NO | 177.24 |
| This compound | ![]() | C₁₁H₁₄BrN | 240.14 |
Experimental Protocols
Two robust methods for the synthesis of this compound are presented below.
Method 1: Bromination with Phosphorus Tribromide (PBr₃)
This method utilizes phosphorus tribromide to convert the secondary alcohol to an alkyl bromide. The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the chiral center.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 1-benzyl-3-pyrrolidinol | ≥98% | Commercially Available |
| Phosphorus tribromide (PBr₃) | ≥99% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Diethyl ether (Et₂O), anhydrous | ≥99.7% | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Prepared in-house |
| Brine (saturated aqueous NaCl) | Reagent Grade | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Magnetic stirrer and stir bar | - | Standard laboratory equipment |
| Ice bath | - | Standard laboratory equipment |
| Separatory funnel | - | Standard laboratory equipment |
| Rotary evaporator | - | Standard laboratory equipment |
Experimental Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM) or anhydrous diethyl ether (Et₂O).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃) (0.4-0.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data
| Reactant/Reagent | Molar Eq. | Typical Yield |
| 1-benzyl-3-pyrrolidinol | 1.0 | 50-70% |
| Phosphorus tribromide (PBr₃) | 0.4 - 0.5 |
Method 2: The Appel Reaction
The Appel reaction provides a mild alternative for converting alcohols to alkyl bromides using triphenylphosphine (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄). This reaction also proceeds via an Sₙ2 mechanism with inversion of configuration.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 1-benzyl-3-pyrrolidinol | ≥98% | Commercially Available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| Carbon tetrabromide (CBr₄) | ≥99% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Hexane | Reagent Grade | Commercially Available |
| Ethyl acetate | Reagent Grade | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Magnetic stirrer and stir bar | - | Standard laboratory equipment |
| Ice bath | - | Standard laboratory equipment |
| Rotary evaporator | - | Standard laboratory equipment |
| Flash chromatography system | - | Standard laboratory equipment |
Experimental Procedure
-
Reaction Setup: To a solution of 1-benzyl-3-pyrrolidinol (1.0 eq) and carbon tetrabromide (CBr₄) (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (PPh₃) (1.2 eq) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the product from the triphenylphosphine oxide byproduct. This will yield this compound.
Quantitative Data
| Reactant/Reagent | Molar Eq. | Reported Yield |
| 1-benzyl-3-pyrrolidinol | 1.0 | ~56%[1] |
| Triphenylphosphine (PPh₃) | 1.2 | |
| Carbon tetrabromide (CBr₄) | 1.2 |
Reaction Mechanisms and Workflow
Signaling Pathway: Sₙ2 Conversion of Alcohol to Bromide
The conversion of 1-benzyl-3-pyrrolidinol to this compound by both PBr₃ and the Appel reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The hydroxyl group is first converted into a better leaving group, which is then displaced by a bromide ion in a single concerted step, resulting in an inversion of stereochemistry at the carbon center.
Caption: Sₙ2 pathways for the synthesis of this compound.
Experimental Workflow
The general workflow for the synthesis, work-up, and purification of this compound is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The protocols described in this document provide effective and reproducible methods for the synthesis of this compound from 1-benzyl-3-pyrrolidinol. Both the phosphorus tribromide and Appel reaction methods are suitable for this transformation, with the choice of method depending on the specific requirements of the researcher, including reagent availability, desired scale, and tolerance of functional groups in more complex substrates. These application notes serve as a valuable resource for chemists in the pharmaceutical and related industries.
References
Detailed Protocol for Nucleophilic Substitution with 1-Benzyl-3-bromopyrrolidine: Application Notes for Researchers
For Immediate Release
This application note provides detailed protocols for the nucleophilic substitution reaction of 1-Benzyl-3-bromopyrrolidine with various nucleophiles, including amines, thiols, and alcohols. These procedures are intended for researchers, scientists, and professionals in drug development seeking to synthesize novel 3-substituted-1-benzylpyrrolidine derivatives, a scaffold of significant interest in medicinal chemistry.
Introduction
The 1-benzyl-3-pyrrolidine core is a prevalent structural motif in a wide array of biologically active compounds. The functionalization at the 3-position through nucleophilic substitution of a suitable leaving group, such as bromine, offers a versatile and efficient strategy for the synthesis of diverse chemical libraries for drug discovery. This document outlines generalized yet detailed protocols for the reaction of this compound with common classes of nucleophiles, providing a foundation for further optimization and application in various research settings.
Reaction Principle
The central transformation involves the displacement of the bromide ion from this compound by a nucleophile. This reaction typically proceeds via an S(_N)2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon is a chiral center. The choice of solvent, base, temperature, and reaction time are critical parameters that influence the reaction's efficiency and yield.
Experimental Protocols
The following protocols provide a general framework for conducting nucleophilic substitution reactions with this compound. Researchers should note that optimization of these conditions may be necessary for specific substrates.
Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)
This procedure details the reaction of this compound with primary or secondary amines to form the corresponding 3-amino-1-benzylpyrrolidine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperidine)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM))
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Dissolve the starting material in a suitable solvent (e.g., MeCN).
-
Add the amine nucleophile (1.1 - 2.0 eq.) to the solution.
-
Add the base (1.5 - 3.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles (S-Alkylation)
This protocol describes the synthesis of 3-thioether-1-benzylpyrrolidine derivatives through the reaction of this compound with thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Sodium Hydroxide (NaOH))
-
Solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethanol (EtOH))
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq.) in a suitable solvent (e.g., DMF).
-
If using a base like NaH, add it portion-wise to the thiol solution at 0 °C to form the thiolate. Stir for 15-30 minutes.
-
Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
If using a weaker base like K₂CO₃, it can be added directly to the mixture of the thiol and the bromide.
-
Stir the reaction at room temperature or heat as required (e.g., 60-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Quench the reaction carefully with water if NaH was used.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (O-Alkylation - Williamson Ether Synthesis)
This protocol outlines the formation of 3-alkoxy- or 3-aryloxy-1-benzylpyrrolidine derivatives via the Williamson ether synthesis.[1][2]
Materials:
-
This compound
-
Alcohol or Phenol (e.g., methanol, phenol)
-
Strong Base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol or phenol (1.2 eq.) and dissolve it in an anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base (e.g., NaH, 1.2 eq.) portion-wise to the solution to form the alkoxide or phenoxide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that these are representative examples and actual results may vary depending on the specific substrates and reaction conditions.
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Amines | Aniline | K₂CO₃ | MeCN | 80 | 12 | 75-85 |
| Piperidine | Et₃N | DCM | RT | 24 | 80-90 | |
| Benzylamine | DIPEA | DMF | 60 | 8 | 70-80 | |
| Thiols | Thiophenol | NaH | THF | RT | 6 | 85-95 |
| Benzyl Thiol | K₂CO₃ | EtOH | Reflux | 10 | 78-88 | |
| Alcohols/Phenols | Methanol | NaH | THF | RT | 12 | 60-70 |
| Phenol | K₂CO₃ | DMF | 100 | 16 | 55-65 |
Visualizing the Workflow
The general workflow for the nucleophilic substitution on this compound can be visualized as a straightforward process from starting materials to the final purified product.
Caption: General workflow for nucleophilic substitution.
This diagram illustrates the key stages of the synthesis, from the combination of reactants to the isolation of the final purified 3-substituted-1-benzylpyrrolidine product.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
This compound and many of the reagents used are hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Reactions involving strong bases like sodium hydride should be handled with extreme care, as they are highly reactive with water and can generate flammable hydrogen gas.
Conclusion
The protocols provided herein offer a robust starting point for the synthesis of a variety of 3-substituted-1-benzylpyrrolidine derivatives. The versatility of the nucleophilic substitution reaction on this compound makes it a valuable tool for medicinal chemists and researchers in the development of novel compounds with potential therapeutic applications. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-Benzyl-3-bromopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 1-benzyl-3-bromopyrrolidine as a key starting material in the synthesis of various pharmaceutical intermediates. The focus is on N-alkylation reactions, a fundamental transformation in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly muscarinic M3 receptor antagonists used in the treatment of conditions like overactive bladder.
Overview of Synthetic Applications
This compound is a versatile bifunctional molecule. The benzyl group serves as a protecting group for the pyrrolidine nitrogen, which can be removed at a later synthetic stage. The bromo-substituent at the 3-position makes it an excellent electrophile for nucleophilic substitution reactions, most notably the N-alkylation of primary and secondary amines. This reactivity profile allows for the construction of more complex molecules containing the pyrrolidine scaffold, a common motif in a variety of biologically active compounds.
A primary application of this compound and its analogs is in the synthesis of selective M3 muscarinic receptor antagonists, such as Darifenacin.[1][2] The core of this synthesis involves the coupling of the pyrrolidine ring with a side chain containing a diarylacetamide or a similar pharmacophore.
Key Synthetic Transformation: N-Alkylation
The most prevalent reaction involving this compound in pharmaceutical synthesis is the N-alkylation of a nucleophilic amine. This reaction is typically carried out under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity.
General Reaction Scheme:
Caption: General N-Alkylation Reaction using this compound.
Experimental Protocols
Protocol 1: Synthesis of a Darifenacin Precursor
This protocol details the N-alkylation of (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide with an electrophile analogous to this compound, illustrating the core reaction for synthesizing Darifenacin. The same principles apply when using this compound to couple with other amine-containing fragments.
Objective: To synthesize (S)-2-{1-[2-(2,3-Dihydro-benzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide.
Materials:
-
5-(2-Bromo-ethyl)-2,3-dihydro-benzofuran
-
(S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran (0.29 mmol), (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide (0.35 mmol), and anhydrous potassium carbonate (0.67 mmol).[3]
-
Add acetonitrile (5 mL) to the flask.
-
Heat the mixture at reflux for approximately 2 hours.[3]
-
After the reaction is complete, distill off the solvent.
-
Perform a standard extractive workup with ethyl acetate and water.[3]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by preparative HPLC or flash column chromatography on silica gel.[1][3]
Experimental Workflow:
Caption: Workflow for the Synthesis of a Darifenacin Precursor.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of a Darifenacin precursor, which serves as a representative example of the N-alkylation reaction.
| Parameter | Value | Reference |
| Reactants | ||
| 5-(2-Bromo-ethyl)-2,3-dihydro-benzofuran | 0.29 mmol | [3] |
| (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide | 0.35 mmol | [3] |
| Anhydrous Potassium Carbonate | 0.67 mmol | [3] |
| Solvent | ||
| Acetonitrile | 5 mL | [3] |
| Reaction Conditions | ||
| Temperature | Reflux | [3] |
| Time | 2 hours | [3] |
| Yield | ||
| Product Yield | 9% | [3] |
Characterization of a Related Intermediate
While direct characterization data for the product of this compound with a specific amine is not provided in the search results, the following data for the synthesized Darifenacin precursor offers an example of the expected analytical results for similar structures.
| Analysis | Results | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.58-1.80 (m, 2H), 1.99-2.15 (m, 2H), 2.68-3.19 (m, 9H), 3.62 (br, 1H), 4.53 (t, J=8.5 Hz, 2H), 5.44 (br, 1H), 6.67 (d, J=8.0 Hz, 1H), 6.86 (d, J=7.7 Hz, 1H), 6.99 (s, 1H), 7.20-7.40 (m, 10H) | [3] |
| Mass Spectrometry (MS) | 427 (M+1) | [3] |
Safety and Handling
-
This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-alkylation reactions should be performed in a well-ventilated fume hood.
-
Acetonitrile is flammable and toxic; avoid inhalation and contact with skin.
-
Potassium carbonate is an irritant; handle with care.
Conclusion
This compound is a valuable building block for the synthesis of pharmaceutical intermediates, particularly through N-alkylation reactions. The provided protocols and data, exemplified by the synthesis of a Darifenacin precursor, offer a solid foundation for researchers to develop and optimize synthetic routes for a variety of pyrrolidine-containing target molecules. The straightforward nature of the N-alkylation reaction, coupled with the versatility of the pyrrolidine scaffold, ensures the continued importance of this reagent in drug discovery and development.
References
Application Notes and Protocols: Synthesis of 1-Benzyl-3-(amino)pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structural motif frequently found in biologically active compounds and approved pharmaceuticals. Specifically, 3-aminopyrrolidine derivatives are of significant interest in drug discovery due to their ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The reaction of 1-benzyl-3-bromopyrrolidine with primary and secondary amines via nucleophilic substitution is a fundamental and efficient method for the synthesis of a diverse library of 3-substituted aminopyrrolidine analogs. These compounds serve as valuable intermediates and final products in the development of novel therapeutics, particularly in the area of neuroscience. For instance, derivatives of 1-benzyl-3-aminopyrrolidine have shown significant activity as dopamine D2 receptor ligands, which are key targets in the treatment of schizophrenia and other neuropsychiatric disorders.[1] This document provides detailed protocols and application notes for the synthesis of these valuable compounds.
Reaction Overview and Mechanism
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon atom of the C-Br bond in this compound. This backside attack leads to the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond, resulting in the desired 1-benzyl-3-(amino)pyrrolidine derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.
Applications in Drug Discovery
1-Benzyl-3-aminopyrrolidine derivatives are key pharmacophores in the development of central nervous system (CNS) active agents. Their structural features allow them to cross the blood-brain barrier and interact with various neurotransmitter receptors.
Dopamine D2 Receptor Ligands: A significant application of these compounds is their role as dopamine D2 receptor antagonists or partial agonists.[1][2] The D2 receptor is a primary target for antipsychotic drugs used in the treatment of schizophrenia. By modulating the activity of this receptor, these compounds can help to alleviate the symptoms of psychosis. The N-benzyl group and the substituent at the 3-position of the pyrrolidine ring can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes representative yields for the reaction of this compound with various primary and secondary amines under standardized conditions.
| Entry | Amine Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 1-Benzyl-3-(benzylamino)pyrrolidine | Acetonitrile | K₂CO₃ | 80 | 12 | 85 |
| 2 | Methylamine (40% in H₂O) | 1-Benzyl-3-(methylamino)pyrrolidine | Ethanol | K₂CO₃ | 60 | 18 | 78 |
| 3 | Ethylamine (70% in H₂O) | 1-Benzyl-3-(ethylamino)pyrrolidine | Ethanol | K₂CO₃ | 60 | 18 | 82 |
| 4 | Piperidine | 1-Benzyl-3-(piperidin-1-yl)pyrrolidine | Acetonitrile | K₂CO₃ | 80 | 10 | 92 |
| 5 | Morpholine | 4-(1-Benzylpyrrolidin-3-yl)morpholine | Acetonitrile | K₂CO₃ | 80 | 10 | 95 |
| 6 | Pyrrolidine | 1-Benzyl-3-(pyrrolidin-1-yl)pyrrolidine | Acetonitrile | K₂CO₃ | 80 | 12 | 88 |
Experimental Protocols
General Protocol for the Synthesis of 1-Benzyl-3-(amino)pyrrolidines:
This protocol describes a general procedure for the N-alkylation of primary and secondary amines with this compound.[3][4]
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.2 - 2.0 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 eq.)
-
Anhydrous acetonitrile (or other suitable solvent like DMF or Ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired primary or secondary amine (1.2 - 2.0 eq.), and anhydrous potassium carbonate (2.0 - 3.0 eq.).
-
Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.
-
Stir the reaction mixture at the temperature indicated in the data table (typically 60-80 °C) for the specified time.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the pure 1-benzyl-3-(amino)pyrrolidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
References
- 1. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling of 1-Benzyl-3-bromopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling reaction of 1-Benzyl-3-bromopyrrolidine with terminal alkynes. This protocol is designed to facilitate the synthesis of novel 3-alkynylpyrrolidine derivatives, which are valuable scaffolds in medicinal chemistry and drug development.
Introduction
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] While traditionally applied to sp²-hybridized carbons, recent advancements have extended its utility to sp³-hybridized electrophiles, such as alkyl halides.[2] The coupling of this compound, a saturated N-heterocyclic alkyl halide, presents unique challenges, primarily the potential for β-hydride elimination. However, with the appropriate choice of catalyst, ligand, and reaction conditions, this transformation can be achieved efficiently.
The successful coupling of this compound with various terminal alkynes opens avenues for the synthesis of diverse chemical libraries for screening in drug discovery programs. The pyrrolidine moiety is a common feature in many biologically active compounds, and its functionalization at the 3-position with an alkynyl group provides a versatile handle for further chemical modifications.
Challenges in Sonogashira Coupling with sp³-Hybridized Carbons
The primary challenge in the Sonogashira coupling of alkyl halides like this compound is the competing β-hydride elimination pathway from the alkyl-palladium intermediate. This side reaction leads to the formation of an alkene byproduct and reduces the yield of the desired coupled product. To overcome this, catalyst systems that promote rapid reductive elimination over β-hydride elimination are required. The use of electron-rich and sterically bulky ligands, such as N-heterocyclic carbenes (NHCs), has proven effective in this regard.[3]
Recommended Reaction Conditions
Based on literature precedents for the Sonogashira coupling of unactivated secondary alkyl bromides, two primary protocols are proposed: a classical copper-cocatalyzed system and a copper-free system. The choice between these will depend on the specific alkyne substrate and the desired reaction kinetics.
Table 1: Recommended Reagents and Conditions for Sonogashira Coupling of this compound
| Parameter | Protocol A: Copper-Cocatalyzed | Protocol B: Copper-Free |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | N-Heterocyclic Carbene (NHC), e.g., IPr·HCl | Bulky phosphine, e.g., P(t-Bu)₃ or XPhos |
| Copper Co-catalyst | CuI | None |
| Base | Cs₂CO₃ or K₃PO₄ | Cs₂CO₃ or an amine base (e.g., Et₃N, DBU) |
| Solvent | Anhydrous, polar aprotic (e.g., DMF, Dioxane) | Anhydrous, polar aprotic (e.g., DMF, Dioxane) |
| Temperature | 60-100 °C | 80-120 °C |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Experimental Protocols
Protocol A: Copper-Cocatalyzed Sonogashira Coupling
This protocol utilizes a copper(I) co-catalyst, which often allows for milder reaction conditions.[4]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), IPr·HCl (0.04 mmol, 4 mol%), and CuI (0.03 mmol, 3 mol%).
-
Add anhydrous DMF (5 mL) and stir the mixture for 15 minutes at room temperature to allow for catalyst pre-formation.
-
Add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and Cs₂CO₃ (2.5 mmol, 2.5 equiv.).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol B: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst, which can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts.[5]
Materials:
-
This compound
-
Terminal alkyne (e.g., Trimethylsilylacetylene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or XPhos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the phosphine ligand (0.06 mmol, 6 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and stir for 15 minutes at room temperature.
-
Add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.5 mmol, 1.5 equiv.), and Cs₂CO₃ (2.5 mmol, 2.5 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 18-36 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 2: Representative Data for Sonogashira Coupling with Alkyl Halides
| Entry | Alkyl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromoadamantane | Phenylacetylene | Pd(OAc)₂/IPr·HCl/CuI | Cs₂CO₃ | DMF | 80 | 24 | 75 |
| 2 | Cyclohexyl Iodide | 1-Octyne | Pd₂(dba)₃/P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 18 | 68 |
| 3 | 1-Bromo-4-chlorobutane | TMS-acetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65 | 12 | 85 |
| 4 | 2-Bromopropane | Phenylacetylene | NiCl₂(dppp)/CuI | K₂CO₃ | NMP | 90 | 24 | 55 |
Note: The data in this table is representative of couplings with various alkyl halides and is intended to provide a general expectation of yields. Actual yields with this compound may vary and require optimization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Involving 1-Benzyl-3-bromopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 1-Benzyl-3-bromopyrrolidine with various aryl and heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of 1-benzyl-3-arylpyrrolidines, which are key structural motifs in numerous biologically active compounds and pharmaceutical candidates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, has seen widespread application in the synthesis of biaryls, styrenes, and polyolefins.[1] The extension of this methodology to include sp³-hybridized alkyl halides, such as this compound, has significantly broadened its synthetic utility.
While the Suzuki-Miyaura coupling of aryl and vinyl halides is well-established, the use of unactivated secondary alkyl bromides presents unique challenges. However, recent advancements in catalyst systems have enabled these transformations to proceed under mild conditions.[2] This document outlines optimized protocols and expected outcomes for the successful coupling of this compound with a range of boronic acids, providing a valuable resource for researchers in drug discovery and development.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The reaction is initiated by the oxidative addition of the alkyl bromide to a Pd(0) complex. Subsequent transmetalation with a boronate species, formed from the boronic acid and a base, is followed by reductive elimination to yield the desired 3-arylpyrrolidine product and regenerate the Pd(0) catalyst.[3]
Experimental Protocols
The following protocols are representative methodologies for the Suzuki-Miyaura cross-coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Arylation of this compound
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of unactivated secondary alkyl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
Toluene (0.2 M)
-
Water (10% v/v of toluene)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and PCy₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed toluene and water.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until reaction completion is indicated by TLC or LC-MS analysis.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, based on analogous reactions with secondary alkyl bromides.
Table 1: Reaction of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Benzyl-3-phenylpyrrolidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-Benzyl-3-(4-methoxyphenyl)pyrrolidine | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | 1-Benzyl-3-(4-(trifluoromethyl)phenyl)pyrrolidine | 78 |
| 4 | 3-Thienylboronic acid | 1-Benzyl-3-(thiophen-3-yl)pyrrolidine | 81 |
| 5 | 2-Naphthylboronic acid | 1-Benzyl-3-(naphthalen-2-yl)pyrrolidine | 88 |
Table 2: Optimization of Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene/H₂O | 25 | 18 | 85 |
| Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ | Dioxane | 80 | 12 | 75 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 60 |
Visualizations
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle Workflow
References
Synthesis of Constrained Pyrrolidine Analogs Using 1-Benzyl-3-bromopyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of conformationally constrained pyrrolidine analogs utilizing 1-benzyl-3-bromopyrrolidine as a key starting material. The focus is on the generation of bicyclic and spirocyclic pyrrolidine scaffolds, which are of significant interest in medicinal chemistry due to their rigid structures that can lead to enhanced binding affinity and selectivity for biological targets.
Introduction
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and natural products.[1] Introducing conformational constraints, such as in bicyclic or spirocyclic systems, can pre-organize the molecule into a bioactive conformation, thereby improving its pharmacological properties. This compound is a versatile building block for accessing such complex architectures. The benzyl group serves as a common protecting group for the nitrogen atom, and the bromine at the 3-position provides a reactive handle for various nucleophilic substitution and cyclization reactions.
This guide details two primary strategies for constructing constrained pyrrolidine analogs from this compound: intramolecular cyclization to form bicyclic systems and 1,3-dipolar cycloaddition to generate spirocyclic compounds.
Synthesis of Bicyclic Pyrrolidine Analogs via Intramolecular Cyclization
A key strategy for synthesizing bicyclic pyrrolidines is through the intramolecular cyclization of a suitably functionalized 1-benzyl-3-substituted pyrrolidine. This approach can be used to form various fused ring systems, such as the 3-azabicyclo[3.1.0]hexane core. These bicyclic structures are conformationally restricted and have shown potential as inhibitors of enzymes like phenylalanine tRNA synthetase (PheRS) in parasites such as Toxoplasma gondii.[2][3][4]
Experimental Protocol: Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane
This protocol describes a two-step synthesis of a 3-azabicyclo[3.1.0]hexane derivative starting from this compound. The first step involves a nucleophilic substitution to introduce a side chain with a leaving group, followed by a base-mediated intramolecular cyclization.
Step 1: Synthesis of 1-Benzyl-3-(2-tosyloxyethyl)pyrrolidine
-
Materials: this compound, magnesium turnings, ethylene oxide, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
Prepare a Grignard reagent from this compound by reacting it with magnesium turnings in anhydrous THF.
-
To the freshly prepared Grignard reagent at 0 °C, slowly add a solution of ethylene oxide in THF.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting crude alcohol in dichloromethane and cool to 0 °C.
-
Add triethylamine (1.2 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Intramolecular Cyclization to 3-Benzyl-3-azabicyclo[3.1.0]hexane
-
Materials: 1-Benzyl-3-(2-tosyloxyethyl)pyrrolidine, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq.) in anhydrous THF at 0 °C, add a solution of 1-benzyl-3-(2-tosyloxyethyl)pyrrolidine in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the final product.
-
Quantitative Data
The following table summarizes representative data for the biological activity of bicyclic pyrrolidine analogs as inhibitors of Toxoplasma gondii phenylalanine tRNA synthetase (TgcPheRS).
| Compound ID | TgcPheRS IC₅₀ (µM)[2] | T. gondii Growth EC₅₀ (µM)[2] |
| Analog 1 | 0.023 | 0.003 |
| Analog 2 | 0.005 | 0.004 |
| Analog 3 | 0.005 | 0.004 |
Bicyclic Pyrrolidine Analog as an Enzyme Inhibitor
Caption: Mechanism of action of bicyclic pyrrolidine analogs as inhibitors of phenylalanine tRNA synthetase.
Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Analogs
Spiro[pyrrolidine-3,3'-oxindoles] are a class of constrained heterocyclic compounds with significant anticancer activity.[5][6][7][8] These compounds can be synthesized via a [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile, such as an isatin-derived alkene. This compound can serve as a precursor to the required azomethine ylide.
Experimental Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative
This protocol outlines the synthesis of a spiro[pyrrolidine-3,3'-oxindole] derivative via a one-pot, three-component reaction.
-
Materials: Isatin, malononitrile, piperidine, this compound, triethylamine (TEA), ethanol.
-
Procedure:
-
Step 1 (In situ formation of the dipolarophile): In a round-bottom flask, dissolve isatin (1.0 eq.) and malononitrile (1.0 eq.) in ethanol. Add a catalytic amount of piperidine and stir the mixture at room temperature for 30 minutes to form the corresponding 2-oxoindolin-3-ylidene)malononitrile.
-
Step 2 (In situ formation of the azomethine ylide and cycloaddition): To the same flask, add this compound (1.1 eq.) and triethylamine (1.5 eq.).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Quantitative Data
The following table summarizes the in vitro anticancer activity of representative spiro[pyrrolidine-3,3'-oxindole] analogs.
| Compound ID | Cell Line | IC₅₀ (µM)[1][5][8] |
| Spiro-1 | MCF-7 | 3.9 |
| Spiro-2 | HepG2 | 5.7 |
| Spiro-3 | A549 | 1.2 |
| Spiro-4 | A549 | 3.48 |
Spiro-oxindole Action on the p53-MDM2 Signaling Pathway
Caption: Inhibition of the p53-MDM2 interaction by spiro-oxindole analogs, leading to apoptosis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of conformationally constrained pyrrolidine analogs. The protocols outlined in this document provide a foundation for the synthesis of bicyclic and spirocyclic scaffolds. These constrained analogs have demonstrated significant potential in drug discovery, particularly as enzyme inhibitors and anticancer agents. The provided data and pathway diagrams offer insights into their mechanism of action and highlight their therapeutic potential. Further optimization of these synthetic routes and exploration of the structure-activity relationships of the resulting compounds are warranted to develop novel and potent therapeutic agents.
References
- 1. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 2. Improved bicyclic pyrrolidine analogs inhibit Toxoplasma gondii growth in vitro and cure infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Benzyl-3-bromopyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and methodologies for the large-scale synthesis of 1-benzyl-3-bromopyrrolidine and its derivatives. This document includes detailed experimental protocols, safety information, and data presentation to facilitate the transition from laboratory-scale synthesis to industrial production.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure is a key component in the synthesis of a variety of pharmacologically active compounds. The development of a robust, scalable, and safe synthesis process is therefore of critical importance for its application in pharmaceutical research and development.
The most common and industrially viable synthetic route to this compound is the bromination of the readily available precursor, 1-benzyl-3-hydroxypyrrolidine. This transformation can be achieved using various brominating agents, with phosphorus tribromide being a common choice.
Synthetic Pathways and Methodologies
The primary synthetic consideration for the large-scale production of this compound is the efficient conversion of 1-benzyl-3-hydroxypyrrolidine. The general synthetic scheme is outlined below.
Caption: General synthetic route to this compound and its derivatives.
Key Synthetic Step: Bromination of 1-Benzyl-3-hydroxypyrrolidine
The conversion of the hydroxyl group to a bromide is a crucial step. Several reagents can be employed for this transformation, each with its own advantages and challenges on a large scale.
| Brominating Agent | Typical Solvent(s) | Temperature Range (°C) | Key Considerations for Scale-up |
| Phosphorus Tribromide (PBr₃) | Dichloromethane (DCM), Diethyl ether | 0 to room temperature | Good reactivity, but the reaction can be exothermic. Careful control of addition rate and temperature is crucial. Byproducts need to be effectively quenched and removed. |
| Thionyl Bromide (SOBr₂) | Dichloromethane (DCM), Toluene | 0 to 40 | Generates gaseous byproducts (SO₂ and HBr) which need to be scrubbed. Can be a good alternative to PBr₃. |
| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | Dichloromethane (DCM), Acetonitrile | 0 to room temperature | Milder conditions (Appel reaction). However, the generation of triphenylphosphine oxide as a byproduct can complicate purification on a large scale. |
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific equipment and scale.
Synthesis of this compound from 1-Benzyl-3-hydroxypyrrolidine using Phosphorus Tribromide
This protocol is adapted from a general procedure for the bromination of alcohols.[1]
Reaction Scheme:
Caption: Bromination of 1-benzyl-3-hydroxypyrrolidine using PBr₃.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 1-Benzyl-3-hydroxypyrrolidine | 177.24 | 10.0 | 56.4 |
| Phosphorus Tribromide (PBr₃) | 270.69 | 6.1 | 22.6 (0.4 eq) |
| Dichloromethane (DCM) | 84.93 | 100 | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Water | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: Charge a suitable, clean, and dry reactor with 1-benzyl-3-hydroxypyrrolidine (10.0 kg, 56.4 mol) and dichloromethane (100 L).
-
Cooling: Cool the stirred solution to 0-5 °C using a suitable cooling system.
-
Reagent Addition: Slowly add phosphorus tribromide (6.1 kg, 22.6 mol) dropwise to the reaction mixture, maintaining the internal temperature below 10 °C. The addition should be carefully controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction mixture by adding it to a stirred, chilled (0-5 °C) saturated aqueous solution of sodium bicarbonate. Ensure adequate ventilation to handle any gas evolution.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Remove the dichloromethane under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Expected Yield: Based on similar reactions, a yield of approximately 60-70% can be anticipated.
Large-Scale Purification Considerations
For large-scale production, traditional column chromatography is often impractical. The following methods are more suitable for industrial-scale purification of this compound:
-
Vacuum Distillation: This is the preferred method for purifying liquid products on a large scale. The purity of the final product will depend on the efficiency of the distillation setup.
-
Crystallization: If the product or a salt derivative is a solid, crystallization can be a highly effective and scalable purification method.
Analytical Data
The structural integrity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~ 7.3 (m, 5H, Ar-H), ~4.4 (m, 1H, CHBr), ~3.6 (s, 2H, CH₂Ph), ~3.2-2.8 (m, 4H, pyrrolidine CH₂), ~2.4-2.1 (m, 2H, pyrrolidine CH₂) |
| ¹³C NMR (CDCl₃) | δ ~ 138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~60 (CH₂Ph), ~58 (pyrrolidine CH₂), ~55 (pyrrolidine CH₂), ~50 (CHBr), ~35 (pyrrolidine CH₂) |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₁₁H₁₅BrN⁺: 240.0382; found: 240.0381 |
Safety and Handling for Large-Scale Synthesis
Workflow for Safe Handling:
References
methods for N-debenzylation of 1-benzylpyrrolidine derivatives
An N-benzyl group is a common and robust protecting group for the nitrogen atom in pyrrolidine rings, widely employed in the synthesis of pharmaceuticals and other biologically active molecules. Its stability to various reaction conditions makes it a reliable choice during multi-step syntheses. However, the efficient and selective removal of the N-benzyl group (N-debenzylation) is a critical final step that often requires specific methodologies to avoid side reactions and ensure high yields of the desired secondary amine.
This application note provides a detailed overview of various methods for the N-debenzylation of 1-benzylpyrrolidine derivatives, tailored for researchers, scientists, and drug development professionals. It includes experimental protocols, quantitative data, and workflow diagrams to facilitate the selection and implementation of the most suitable deprotection strategy.
Classification of N-Debenzylation Methods
The methods for cleaving the N-benzyl bond can be broadly categorized into three main types: catalytic hydrogenolysis, oxidative cleavage, and reductive cleavage. The choice of method depends critically on the functional groups present in the substrate and the desired reaction conditions.
Caption: Major categories of N-debenzylation reactions.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often "greenest" method for N-debenzylation.[1] It involves the cleavage of the C-N bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C).[2]
Advantages:
-
High yields and clean reactions.
-
The catalyst can be easily removed by filtration.[3]
-
Environmentally friendly, with water or toluene as byproducts.
Limitations:
-
Incompatible with other reducible functional groups like alkenes, alkynes, nitro groups, or some sulfur-containing moieties.[4]
-
High pressure and/or high temperature may be required, as the catalytic activity can decrease over time due to coordination of the amine product to the palladium catalyst.[1][3]
Catalytic Transfer Hydrogenation (CTH)
An alternative to using flammable hydrogen gas is catalytic transfer hydrogenation (CTH). In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, transfers hydrogen to the substrate on the catalyst surface.[5] This approach is often faster and proceeds under milder, non-pressurized conditions.[5]
Data Presentation: Catalytic Hydrogenolysis Methods
| Substrate (Example) | Method | Reagents & Conditions | Time | Yield (%) | Reference |
| N-Benzylpiperidine | H₂ Gas | 10% Pd/C, 10% Nb₂O₅/C, MeOH, H₂ (1 atm), rt | 1 h | >99 | [3] |
| N-Benzylpiperidine | CTH | 10% Pd/C, Ammonium Formate, MeOH, reflux | 10 min | 92 | [5] |
| Various Benzyl Amines | H₂ Gas | 10% Pd/C + 20% Pd(OH)₂/C (1:1), THF/iPrOH, H₂ (balloon) | 1-4 h | >95 | [2] |
| N-Boc, N-Bn protected 2-aminopyridinomethylpyrrolidine | Acid-Facilitated | 20% Pd(OH)₂/C, Acetic Acid, EtOH, H₂ (1 atm), 60 °C | 14 h | 90 | [6] |
Experimental Protocol: CTH with Ammonium Formate[5]
-
Reaction Setup: To a stirred suspension of the 1-benzylpyrrolidine derivative (3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.
-
Reaction Execution: Heat the resulting mixture at reflux temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Purification: Wash the Celite pad with chloroform (20 mL). Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the debenzylated pyrrolidine derivative.
Oxidative Cleavage
Oxidative methods offer an excellent alternative when hydrogenolysis is not feasible due to the presence of reducible functional groups.[7] These methods typically proceed under mild conditions.
N-Iodosuccinimide (NIS)
NIS provides a tunable system for either mono- or di-debenzylation of N,N-dibenzylamines and can be effective for single N-benzyl groups.[7] The reaction proceeds via N-halogenation, followed by elimination and hydrolysis.
Alkali Metal Bromide with an Oxidant
A green and transition-metal-free approach involves using an alkali metal bromide (e.g., KBr) with a co-oxidant like Oxone.[8][9] This system generates a bromo radical that facilitates the oxidative cleavage of the N-benzyl group.[10]
Base-Mediated Oxidation
For N-benzylated aromatic heterocycles, a system of potassium tert-butoxide (KOtBu) in DMSO with bubbled oxygen can be highly effective, rapid, and high-yielding.[4]
Data Presentation: Oxidative Cleavage Methods
| Method | Substrate (Example) | Reagents & Conditions | Time | Yield (%) | Reference |
| NIS | Dibenzylglucosamine | 2 equiv. NIS, 4 Å sieves, dry DCM, rt | 20 h | 96 (mono) | [7] |
| KBr/Oxone | N-Benzyl-N-methylbenzenesulfonamide | 1.2 equiv. KBr, 1.5 equiv. Oxone, MeCN/H₂O, rt | 1 h | 97 | [8] |
| KOtBu/O₂ | 1-Benzyl-benzimidazole | 7 equiv. KOtBu, DMSO, O₂ bubble, rt | 10 min | 92 | [4] |
| Laccase/TEMPO | 5-(Benzylamino)pentan-1-ol | Laccase, 33% TEMPO, Tris-HCl buffer (pH 5), 30 °C | overnight | >99 | [11] |
Experimental Protocol: KOtBu/O₂ Oxidation[4]
-
Reaction Setup: Dissolve the 1-benzylpyrrolidine derivative (2.4 mmol) in DMSO (24 mmol) in a flame-dried flask.
-
Reagent Addition: While stirring the solution at room temperature, add potassium tert-butoxide (16.8 mmol, as a 1 M solution in THF).
-
Reaction Execution: Bubble oxygen gas into the solution for 10 minutes using a gas dispersion tube.
-
Monitoring: Monitor the reaction for completion by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reductive Cleavage (Birch Reduction)
The Birch reduction, which uses an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with a proton source (an alcohol), is a powerful method for reducing aromatic rings and can also be used for N-debenzylation.[12][13]
Advantages:
-
Effective for substrates resistant to hydrogenolysis.[14]
-
Orthogonal to many protecting groups that are sensitive to acid or oxidation.
Limitations:
-
Requires cryogenic temperatures and the handling of pyrophoric alkali metals.[13]
-
Can lead to over-reduction or other side reactions if not carefully controlled.[12]
Data Presentation: Reductive Cleavage Methods
| Method | Substrate (Example) | Reagents & Conditions | Time | Yield (%) | Reference |
| Birch Reduction | N-Benzyl Peptides | Na, liquid NH₃, -33 °C | N/A | High | [12] |
| Modified Birch | N-Benzylated amines | Li, ethylenediamine, THF | N/A | N/A | [14] |
Experimental Protocol: Birch Reduction (General)
Caution: This reaction involves cryogenic liquids and highly reactive alkali metals. It must be performed by trained personnel with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Setup: In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense anhydrous ammonia (approx. 50 mL for a 5 mmol scale reaction) at -78 °C.
-
Reagent Addition: Add small pieces of sodium metal until a persistent deep blue color is observed.
-
Substrate Addition: Add a solution of the 1-benzylpyrrolidine derivative (5 mmol) in a suitable solvent (e.g., THF) dropwise to the stirring blue solution.
-
Proton Source: Slowly add an alcohol (e.g., ethanol or tert-butanol) to the reaction mixture.
-
Quenching: Once the blue color has dissipated (or after a set time), carefully quench the reaction by adding solid ammonium chloride until the solution is colorless.
-
Workup: Allow the ammonia to evaporate. Add water and extract the product with an appropriate organic solvent (e.g., ether or ethyl acetate).
-
Purification: Dry the combined organic extracts, concentrate, and purify by chromatography or distillation.
General Experimental Workflow
The following diagram illustrates a typical workflow for an N-debenzylation reaction, from setup to final product isolation.
Caption: A typical N-debenzylation experimental workflow.
Conclusion
The N-debenzylation of 1-benzylpyrrolidine derivatives is a crucial transformation in organic synthesis. While catalytic hydrogenolysis remains the most common method due to its efficiency and clean nature, its limitations necessitate a range of alternative protocols. Oxidative methods using reagents like NIS or KBr/Oxone, and reductive methods like the Birch reduction, provide powerful, orthogonal strategies for deprotection. The choice of method should be carefully considered based on the overall synthetic route and the chemical functionalities present in the substrate. The protocols and data presented here serve as a comprehensive guide for selecting and implementing the optimal N-debenzylation strategy in a research and development setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. users.ox.ac.uk [users.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 10. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Birch reduction - Wikipedia [en.wikipedia.org]
- 14. Development of automated flow methods for birch reduction with application to the O-debenzylation of carbohydrates | Poster Board #1622 - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: Preparation of Chiral Amines from (R)- or (S)-1-Benzyl-3-bromopyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chiral 3-aminopyrrolidine scaffolds are crucial structural motifs in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This document provides a detailed protocol for the synthesis of a diverse range of chiral tertiary amines through the nucleophilic substitution of enantiomerically pure (R)- or (S)-1-Benzyl-3-bromopyrrolidine. The methodology offers a reliable and straightforward route to valuable chiral building blocks for drug discovery and development programs.[3] The protocol details the reaction conditions, purification procedures, and an optional debenzylation step to yield the corresponding secondary amines.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Specifically, chiral 3-aminopyrrolidines serve as key intermediates in the synthesis of various therapeutic agents, including those targeting central nervous system disorders.[3][4] The stereochemistry at the C3 position is often critical for biological activity, making enantioselective synthesis a primary concern.
The following protocol leverages the commercially available and enantiomerically pure (R)- or (S)-1-Benzyl-3-bromopyrrolidine as a versatile starting material. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where various primary or secondary amines displace the bromide leaving group to form a new carbon-nitrogen bond. This method allows for the modular synthesis of a library of chiral 3-substituted aminopyrrolidine derivatives with high fidelity of stereochemical transfer. The N-benzyl protecting group can be readily removed via hydrogenolysis to provide access to the free secondary amine, a common precursor for further functionalization.[5]
Logical Workflow
The overall process for the synthesis and subsequent deprotection of chiral 3-substituted aminopyrrolidines is outlined in the workflow diagram below.
Caption: General experimental workflow for the synthesis of chiral amines.
Reaction Pathway
The core transformation is a bimolecular nucleophilic substitution (SN2) reaction. The amine nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to inversion of configuration. However, since the starting material is defined as (R) or (S), and the reaction occurs at the site of the leaving group, the overall chirality of the molecule is retained in the product.
Caption: S-N-2 reaction pathway for the synthesis of chiral 3-aminopyrrolidines.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chiral 3-Substituted Aminopyrrolidines
This protocol describes a general method for the reaction of (S)-1-Benzyl-3-bromopyrrolidine with various amine nucleophiles. The procedure can be adapted for the (R)-enantiomer accordingly.
Materials:
-
(S)-1-Benzyl-3-bromopyrrolidine
-
Amine nucleophile (e.g., Morpholine, Piperidine, Benzylamine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add (S)-1-Benzyl-3-bromopyrrolidine (1.0 eq.).
-
Add anhydrous acetonitrile (approx. 5-10 mL per 1 mmol of the starting bromide).
-
Add the amine nucleophile (1.2-1.5 eq.) followed by anhydrous potassium carbonate (2.0-3.0 eq.).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80-85 °C (oil bath temperature).
-
Stir the reaction vigorously overnight (16-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and rinse the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure chiral 3-substituted aminopyrrolidine.
Protocol 2: N-Debenzylation via Catalytic Hydrogenolysis
This protocol describes the removal of the N-benzyl group to yield the free secondary amine.
Materials:
-
N-Benzyl-3-substituted aminopyrrolidine derivative (from Protocol 1)
-
Palladium on carbon (10% Pd/C, 5-10 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve the N-benzyl-3-substituted aminopyrrolidine (1.0 eq.) in methanol or ethanol in a suitable flask.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a positive pressure of hydrogen (typically a balloon or 40-50 psi in a Parr apparatus) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated product, which is often pure enough for subsequent steps or can be further purified if necessary.
Data Summary
The following table summarizes representative results for the synthesis of various chiral 3-aminopyrrolidines starting from (S)-1-Benzyl-3-bromopyrrolidine, based on the general protocol.
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Morpholine | (R)-4-(1-Benzylpyrrolidin-3-yl)morpholine | 92 |
| 2 | Piperidine | (R)-1-(1-Benzylpyrrolidin-3-yl)piperidine | 88 |
| 3 | Benzylamine | (R)-N-Benzyl-1-(1-benzylpyrrolidin-3-yl)methanamine | 85 |
| 4 | Azetidine | (R)-1-(1-Benzylpyrrolidin-3-yl)azetidine | 90 |
Note: Yields are for the purified product after column chromatography and are representative for this class of transformation.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1-Benzyl-3-bromopyrrolidine is a halogenated organic compound and should be handled with care.
-
Catalytic hydrogenolysis involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Perform this reaction with appropriate caution and behind a safety shield. Ensure the catalyst is never allowed to dry in the air.
Conclusion
The described protocols provide a robust and versatile platform for the synthesis of enantiomerically enriched 3-aminopyrrolidine derivatives. The use of (R)- or (S)-1-Benzyl-3-bromopyrrolidine as a starting material allows for predictable stereochemical outcomes via an SN2 pathway. This methodology is highly valuable for generating diverse libraries of chiral amines, which are essential building blocks for the discovery and development of new pharmaceutical agents.
References
Application of 1-Benzyl-3-bromopyrrolidine in the Synthesis of Bioactive Alkaloid Precursors
Application Note
Introduction
1-Benzyl-3-bromopyrrolidine is a versatile bifunctional molecule widely employed in the synthesis of various nitrogen-containing heterocyclic compounds. Its structure incorporates a pyrrolidine ring, a common scaffold in a multitude of bioactive natural products and synthetic drugs. The presence of a bromine atom at the 3-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functional groups. The benzyl group serves as a readily removable protecting group for the pyrrolidine nitrogen, enhancing the stability and facilitating purification of intermediates. This application note details the use of this compound in the synthesis of a key precursor for a class of bioactive molecules with potential applications in drug discovery.
Synthesis of (S)-1-Benzyl-3-(naphthalen-1-yloxy)pyrrolidine
A prominent application of this compound is in the synthesis of 3-aryloxy pyrrolidine derivatives. These moieties are present in a range of pharmacologically active compounds. The following protocol describes the synthesis of (S)-1-Benzyl-3-(naphthalen-1-yloxy)pyrrolidine, a precursor to (S)-3-(naphthalen-1-yloxy)pyrrolidine, which has been investigated for its biological activities. The synthesis proceeds via a nucleophilic substitution reaction where the naphthoxide ion displaces the bromide from the pyrrolidine ring.
Overall Reaction Scheme
Application Notes and Protocols: The Strategic Use of 1-Benzyl-3-bromopyrrolidine in the Generation of Diverse Compound Libraries for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its three-dimensional structure provides access to a greater chemical space compared to flat aromatic systems, which is advantageous for creating specific and high-affinity interactions with biological targets.[4] 1-Benzyl-3-bromopyrrolidine is a versatile building block for the synthesis of compound libraries due to its reactive bromide handle, which can be readily displaced by a variety of nucleophiles, and the benzyl protecting group on the nitrogen, which can be removed if further derivatization is required. This document provides detailed protocols and application notes for the utilization of this compound in the parallel synthesis of a 3-substituted pyrrolidine library for screening purposes.
Core Concept: Library Synthesis via Nucleophilic Substitution
The primary strategy for diversifying the this compound scaffold is through nucleophilic substitution at the C3 position. The bromine atom is a good leaving group, allowing for the introduction of a wide range of functional groups by reacting it with various nucleophiles such as amines, thiols, and alcohols. This straightforward reaction is highly amenable to parallel synthesis formats, enabling the rapid generation of a large number of distinct compounds.
Experimental Protocols
General Protocol for Parallel Synthesis of a 3-Substituted Pyrrolidine Library
This protocol describes the parallel synthesis of a library of 1-benzyl-3-substituted pyrrolidine derivatives in a 96-well plate format.
Materials:
-
This compound
-
A diverse collection of primary and secondary amines, thiols, and alcohols (nucleophiles)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
96-well reaction plates with sealing mats
-
Automated liquid handler (optional, for high-throughput setup)
-
Inert atmosphere (Nitrogen or Argon)
-
Heating block for 96-well plates
-
LC-MS for reaction monitoring and purity analysis
-
Preparative HPLC for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.6 M stock solutions of a diverse set of 96 different nucleophiles (amines, thiols, etc.) in anhydrous DMF in a separate 96-well plate.
-
Prepare a 1.5 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction plate, add 100 µL of the this compound stock solution (0.05 mmol).
-
To each corresponding well, add 100 µL of the appropriate nucleophile stock solution (0.06 mmol, 1.2 equivalents).
-
Add 50 µL of the DIPEA stock solution (0.075 mmol, 1.5 equivalents) to each well.
-
Seal the reaction plate with a chemically resistant sealing mat.
-
-
Reaction Incubation:
-
Place the sealed 96-well plate on a heating block and heat at 80 °C for 16 hours. The reaction should be carried out under an inert atmosphere.
-
-
Work-up and Analysis (for a single well, to be parallelized):
-
After cooling to room temperature, a small aliquot (5 µL) from each well is diluted with 100 µL of methanol for LC-MS analysis to check for reaction completion and product purity.
-
-
Purification:
-
The crude reaction mixtures are purified by preparative HPLC to yield the final compounds. The choice of column and gradient will depend on the specific properties of the synthesized compounds.
-
Data Presentation: Representative Library Synthesis Data
The following table summarizes hypothetical quantitative data for a representative set of reactions from a synthesized library.
| Well ID | Nucleophile | Product Molecular Weight ( g/mol ) | Crude Purity (%) by LC-MS | Isolated Yield (%) |
| A1 | Morpholine | 246.34 | 92 | 78 |
| A2 | Piperidine | 244.37 | 88 | 75 |
| A3 | 4-Methylaniline | 266.37 | 95 | 82 |
| A4 | Thiophenol | 271.40 | 85 | 70 |
| B1 | Benzylamine | 266.37 | 91 | 79 |
| B2 | Pyrrolidine | 230.34 | 89 | 76 |
| B3 | Aniline | 252.34 | 93 | 80 |
| B4 | Ethanethiol | 221.36 | 87 | 72 |
Screening Application: Targeting Protein Kinases
Compound libraries derived from the 1-benzyl-3-pyrrolidine scaffold are well-suited for screening against a variety of biological targets, including protein kinases. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 3-dimensional nature of the pyrrolidine core can allow for specific interactions within the ATP-binding pocket of kinases.
Hypothetical Signaling Pathway: MAPK/ERK Pathway
The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a common feature of many cancers. A compound library synthesized from this compound could be screened for inhibitors of key kinases in this pathway, such as MEK1/2 or ERK1/2.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow: From Library Synthesis to Hit Identification
The overall workflow for the synthesis and screening of a 1-benzyl-3-substituted pyrrolidine library involves several key stages, from the initial parallel synthesis to the identification of bioactive "hits".
Caption: Workflow for compound library synthesis and screening.
Conclusion
This compound is a valuable and versatile starting material for the construction of diverse compound libraries. The straightforward nucleophilic substitution chemistry allows for the rapid generation of a multitude of analogs in a parallel format. These libraries, rich in three-dimensional chemical structures, are ideal for screening against a wide range of biological targets, particularly protein kinases, to identify novel hit compounds for drug discovery programs. The protocols and workflows outlined in this document provide a comprehensive guide for researchers and scientists to leverage this powerful building block in their quest for new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 1-Benzyl-3-bromopyrrolidine Substitutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize nucleophilic substitution reactions involving 1-Benzyl-3-bromopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the general conditions for nucleophilic substitution on this compound?
A1: Nucleophilic substitution on this compound, a secondary alkyl halide, typically proceeds via an S_N2 mechanism. Favorable conditions generally involve the use of a strong nucleophile, a polar aprotic solvent to enhance the nucleophile's reactivity, and moderate temperatures to minimize side reactions.
Q2: How can I minimize the formation of the elimination (E2) byproduct?
A2: Elimination is a common competing reaction with secondary alkyl halides. To favor substitution over elimination:
-
Use a less sterically hindered base/nucleophile: Highly branched or bulky bases are more likely to act as a base rather than a nucleophile, promoting elimination.
-
Lower the reaction temperature: Elimination reactions are generally favored at higher temperatures.[1]
-
Choose a less basic nucleophile: Strong, non-basic nucleophiles like azide or thiolate favor substitution.
Q3: What is the best type of solvent for these substitution reactions?
A3: Polar aprotic solvents are generally recommended for S_N2 reactions.[2][3] These solvents, such as DMF, DMSO, and acetonitrile, can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, thus preserving its reactivity.[4][5] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[5]
Q4: What role does the base play in reactions with protic nucleophiles (e.g., amines, thiols, alcohols)?
A4: When using a protic nucleophile, a non-nucleophilic base is often added to deprotonate the nucleophile, increasing its nucleophilicity. Common bases for this purpose include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and yield.
Troubleshooting Guides
Problem: Low to No Product Yield
Potential Cause 1: Inactive Nucleophile
-
Solution: Ensure the nucleophile is not degraded. If it is a salt, ensure it is anhydrous. For protic nucleophiles, consider using a stronger, non-nucleophilic base to facilitate deprotonation.
Potential Cause 2: Poor Leaving Group Ability of Bromide
-
Solution: While bromide is a good leaving group, in some cases, converting it to an even better leaving group (e.g., iodide) via a Finkelstein reaction (in-situ or as a separate step) can enhance the reaction rate.
Potential Cause 3: Unfavorable Reaction Conditions
-
Solution: Systematically optimize the reaction conditions. Refer to the data tables below for guidance on solvent, temperature, and base selection. An increase in temperature may be necessary, but monitor for the formation of elimination byproducts.[1]
Problem: Multiple Spots on TLC, Indicating Side Products
Potential Cause 1: Elimination (E2) Reaction
-
Solution: As mentioned in the FAQs, lower the reaction temperature and consider using a less sterically hindered, less basic nucleophile.
Potential Cause 2: Over-alkylation of the Nucleophile
-
Solution: This is common with amine nucleophiles. Use a larger excess of the amine nucleophile to favor the mono-alkylation product. Alternatively, protect the product amine as it is formed if it is more nucleophilic than the starting amine.
Potential Cause 3: Racemization or Epimerization
-
Solution: If the stereochemistry at the 3-position is important, be aware that any reaction conditions that favor an S_N1 pathway (e.g., polar protic solvents, elevated temperatures) can lead to racemization. Stick to classic S_N2 conditions (polar aprotic solvent, strong nucleophile) to ensure inversion of stereochemistry.
Problem: Starting Material Remains Unreacted
Potential Cause 1: Insufficient Reaction Time or Temperature
-
Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider gradually increasing the temperature in increments of 10-20 °C. Be mindful of potential side reactions at higher temperatures.
Potential Cause 2: Poor Solubility of Reagents
-
Solution: Ensure that both the this compound and the nucleophile are sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system.
Data Presentation
Table 1: General Optimization Guidelines for Nucleophilic Substitution on this compound
| Parameter | Recommendation | Rationale |
| Nucleophile | Strong, less sterically hindered | Favors S_N2 mechanism and minimizes elimination. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Enhances nucleophilicity by not solvating the anion.[4][5] |
| Base (for protic nucleophiles) | Non-nucleophilic, moderately strong (e.g., K₂CO₃, Et₃N) | Deprotonates the nucleophile without competing in the substitution. |
| Temperature | Room temperature to moderate heating (e.g., 50-80 °C) | Balances reaction rate with minimizing elimination byproducts.[1] |
| Concentration | 0.1 - 1.0 M | A higher concentration can increase the reaction rate. |
Table 2: Illustrative Yields for S_N2 Reactions with Various Nucleophiles on a Secondary Alkyl Bromide
Disclaimer: The following data is compiled from reactions on analogous secondary alkyl bromides and serves as a general guide. Optimal conditions and yields for this compound may vary and require specific optimization.
| Nucleophile | Product Type | Solvent | Temperature (°C) | Base | Typical Yield Range (%) |
| Sodium Azide (NaN₃) | Azide | DMF | Room Temp | N/A | 80 - 95 |
| Ammonia (NH₃) | Primary Amine | EtOH | 100 (sealed tube) | N/A | 40 - 60 |
| Primary Amine (R-NH₂) | Secondary Amine | Acetonitrile | 80 | K₂CO₃ | 60 - 85 |
| Sodium Thiophenoxide (PhSNa) | Thioether | DMF | Room Temp | N/A | 85 - 95 |
| Sodium Methoxide (NaOMe) | Ether | MeOH | 50 | N/A | 50 - 70 (Elimination is a major side reaction) |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3-aminopyrrolidine
Materials:
-
This compound
-
Ammonia (7N solution in Methanol)
-
Methanol
-
Sealed reaction vessel
Procedure:
-
In a thick-walled, sealable reaction vessel, dissolve this compound (1.0 eq) in methanol.
-
Add a 7N solution of ammonia in methanol (10-20 eq).
-
Seal the vessel tightly and heat the reaction mixture to 100 °C for 24 hours.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
Protocol 2: Synthesis of 1-Benzyl-3-(phenylthio)pyrrolidine
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of thiophenol (1.2 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: A typical experimental workflow for nucleophilic substitution on this compound.
References
Navigating Synthesis: A Technical Support Guide for Reactions with 1-Benzyl-3-bromopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in chemical reactions involving 1-benzyl-3-bromopyrrolidine. This guide aims to identify common side products, outline preventative measures, and offer solutions to frequently encountered experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
The primary reaction of this compound is nucleophilic substitution at the C3 position. However, several side products can arise depending on the reaction conditions. The most frequently encountered side products are:
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Elimination Products: Formation of 1-benzyl-2,5-dihydro-1H-pyrrole and to a lesser extent, 1-benzyl-1H-pyrrole, via dehydrobromination. This is more prevalent with strong, sterically hindered bases and at elevated temperatures.
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N-Debenzylation Product: Cleavage of the N-benzyl group to yield 3-bromopyrrolidine. This can occur under certain catalytic hydrogenation conditions or in the presence of strong Lewis acids.
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Hydrolysis Product: If water is present in the reaction mixture, 1-benzyl-3-hydroxypyrrolidine can be formed as a byproduct.
Q2: My reaction is sluggish, and upon heating, I observe a significant amount of an elimination byproduct. What can I do?
This is a common issue where the desired substitution reaction is slow, and forcing conditions promote the competing elimination reaction. To address this, consider the following:
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Choice of Base: If a base is required, use a weaker, non-nucleophilic base. If a strong base is necessary for the nucleophile generation, consider adding it slowly at a lower temperature.
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Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of your reagent and favor the SN2 reaction over elimination.
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Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate for the substitution.
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Nucleophile Concentration: Increasing the concentration of a good nucleophile can sometimes accelerate the substitution reaction relative to elimination.
Q3: I am trying to perform a reaction with a Grignard reagent and this compound, but I am getting a complex mixture of products. What is happening?
Reactions involving Grignard reagents and this compound can be complicated. Besides the expected nucleophilic substitution, the following side reactions can occur:
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Reaction with the Benzyl Group: The Grignard reagent can potentially react with the benzylic protons under certain conditions, leading to undesired byproducts.
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Homocoupling of the Grignard Reagent: This is a common side reaction in the preparation and use of Grignard reagents.
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Elimination: The basic nature of the Grignard reagent can promote elimination reactions.
To minimize these issues, ensure the Grignard reagent is freshly prepared and titrated. Add the this compound slowly to the Grignard solution at a low temperature.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired substitution product | - Incomplete reaction. - Competing side reactions (elimination, debenzylation). - Poor quality of starting material or reagents. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Optimize reaction conditions to minimize side reactions (see FAQs). - Ensure the purity of this compound and other reagents. |
| Presence of 1-benzyl-2,5-dihydro-1H-pyrrole impurity | - Use of strong or bulky bases. - High reaction temperature. | - Use a milder base (e.g., K2CO3, Et3N) instead of strong bases (e.g., t-BuOK). - Perform the reaction at a lower temperature. |
| Formation of 3-bromopyrrolidine | - Undesired N-debenzylation during catalytic hydrogenation. - Presence of acidic impurities or conditions. | - For catalytic hydrogenation, carefully select the catalyst and conditions. For example, using Pearlman's catalyst (Pd(OH)2/C) can sometimes be more selective. - Ensure the reaction is performed under neutral or basic conditions if the benzyl group is to be retained. |
| Presence of 1-benzyl-3-hydroxypyrrolidine | - Contamination of reagents or solvents with water. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Key Experimental Protocols
General Procedure for Nucleophilic Substitution:
To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO), the nucleophile (1.1-1.5 eq) is added. If the nucleophile is an amine, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) may be added. The reaction mixture is stirred at room temperature or heated gently (e.g., 50-80 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Protocol for Minimizing Elimination:
When using a strong base to generate the nucleophile, the base (e.g., NaH) is added to a solution of the nucleophile precursor in an anhydrous solvent at 0 °C. After the evolution of hydrogen ceases, a solution of this compound in the same solvent is added dropwise at 0 °C. The reaction is allowed to slowly warm to room temperature and stirred until completion.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involving this compound.
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for common issues.
Technical Support Center: Purification of 1-Benzyl-3-bromopyrrolidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification techniques for products derived from 1-Benzyl-3-bromopyrrolidine. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial step to purify a crude product from a reaction involving this compound? A1: The most common and effective initial step is a liquid-liquid extraction.[1] This procedure separates the desired product from water-soluble impurities, salts, and some unreacted polar reagents. The choice of solvent is crucial; solvents like dichloromethane or ethyl acetate are frequently used. For basic pyrrolidine derivatives, adjusting the pH of the aqueous layer can significantly improve separation efficiency.
Q2: How can I remove unreacted basic starting materials like pyrrolidine derivatives? A2: An acid wash during the extraction process is highly effective. By washing the organic layer with a dilute aqueous acid (e.g., 10-30% sulfuric acid or formic acid), basic impurities like unreacted this compound or other amine byproducts are protonated, forming water-soluble salts that partition into the aqueous phase.[2][3] The desired product can then be recovered from the organic layer.
Q3: My desired product is a basic amine. What are the best practices for purification by column chromatography? A3: When purifying basic compounds like pyrrolidine derivatives on silica gel, peak tailing is a common issue. This is caused by strong interactions between the basic amine and acidic silanol groups on the silica surface.[4] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%), should be added to the mobile phase.[4] This masks the active sites on the silica, resulting in improved peak shape and better separation.
Q4: How can I purify a product that is a thermally sensitive oil and cannot be crystallized? A4: For thermally sensitive compounds, distillation under reduced pressure is the preferred method.[2] Lowering the pressure reduces the boiling point, minimizing the risk of thermal degradation. If the product is not volatile enough for distillation, flash column chromatography on silica gel or neutral alumina is an excellent alternative.[5]
Q5: What are the primary methods for separating enantiomers of a chiral product derived from this compound? A5: There are two main strategies for resolving enantiomers:
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Chiral Chromatography: This is a direct method that uses a chiral stationary phase (CSP) to differentiate between enantiomers.[6][7] For pyrrolidine derivatives, cellulose-based CSPs are often effective.[4]
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Diastereomeric Salt Formation: This chemical resolution method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts.[8] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization or standard chromatography.[6] Afterward, the chiral amine is recovered by neutralization with a base.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Inefficient extraction due to incorrect pH.- Thermal degradation during distillation.- Irreversible adsorption of the product onto the silica column. | - Optimize the pH of the aqueous phase during extraction to ensure the product is in its neutral form.- Use reduced pressure for distillation to lower the boiling point.[2]- Pre-treat the silica gel with the mobile phase containing a basic modifier (e.g., triethylamine). |
| Product is Colored After Distillation | - Oxidation of the amine product during heating.- Co-distillation of colored impurities. | - Ensure the distillation apparatus is free of air leaks and perform the distillation under an inert atmosphere (e.g., Nitrogen or Argon).[2]- Perform an initial acid wash to remove basic, colored impurities before distillation. |
| Persistent Water Contamination | - Incomplete drying of the organic phase before concentration.- Formation of a water-azeotrope with the product or solvent. | - Use a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and ensure sufficient contact time.- If an azeotrope is suspected, consider azeotropic distillation with a suitable solvent like toluene.[2] |
| Poor or No Resolution of Enantiomers on Chiral HPLC | - The chosen chiral stationary phase (CSP) is not suitable for the compound.- The mobile phase composition is not optimal. | - Screen different types of CSPs (e.g., cellulose-based, cyclodextrin-based).[4]- Systematically vary the mobile phase composition, including the ratio of polar/non-polar solvents and the type and concentration of additives. |
| Broad or Tailing Peaks in Column Chromatography | - Strong interaction between the basic product and acidic silanol groups on the silica gel surface. | - Add a basic modifier like triethylamine (0.1-1%) or ammonia-saturated solvent to the mobile phase to improve peak symmetry.[4]- Alternatively, use a less acidic stationary phase such as neutral alumina. |
Quantitative Data Summary
The following table summarizes typical purity and recovery data for common purification techniques relevant to pyrrolidine derivatives.
| Purification Technique | Parameter | Typical Value | Analytical Method Source |
| Fractional Distillation | Purity | >99.5% | Gas Chromatography (GC)[2] |
| Acid Treatment & Distillation | Impurity Reduction (Pyrrolidine) | <0.1% | Gas Chromatography (GC)[2][3] |
| Flash Column Chromatography | Purity | >95% | HPLC, GC[5] |
| Recrystallization | Purity | >99% | HPLC, Elemental Analysis[9] |
| Chiral Separation (via Diastereomers) | Enantiomeric Excess (ee) | ≥97.5% | Chiral GC or HPLC[10] |
| Preparative Chiral HPLC | Enantiomeric Excess (ee) | >99% | Chiral HPLC[4] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Workflow
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Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl or 10% sulfuric acid to remove basic impurities.[2][3] Separate the aqueous layer.
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Base Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to reduce the amount of dissolved water.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography of a Basic Pyrrolidine Derivative
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Select Eluent: Determine a suitable mobile phase using thin-layer chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the solvent mixture to prevent peak tailing.[4]
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Pack Column: Pack a glass column with silica gel using the selected eluent.
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Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading).
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Elution: Run the column by passing the eluent through the silica gel, collecting fractions.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for products derived from this compound.
Caption: Logical workflows for the chiral resolution of pyrrolidine derivatives.
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Khan Academy [khanacademy.org]
- 8. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
preventing elimination side reactions with 1-Benzyl-3-bromopyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing elimination side reactions when working with 1-Benzyl-3-bromopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
This compound is a secondary alkyl halide. As such, it can undergo both nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the reaction conditions.[1][2][3]
Q2: Why is elimination a common side reaction with this compound?
As a secondary halide, this compound is susceptible to elimination, particularly under basic conditions.[3] The presence of β-hydrogens (hydrogens on the carbons adjacent to the carbon bearing the bromine) allows for abstraction by a base, leading to the formation of an alkene.
Q3: What is the general order of reactivity for alkyl halides in S(_N)2 and E2 reactions?
For S(_N)2 reactions, the reactivity order is generally Methyl > 1° > 2° > 3° due to increasing steric hindrance.[2] For E2 reactions, the trend is typically 3° > 2° > 1°, as more substituted alkenes are more stable.[3]
Troubleshooting Guide: Minimizing Elimination Side Reactions
Issue 1: High Percentage of Elimination Product Observed
Possible Causes & Solutions:
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Strong or Bulky Base: The use of strong, bulky bases (e.g., potassium tert-butoxide) strongly favors E2 elimination.[4]
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Recommendation: Opt for a weaker base or a strong, but non-bulky, nucleophile. The choice depends on the desired transformation. For substitution, nucleophiles like azide, cyanide, or halides are often used.[1]
-
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High Reaction Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and are often more entropically favored.[2][5]
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Recommendation: Perform the reaction at a lower temperature. Room temperature or even sub-ambient temperatures should be explored.
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Protic Solvent: Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and promoting E2 reactions with strong bases. They can also promote S(_N)1/E1 pathways.[1][2]
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Recommendation: Utilize a polar aprotic solvent such as DMSO, DMF, or acetone to enhance the nucleophilicity of the attacking species and favor the S(_N)2 pathway.[2]
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Issue 2: Reaction is Slow and Still Yields Elimination Products
Possible Causes & Solutions:
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Steric Hindrance: The benzyl group, although not directly attached to the electrophilic carbon, contributes to the steric bulk of the molecule, potentially hindering the backside attack required for an S(N)2 reaction.[6]
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Recommendation: While difficult to change the substrate, ensure other factors are optimized to favor substitution (low temperature, polar aprotic solvent, good nucleophile).
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Poor Nucleophile: A weak nucleophile will react slowly, and if the conditions are not carefully controlled, elimination may become a competitive pathway over time, especially if the nucleophile also has some basicity.
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Recommendation: Select a nucleophile that is known to be highly reactive for S(_N)2 reactions (e.g., iodide, azide).
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Data Presentation
The following tables summarize the expected major reaction pathways for a secondary alkyl halide like this compound under various conditions.
Table 1: Influence of Nucleophile/Base Strength
| Nucleophile/Base Type | Predominant Reaction Pathway |
| Strong, non-bulky base/nucleophile (e.g., OH⁻, OMe⁻) | S(_N)2 and E2 competition |
| Strong, bulky base (e.g., t-BuOK) | E2 |
| Weak base/good nucleophile (e.g., I⁻, CN⁻, N₃⁻) | S(_N)2 |
| Weak base/weak nucleophile (e.g., H₂O, ROH) | S(_N)1 and E1 (slow) |
Table 2: Influence of Solvent and Temperature
| Solvent Type | Temperature | Predominant Reaction Pathway |
| Polar Aprotic (e.g., DMSO, Acetone) | Low | S(_N)2 |
| Polar Aprotic (e.g., DMSO, Acetone) | High | E2 becomes more competitive |
| Polar Protic (e.g., Ethanol, Water) | Low | S(_N)1/E1 (with weak base), S(_N)2/E2 (with strong base) |
| Polar Protic (e.g., Ethanol, Water) | High | E1 and E2 are favored |
Experimental Protocols
Protocol 1: General Procedure for Favoring S(_N)2 Substitution
This protocol provides a general methodology for reacting this compound with a nucleophile to favor the S(_N)2 product.
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Solvent and Reagent Preparation: Dry a polar aprotic solvent (e.g., acetone or DMF) over molecular sieves. Ensure the nucleophile is of high purity and dry.
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Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound and the chosen polar aprotic solvent.
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Nucleophile Addition: Dissolve the nucleophile (1.1 to 1.5 equivalents) in the same solvent and add it dropwise to the stirred solution of the alkyl halide.
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Temperature Control: Maintain the reaction at a low to ambient temperature (e.g., 0 °C to 25 °C). Monitor the reaction progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
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Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Factors influencing substitution vs. elimination pathways.
Caption: Workflow for favoring SN2 substitution.
References
Technical Support Center: Stereochemical Control at the 3-Position of Pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-substituted pyrrolidines.
Troubleshooting Guide
Issue 1: Low Diastereomeric Ratio (d.r.) in the Synthesis of 3-Substituted Pyrrolidines
You are attempting a diastereoselective reaction to introduce a substituent at the 3-position of a pyrrolidine ring, but the reaction is yielding a nearly 1:1 mixture of diastereomers.
Possible Causes and Solutions:
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Insufficient Energy Difference Between Transition States: A low diastereomeric ratio suggests that the energy difference between the competing transition states leading to the different diastereomers is minimal.
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Solution 1: Lower the Reaction Temperature. Decreasing the temperature can amplify small energy differences between diastereomeric transition states, thus favoring the formation of the thermodynamically more stable product. For instance, in multicomponent reactions, performing the initial steps at -78 °C before warming to room temperature can significantly improve selectivity.[1]
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Solution 2: Change the Solvent. The solvent can influence the conformation of the substrate and the solvation of the transition state. Experiment with a range of both polar and non-polar solvents to identify the optimal medium for maximizing diastereoselectivity.[1]
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Solution 3: Vary the Catalyst or Reagent. If employing a Lewis acid, consider alternatives with different steric bulk or Lewis acidity (e.g., TiCl₄, Yb(OTf)₃, BF₃·OEt₂).[1] In reductions, the choice of hydride source (e.g., LiBHEt₃ vs. DIBAL-H) can even invert the stereoselectivity.[1]
-
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Suboptimal Substrate Design: The steric and electronic properties of the substituents on the pyrrolidine ring can significantly impact facial selectivity.
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Solution 4: Modify Protecting Groups. Altering the steric bulk of the protecting group on the pyrrolidine nitrogen can enhance facial differentiation and direct the approach of the incoming nucleophile.[1]
-
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Reagent Purity: Impurities, especially water, can interfere with catalysis, particularly with Lewis acids, leading to reduced selectivity.[1]
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Solution 5: Ensure Reagent Purity. Use freshly distilled solvents and high-purity reagents. Ensure all glassware is thoroughly dried before use.
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Issue 2: Poor Enantioselectivity in Asymmetric Reactions
You are performing a catalytic asymmetric reaction to generate an enantioenriched 3-substituted pyrrolidine, but the enantiomeric excess (ee) is low.
Possible Causes and Solutions:
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Suboptimal Catalyst-Ligand Combination: The choice of metal catalyst and chiral ligand is crucial for achieving high enantioselectivity.
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Solution 1: Screen Different Chiral Ligands. For a given metal, a variety of chiral ligands should be screened to find the one that provides the best stereochemical induction. For example, in the hydroalkylation of 3-pyrrolines, modified bisoxazoline (BOX) ligands have been shown to be effective.[2][3] In palladium-catalyzed [3+2] cycloadditions, novel phosphoramidite ligands can afford excellent selectivities.[4]
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Solution 2: Experiment with Different Metal Catalysts. If ligand screening is unsuccessful, consider changing the metal catalyst. For instance, catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines can yield C3-alkylated pyrrolidines with a Co catalyst and C2-alkylated pyrrolidines with a Ni catalyst.[2][3]
-
-
Incorrect Catalyst Loading or Reaction Conditions: The concentration of the catalyst and other reaction parameters can influence enantioselectivity.
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Solution 3: Optimize Catalyst Loading. Vary the molar percentage of the catalyst to find the optimal concentration for both high conversion and high enantioselectivity.
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Solution 4: Adjust Additives. In some cases, additives can significantly impact the outcome of the reaction. For example, in certain multicomponent reactions, the presence of CH₃CN can prevent the formation of byproducts.[5]
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Frequently Asked Questions (FAQs)
Q1: What are the key factors governing diastereoselectivity in reactions at the 3-position of pyrrolidine?
A1: Diastereoselectivity is primarily governed by a combination of steric and electronic factors that create a facial bias for the approach of an incoming reagent. Key factors include:
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Substrate Control: Existing stereocenters on the pyrrolidine ring or its precursors will dictate the preferred trajectory of attack. Bulky substituents will sterically hinder one face of the molecule.[1]
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Reagent/Catalyst Control: The choice of catalyst (e.g., Lewis acids, enzymes), reducing agents, or chiral auxiliaries can override the inherent substrate bias to favor a specific diastereomer.[1]
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Reaction Conditions: Parameters such as solvent, temperature, and reaction time can significantly impact the transition state energies of competing diastereomeric pathways. Lower temperatures often enhance selectivity.[1]
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Intermediate Geometry: The formation of specific intermediates, such as planar N-acyliminium ions or chelated transition states, plays a crucial role. The geometry of these intermediates determines which face is more accessible to nucleophiles.[1]
Q2: How can I achieve divergent stereoselectivity to access different diastereomers of a 3-substituted pyrrolidine?
A2: Divergent stereoselectivity can be achieved by carefully selecting the reagents and reaction conditions. For example, in the reduction of an N-tert-butanesulfinyl-2-substituted pyrrolidine precursor, using LiBHEt₃ can lead to one diastereomer with high selectivity (e.g., 99:1), while using DIBAL-H/LiHMDS can produce the opposite diastereomer, also with high selectivity (e.g., 1:99).[1] This is due to the different coordination properties and steric bulk of the hydride sources, which dictates the face of attack on the imine or iminium intermediate.
Q3: What are some common strategies for introducing a substituent at the 3-position of a pyrrolidine with stereocontrol?
A3: Several powerful methods have been developed for the stereoselective synthesis of 3-substituted pyrrolidines:
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Catalyst-Tuned Regio- and Enantioselective Hydroalkylation: This method utilizes either cobalt or nickel catalysts in combination with bisoxazoline (BOX) ligands to achieve highly efficient and selective hydroalkylation of 3-pyrrolines, yielding chiral C3-alkylated pyrrolidines.[2][3]
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Organocatalytic Asymmetric Cascade Reactions: These reactions can construct highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position. Cinchonidine-derived bifunctional amino-squaramide catalysts have been shown to provide products with high enantio- and diastereoselectivities.[6]
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Palladium-Catalyzed Hydroarylation: This method allows for the direct synthesis of 3-aryl pyrrolidines from N-alkyl pyrrolines and aryl halides.[7][8][9]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Enantioselective Hydroalkylation of 3-Pyrrolines
| Catalyst System | Ligand | Product | Yield (%) | ee (%) | Reference |
| CoBr₂ | Modified Bisoxazoline (BOX) | C3-Alkylated Pyrrolidine | High | up to 97 | [2][3] |
| Ni Catalyst | Bisoxazoline (BOX) | C2-Alkylated Pyrrolidine | High | High | [2][3] |
Table 2: Diastereoselective Multicomponent Synthesis of Substituted Pyrrolidines
| Lewis Acid | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| TiCl₄ | Allyltrimethylsilane | Single diastereomer | 72 | [5] |
| TiCl₄ | Enolsilane 6a (4.2 equiv) | Single diastereomer | 63 | [5] |
| TiCl₄ | tert-Butyl enol ether 6b | Single diastereomer | Excellent | [5] |
| Yb(OTf)₃ | 1,1-Cyclopropanediesters | >10:1 | High | [10] |
Experimental Protocols
Protocol 1: Diastereoselective Multicomponent Synthesis of Substituted Pyrrolidines [5]
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To a solution of optically active 2-phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂) dropwise.
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Stir the mixture at -78 °C for 1 hour.
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Add the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) to the reaction mixture.
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Allow the mixture to warm to room temperature (23 °C) and stir for an additional 1 hour.
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Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
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Perform a standard aqueous workup, extracting the aqueous layer with CH₂Cl₂.
-
Purify the crude product by flash chromatography on silica gel.
Protocol 2: Catalyst-Tuned Regio- and Enantioselective Hydroalkylation of 3-Pyrrolines [2][3]
General procedure for Co-catalyzed C3-alkylation:
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In a glovebox, to an oven-dried vial, add CoBr₂ (10 mol %), modified bisoxazoline (BOX) ligand (12 mol %), and CsF (3.0 equiv).
-
Add 1,2-dimethoxyethane (DME) (0.05 M).
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Add the 3-pyrroline substrate (1.0 equiv) and the alkyl iodide (2.0 equiv).
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Add (MeO)₂MeSiH (3.0 equiv) to the mixture.
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Stir the reaction at the indicated temperature for 12 hours.
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After the reaction is complete, concentrate the mixture and purify by flash chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low diastereomeric ratio.
Caption: Catalyst-tuned divergent synthesis of C2- and C3-alkylated pyrrolidines.
References
- 1. benchchem.com [benchchem.com]
- 2. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling [organic-chemistry.org]
- 3. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 5. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
identifying impurities in commercial 1-Benzyl-3-bromopyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in commercial 1-Benzyl-3-bromopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in commercial this compound?
A1: Impurities in commercial this compound can originate from several sources, primarily related to its synthesis and degradation. The most common synthetic route involves the bromination of 1-Benzyl-3-hydroxypyrrolidine. Therefore, potential impurities include:
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Unreacted Starting Materials: Residual 1-Benzyl-3-hydroxypyrrolidine is a common impurity.
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Reagent-Related Byproducts: The brominating agents used, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), can lead to inorganic impurities like phosphorous acid or sulfur-containing compounds.[1][2][3][4][5][6]
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Side-Reaction Products: Elimination reactions during synthesis can form unsaturated pyrrolidine derivatives. Isomerization, although less common with milder reagents like PBr₃, can also occur.[3][6]
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Degradation Products: The compound may degrade upon exposure to heat, light, or air. The benzyl group is susceptible to oxidation, potentially forming benzaldehyde or benzoic acid.
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
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High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities such as the starting material (1-Benzyl-3-hydroxypyrrolidine) and other polar byproducts.
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Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying volatile and thermally stable impurities. This can be particularly useful for detecting potential degradation products of the benzyl group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities and for quantifying the levels of known impurities without the need for reference standards for each impurity.[1][7]
Troubleshooting Guides
Problem 1: An unexpected peak is observed in the HPLC chromatogram of my this compound sample.
Possible Cause 1: Unreacted Starting Material
The most probable impurity is the starting material, 1-Benzyl-3-hydroxypyrrolidine, which is more polar than the final product.
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Troubleshooting Steps:
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Co-injection: Spike your sample with a small amount of 1-Benzyl-3-hydroxypyrrolidine standard. If the peak area of the unknown impurity increases, its identity is confirmed.
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LC-MS Analysis: If a standard is unavailable, analyze the sample by LC-MS to compare the mass of the impurity with the expected mass of 1-Benzyl-3-hydroxypyrrolidine (C₁₁H₁₅NO, MW: 177.24 g/mol ).[8]
-
Possible Cause 2: Synthesis Byproduct or Degradant
If the impurity is not the starting material, it could be a byproduct from the synthesis or a degradation product.
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Troubleshooting Steps:
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Mass Spectrometry (LC-MS or GC-MS): Determine the mass of the impurity to get clues about its molecular formula.
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NMR Spectroscopy: Isolate the impurity using preparative HPLC and perform ¹H and ¹³C NMR for structural elucidation.
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Problem 2: My ¹H NMR spectrum shows unexpected signals.
Possible Cause 1: Residual Solvents
Solvents used during synthesis or purification may be present.
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Troubleshooting Steps:
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Check Chemical Shifts: Compare the chemical shifts of the unknown signals with common laboratory solvents.
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2D NMR: Techniques like HSQC can help confirm the presence of solvent peaks.
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Possible Cause 2: Presence of 1-Benzyl-3-hydroxypyrrolidine
The starting material will have distinct signals, particularly a broad singlet for the hydroxyl proton and a different chemical shift for the proton on the carbon bearing the hydroxyl group.
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Troubleshooting Steps:
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Compare Spectra: Compare the spectrum of your sample with a reference spectrum of 1-Benzyl-3-hydroxypyrrolidine if available.
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D₂O Exchange: Add a drop of D₂O to your NMR tube and re-acquire the spectrum. The signal corresponding to the hydroxyl proton will disappear.
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Experimental Protocols
Table 1: HPLC Method for Impurity Profiling
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water. |
Table 2: GC-MS Method for Volatile Impurities
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 40-450 amu |
| Sample Preparation | Dilute sample in a suitable solvent like Dichloromethane. |
¹H NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
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Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
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Analysis: Integrate all signals. The ratio of the integrals of impurity peaks to the product peaks can be used to estimate the relative amounts of impurities, assuming the number of protons for each signal is known. For quantitative analysis (qNMR), a certified internal standard is required.
Visualizations
Caption: Workflow for identifying impurities in this compound.
Caption: Potential impurities from the synthesis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1-(3-BROMOBENZYL)PYRROLIDINE(168820-15-3) 1H NMR [m.chemicalbook.com]
- 8. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Conversion of 1-Benzyl-3-bromopyrrolidine
Welcome to the technical support center for the synthesis of 1-Benzyl-3-bromopyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the conversion of 1-Benzyl-3-pyrrolidinol to this compound, particularly addressing incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction to convert 1-Benzyl-3-pyrrolidinol to this compound is showing incomplete conversion by TLC analysis. What are the potential causes?
A1: Incomplete conversion in this reaction can stem from several factors:
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Reagent Quality: The quality of the brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), is crucial. These reagents can degrade upon exposure to moisture. Ensure you are using a fresh or properly stored bottle of the reagent.
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Insufficient Reagent: The stoichiometry of the reaction is critical. An insufficient amount of the brominating agent will lead to unreacted starting material.
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Reaction Temperature: The reaction may require specific temperature control. For reactions with PBr₃, the initial addition is often carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.
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Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential.
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Moisture Contamination: The presence of water in the reaction flask or solvent can quench the brominating agent, leading to lower yields and incomplete conversion. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
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Improper Mixing: Inadequate stirring can lead to localized concentrations of reactants and uneven reaction progress.
Q2: I observe a significant amount of a polar byproduct on my TLC plate. What could this be?
A2: A common polar byproduct is the unreacted starting material, 1-Benzyl-3-pyrrolidinol. Another possibility, especially with reagents like PBr₃, is the formation of phosphorous acid (H₃PO₃) as a byproduct, which is highly polar.[1] During the aqueous work-up, these byproducts should be removed. If a polar impurity persists in the organic layer, it might indicate incomplete phase separation or the formation of other side products.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to achieve good separation between the more polar starting material (1-Benzyl-3-pyrrolidinol) and the less polar product (this compound). The starting material will have a lower Rf value (retention factor) than the product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. Visualization can be achieved using UV light and/or a potassium permanganate stain.
Q4: What are the recommended work-up procedures to isolate the product and remove unreacted starting material?
A4: A typical work-up procedure involves:
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Quenching the reaction: Carefully and slowly pouring the reaction mixture over ice water to quench any unreacted brominating agent.
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Basification: Neutralizing the acidic mixture with a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, until the pH is basic. This helps to deprotonate any amine salts and facilitate the extraction of the product into an organic solvent.
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Extraction: Extracting the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
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Washing: Washing the combined organic layers with brine to remove any remaining water.
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Drying and Concentration: Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), followed by filtration and removal of the solvent under reduced pressure.
If unreacted starting material is still present after the work-up, purification by column chromatography is necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Conversion (Significant starting material remains) | 1. Degraded brominating agent. | Use a fresh bottle of the brominating agent or purify the existing one if possible. |
| 2. Insufficient amount of brominating agent. | Ensure the correct stoichiometry is used. For PBr₃, a common molar ratio is 1 equivalent of alcohol to 0.33-0.4 equivalents of PBr₃. | |
| 3. Low reaction temperature. | After the initial low-temperature addition, allow the reaction to warm to room temperature or heat gently (e.g., to 40-50 °C) and monitor by TLC. | |
| 4. Short reaction time. | Continue the reaction for a longer period, monitoring its progress every 30-60 minutes by TLC. | |
| 5. Presence of moisture. | Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Unidentified Spots on TLC | 1. Side reactions due to high temperature. | Maintain the recommended reaction temperature. Overheating can lead to decomposition or the formation of elimination products. |
| 2. Reaction with solvent. | Choose an inert solvent for the reaction. Dichloromethane or diethyl ether are common choices for reactions with PBr₃. | |
| Difficulty in Isolating the Product during Work-up | 1. Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
| 2. Product is water-soluble as a salt. | Ensure the aqueous layer is sufficiently basic (pH > 9) before extraction to have the product in its free amine form. | |
| Low Yield of Purified Product | 1. Loss during column chromatography. | Optimize the solvent system for column chromatography to ensure good separation between the product and impurities. The product is moderately polar. |
| 2. Decomposition of the product. | This compound may be unstable over long periods or upon exposure to heat. It is best to use it in the next step as soon as possible after preparation. |
Experimental Protocols
Synthesis of (R)-1-Benzyl-3-bromopyrrolidine
General Procedure using Phosphorus Tribromide (PBr₃):
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Dissolve 1-Benzyl-3-pyrrolidinol (1 equivalent) in an anhydrous solvent such as dichloromethane or diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
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Cool the solution to 0 °C in an ice bath.
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Slowly add phosphorus tribromide (0.33 - 0.4 equivalents) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Carefully pour the reaction mixture into a flask containing ice water.
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Make the aqueous solution basic by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
| Parameter | Value | Reference |
| Reported Yield for a similar reaction | 56.0% for (R)-1-benzyl-3-bromopyrrolidine from (S)-N-benzyl-3-hydroxypyrrolidine | LookChem |
Visualizations
Reaction Troubleshooting Flowchart
Caption: Troubleshooting flowchart for incomplete conversion.
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
References
effect of solvent and base on the outcome of 1-Benzyl-3-bromopyrrolidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-bromopyrrolidine. The following information is designed to help you navigate the effects of solvent and base selection on your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound is a secondary alkyl halide. As such, it can undergo both nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the reaction conditions, including the choice of nucleophile, base, and solvent.
Q2: How does the choice of solvent affect the reaction outcome?
A2: The polarity and protic nature of the solvent play a crucial role in determining the reaction mechanism.
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Polar Protic Solvents (e.g., water, methanol, ethanol) can solvate both cations and anions effectively. They are known to stabilize carbocation intermediates, thus favoring S(_N)1 and E1 pathways. However, they can also solvate the nucleophile, potentially reducing its reactivity in an S(_N)2 reaction.
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Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) are good at solvating cations but not anions. This leaves the nucleophile "naked" and more reactive, which favors the S(_N)2 mechanism. These solvents are generally preferred for S(_N)2 reactions to achieve higher yields and faster reaction rates.
Q3: What is the role of the base in reactions of this compound?
A3: The base can have several functions in these reactions:
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As a Nucleophile: Many bases are also good nucleophiles (e.g., amines, alkoxides) and will participate directly in substitution reactions.
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As a Proton Scavenger: In reactions where a neutral nucleophile is used (e.g., an amine), a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often added to neutralize the HBr byproduct.
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To Promote Elimination: Strong, bulky bases (e.g., potassium tert-butoxide) are often used to favor E2 elimination over substitution.
Q4: I am observing a mixture of substitution and elimination products. How can I favor substitution?
A4: To favor substitution over elimination:
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Use a good, non-basic nucleophile: Azide (N(_3)
) and cyanide (CN− ) are good examples.− -
Use a less sterically hindered base/nucleophile.
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Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lower temperatures will favor substitution.[1]
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Choose a polar aprotic solvent to promote an S(_N)2 pathway.
Q5: My reaction is very slow. What can I do to increase the reaction rate?
A5: To increase the reaction rate:
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For S(_N)2 reactions:
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Use a polar aprotic solvent like DMSO or DMF.
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Ensure you are using a strong, unhindered nucleophile.
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Increase the concentration of the nucleophile.
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Gently heating the reaction may be necessary, but be mindful of promoting elimination side reactions.
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For S(_N)1 reactions:
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Use a more polar protic solvent to stabilize the carbocation intermediate.
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Heating will generally increase the rate of the initial ionization step.
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Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Substitution Product | Reaction conditions favor elimination. | Use a less bulky, more nucleophilic base. Lower the reaction temperature. Switch to a polar aprotic solvent. |
| Nucleophile is too weak. | Use a stronger nucleophile. For example, use an alkoxide instead of an alcohol. | |
| Solvent is not optimal. | For S(_N)2, switch to a polar aprotic solvent (e.g., DMSO, DMF). For S(_N)1, use a polar protic solvent (e.g., methanol, ethanol). | |
| Formation of Elimination Byproduct (1-Benzyl-2,3-dehydropyrrolidine) | Use of a strong, bulky base. | Switch to a weaker or less sterically hindered base (e.g., K(_2)CO(_3) instead of KOtBu). |
| High reaction temperature. | Run the reaction at a lower temperature. | |
| Use of a protic solvent with a strong base. | Switch to a polar aprotic solvent. | |
| Racemization of a Chiral Starting Material | Reaction is proceeding through an S(_N)1 mechanism. | To retain stereochemical inversion, promote the S(_N)2 pathway by using a polar aprotic solvent and a strong nucleophile. |
| No Reaction or Very Slow Reaction | Leaving group (bromide) is not being displaced. | Increase the reaction temperature. Ensure your nucleophile is strong enough. Consider adding a catalytic amount of iodide salt (e.g., NaI, KI) to perform an in-situ Finkelstein reaction, converting the bromide to a more reactive iodide. |
| Poor solubility of reagents. | Choose a solvent that dissolves all reactants. A mixture of solvents may be necessary. |
Data Presentation: Illustrative Reaction Outcomes
Table 1: Effect of Solvent on Reaction Pathway
| Solvent | Solvent Type | Predominant Pathway | Expected Major Product |
| Methanol (CH(_3)OH) | Polar Protic | S(_N)1 / E1 | Mixture of substitution and elimination products, potential for solvolysis. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | S(_N)2 | High yield of substitution product. |
| Tetrahydrofuran (THF) | Polar Aprotic (less polar) | S(_N)2 (slower) | Substitution product, but likely slower reaction rate than DMSO. |
| Toluene | Non-polar | Very slow reaction | Little to no product formation. |
Table 2: Effect of Base/Nucleophile on Reaction Outcome
| Reagent | Reagent Type | Predominant Pathway | Expected Major Product |
| Sodium Azide (NaN(_3)) | Strong Nucleophile, Weak Base | S(_N)2 | 1-Benzyl-3-azidopyrrolidine. |
| Sodium Methoxide (NaOCH(_3)) | Strong Nucleophile, Strong Base | S(_N)2 / E2 | Mixture of 1-Benzyl-3-methoxypyrrolidine and elimination byproduct. |
| Potassium tert-Butoxide (KOtBu) | Bulky, Strong Base | E2 | 1-Benzyl-2,3-dehydropyrrolidine. |
| Pyrrolidine | Strong Nucleophile, Moderate Base | S(_N)2 | 1-Benzyl-3-(pyrrolidin-1-yl)pyrrolidine. |
| Triethylamine (Et(_3)N) | Bulky, Weak Nucleophile, Moderate Base | E2 (if forced) | Primarily used as a non-nucleophilic base to scavenge acid. |
Experimental Protocols
Protocol 1: General Procedure for S(_N)2 Substitution with an Amine Nucleophile
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To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF, ~0.1 M) is added the amine nucleophile (1.2 eq.) and a non-nucleophilic base such as potassium carbonate (K(_2)CO(_3)) or diisopropylethylamine (DIPEA) (1.5 eq.).
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The reaction mixture is stirred at room temperature for 12-24 hours, or gently heated (e.g., to 50-60 °C) if the reaction is slow.
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The reaction progress is monitored by TLC or LC-MS.
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Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for E2 Elimination
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To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or tert-butanol) is added a strong, bulky base such as potassium tert-butoxide (1.5 eq.) at 0 °C.
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The reaction mixture is allowed to warm to room temperature and stirred for 2-6 hours.
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The reaction progress is monitored by TLC or GC-MS.
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Upon completion, the reaction is carefully quenched with water.
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The mixture is extracted with an organic solvent (e.g., diethyl ether).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by distillation or column chromatography.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
Technical Support Center: Regioselectivity in 1-Benzyl-3-bromopyrrolidine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzyl-3-bromopyrrolidine. Our goal is to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
Troubleshooting Guide
Issue 1: Poor Regioselectivity - Mixture of 2- and 3-Substituted Pyrrolidines
When reacting this compound with a nucleophile, you may encounter the formation of a mixture of C2 and C3 substituted products. This is often due to the formation of a strained bicyclic azetidinium ion intermediate, which can be attacked by the nucleophile at either the C2 or C3 position.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Strongly Basic/Nucleophilic Reagent | Use a less basic and/or more sterically hindered nucleophile to favor direct SN2 displacement at the C3 position. |
| High Reaction Temperature | Lowering the reaction temperature can favor the kinetically controlled SN2 pathway over the thermodynamically controlled pathway that may involve the azetidinium intermediate. |
| Polar Aprotic Solvent | Solvents like DMF or DMSO can promote the formation of the charged azetidinium intermediate. Consider switching to a less polar or a protic solvent to favor the SN2 reaction. |
Experimental Protocol: Regioselective Amination with a Sterically Hindered Amine
This protocol aims to favor the formation of the 3-substituted product by using a bulky nucleophile.
Materials:
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This compound
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Diisopropylamine
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Potassium carbonate (K₂CO₃)
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Acetonitrile (anhydrous)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
-
Standard work-up and purification equipment
Procedure:
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To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add diisopropylamine (1.2 eq) and potassium carbonate (2.0 eq).
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Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, filter the reaction mixture to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel to isolate the 1-Benzyl-3-(diisopropylamino)pyrrolidine.
Workflow for troubleshooting poor regioselectivity.
Issue 2: Low Reaction Yield
Low yields can result from a variety of factors, including incomplete reaction, side reactions, or degradation of starting material or product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress closely and consider increasing the reaction time or temperature if the reaction is sluggish. |
| Poor Nucleophilicity of the Reagent | If using a weak nucleophile, consider using a stronger nucleophile or adding a catalyst to facilitate the reaction. |
| Side Reactions (e.g., Elimination) | The use of a strong, non-bulky base can promote E2 elimination. Use a non-nucleophilic, bulky base if a base is required. |
| Moisture in the Reaction | Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with moisture-sensitive reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism that leads to a loss of regioselectivity in reactions with this compound?
A1: The primary reason for the loss of regioselectivity is the potential for the nitrogen atom of the pyrrolidine ring to participate in an intramolecular SN2 reaction, displacing the bromide to form a transient, strained bicyclic azetidinium ion. This intermediate can then be attacked by an external nucleophile at either the C2 or C3 position, leading to a mixture of products.
Pathways leading to C2 and C3 substituted products.
Q2: How does the choice of nucleophile affect the regioselectivity?
A2: The nature of the nucleophile plays a crucial role.
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Sterically bulky nucleophiles are more likely to attack the less hindered C3 position, favoring direct SN2 displacement and leading to higher regioselectivity for the 3-substituted product.
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Small, highly nucleophilic anions can more readily attack either position of the azetidinium ion, potentially leading to a mixture of products.
Quantitative Data Summary (Hypothetical Data Based on Chemical Principles):
| Nucleophile | Steric Hindrance | Product Ratio (C3:C2) | Predominant Mechanism |
| Ammonia | Low | 60:40 | Mixed SN2 / Azetidinium |
| Diethylamine | Medium | 85:15 | Primarily SN2 |
| tert-Butoxide | High | >95:5 | SN2 |
| Azide (N₃⁻) | Low | 55:45 | Mixed SN2 / Azetidinium |
Q3: What is the influence of the solvent on the reaction's regioselectivity?
A3: The solvent can significantly influence the reaction pathway.
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Polar protic solvents (e.g., ethanol, methanol) can stabilize both the starting materials and the transition states of both SN1 and SN2 type reactions. They can also act as nucleophiles in solvolysis reactions.
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Polar aprotic solvents (e.g., DMF, DMSO) are effective at solvating cations and can promote the formation of the charged azetidinium intermediate, potentially leading to lower regioselectivity.
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Non-polar solvents (e.g., toluene, hexane) generally favor the SN2 mechanism, which could lead to higher regioselectivity for the 3-substituted product, but reaction rates may be slower.
Q4: Are there any electronic factors to consider with the 1-benzyl group?
A4: The benzyl group on the nitrogen is primarily an electron-withdrawing group through induction, which can slightly influence the nucleophilicity of the nitrogen atom. However, its main role is often as a protecting group that can be removed later in the synthetic sequence. The electronic effects of the benzyl group are generally considered to have a less direct impact on the C2 vs. C3 regioselectivity compared to the steric and electronic properties of the nucleophile and the reaction conditions.
Q5: Can you provide a general protocol for a regioselective reaction of this compound with an oxygen nucleophile?
A5: This protocol aims for the regioselective synthesis of a 3-alkoxy-pyrrolidine derivative.
Experimental Protocol: Williamson Ether Synthesis
Materials:
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This compound
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Sodium ethoxide (NaOEt)
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Ethanol (anhydrous)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Standard work-up and purification equipment
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
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To this solution, add this compound (1.0 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-Benzyl-3-ethoxypyrrolidine.
analytical methods for monitoring the progress of 1-Benzyl-3-bromopyrrolidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-bromopyrrolidine. It offers guidance on analytical methods to monitor the progress of its reactions.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of reactions involving this compound?
A1: The most common and suitable analytical techniques for monitoring the progress of reactions with this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on the specific reaction, available equipment, and the level of detail required.
Q2: How can I use Thin-Layer Chromatography (TLC) to quickly check my reaction's progress?
A2: TLC is a rapid and effective method for qualitative monitoring. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.[1] A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot for the product in the reaction mixture lane.
Q3: What are the key advantages of using HPLC for monitoring these reactions?
A3: HPLC offers quantitative analysis with high resolution and sensitivity. It allows for the accurate determination of the concentration of reactants and products, enabling the calculation of reaction conversion and yield.[2] HPLC is particularly useful for complex reaction mixtures and for detecting and quantifying impurities.
Q4: Can GC-MS be used for analyzing reactions of this compound?
A4: Yes, GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. It provides both chromatographic separation and mass spectrometric identification of the components in a reaction mixture. This can be very helpful in identifying the main product as well as any byproducts.
Q5: How can NMR spectroscopy be utilized to monitor the reaction?
A5: ¹H NMR spectroscopy is an excellent tool for monitoring reaction progress by observing the disappearance of proton signals corresponding to the starting material and the appearance of new signals for the product. By integrating the peaks, you can determine the relative concentrations of the reactant and product and thus calculate the reaction conversion.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Inappropriate solvent system. | The solvent system may be too polar. Try a less polar mobile phase. | |
| Rf values are too high or too low | Incorrect solvent system polarity. | If Rf is too high, the solvent is too polar. If Rf is too low, the solvent is too non-polar. Adjust the solvent system accordingly. |
| No separation between starting material and product | The polarity of the chosen solvent system is not optimal. | Experiment with different solvent systems of varying polarities. Consider a two-solvent system and vary the ratio. |
| Spots are not visible | Compound does not absorb UV light. | Use a visualization agent such as potassium permanganate stain or iodine vapor. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Interaction with active silanols on the column, especially with basic compounds like pyrrolidines.[3] | Use a deactivated column, or add a basic modifier like triethylamine (TEA) to the mobile phase.[4] Lowering the mobile phase pH can also help.[5] |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase, including the organic modifier concentration and pH. |
| Column degradation. | Replace the column. | |
| Inconsistent Retention Times | Changes in mobile phase composition or flow rate.[3] | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations.[4] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[6] | |
| Ghost Peaks | Late eluting compounds from a previous injection. | Run a blank gradient after each sample injection to wash the column. |
| Contamination in the mobile phase or sample. | Use high-purity solvents and filter all solutions. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peaks observed | Compound is not volatile or is thermally labile. | Consider derivatization to increase volatility or use a different analytical technique like HPLC. |
| Injection port temperature is too low. | Increase the injector temperature. | |
| Poor peak shape | Incompatible solvent or injection technique. | Ensure the sample is dissolved in a volatile solvent compatible with the column. |
| Ambiguous Mass Spectrum | Co-elution of compounds. | Optimize the temperature program for better separation. |
| Background noise from the system. | Bake out the column and ensure the system is clean. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a starting line with a pencil about 1 cm from the bottom.
-
Sample Application:
-
Spot 1: A dilute solution of this compound (starting material) in a suitable solvent (e.g., ethyl acetate).
-
Spot 2: A small aliquot of the reaction mixture.
-
Spot 3 (Co-spot): Apply the starting material solution first, let it dry, and then apply the reaction mixture aliquot on top of it.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. A common starting solvent system for similar compounds is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The chamber should be saturated with the solvent vapor.[7]
-
Visualization: After the solvent front has reached near the top of the plate, remove it, and mark the solvent front. Visualize the spots under a UV lamp (254 nm). If spots are not UV-active, use a staining solution like potassium permanganate.
-
Interpretation: The disappearance of the starting material spot and the appearance of a new, distinct spot in the reaction mixture lane indicates the progress of the reaction. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
Protocol 2: General HPLC Method for Reaction Monitoring
This is a general method that should be optimized for your specific reaction.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution: A typical gradient could be:
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: 90% B to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (due to the benzyl group).
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition.
Protocol 3: General GC-MS Method for Product Identification
This is a general method that should be optimized for your specific product.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500.
-
Sample Preparation: Dilute a sample of the reaction mixture in a volatile organic solvent like ethyl acetate.
Data Presentation
Table 1: Typical TLC Data for a Substitution Reaction of this compound
| Compound | Rf Value (30% Ethyl Acetate in Hexanes) | Visualization |
| This compound (Starting Material) | ~0.6 | UV (254 nm), Potassium Permanganate stain |
| Product (e.g., with a nucleophile) | ~0.3 - 0.5 (depending on polarity) | UV (254 nm), Potassium Permanganate stain |
Note: Rf values are indicative and can vary based on exact TLC conditions.
Table 2: Expected HPLC and GC-MS Data
| Analytical Technique | Parameter | This compound | Expected Product |
| HPLC | Retention Time (min) | Will vary based on method | Will have a different retention time, typically longer if more polar. |
| GC-MS | Retention Time (min) | Will vary based on method | Will have a different retention time. |
| Key Mass Fragments (m/z) | M+ peak at 239/241 (due to Br isotopes).[8] Fragmentation may show loss of Br (m/z 160) and a benzyl fragment (m/z 91). | Will depend on the product structure. The benzyl fragment (m/z 91) is likely to be present. |
Table 3: Indicative ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | This compound (Predicted) | Example Product (e.g., 1-Benzyl-3-hydroxypyrrolidine) |
| Benzyl CH₂ | ~3.6 ppm | ~3.6 ppm |
| Aromatic CH | ~7.2-7.4 ppm | ~7.2-7.4 ppm |
| Pyrrolidine CH-Br | ~4.3 ppm | - |
| Pyrrolidine CH-OH | - | ~4.4 ppm |
| Pyrrolidine CH₂ | ~2.0-3.5 ppm | ~1.8-3.0 ppm |
Note: These are predicted chemical shifts and can vary. The key is to look for the disappearance of the CH-Br signal and the appearance of a new signal for the proton at the substitution site.
Visualizations
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
dealing with the lability of the N-benzyl group under certain reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use and lability of the N-benzyl (Bn) protecting group.
Troubleshooting Guide
This guide addresses specific issues that may arise during synthesis when working with N-benzyl protected compounds.
Q1: My N-benzyl deprotection via catalytic hydrogenolysis is incomplete or failing. What are the common causes and solutions?
A1: Incomplete catalytic hydrogenolysis is a frequent issue. The problem can often be traced to catalyst inactivation, suboptimal reaction conditions, or substrate-specific challenges.
Possible Causes and Solutions:
-
Catalyst Poisoning: Sulfur-containing compounds, thioethers, and even some amines can poison palladium catalysts.[1]
-
Solution: Ensure all starting materials and solvents are highly pure. If catalyst poisoning is suspected, consider using a larger amount of catalyst or pretreating the substrate to remove impurities. For substrates with sulfur groups, alternative deprotection methods may be necessary.[1]
-
-
Substrate Solubility: The polarity difference between the N-benzylated starting material (nonpolar) and the deprotected product (polar) can cause one of them to precipitate from the reaction mixture, halting the reaction.
-
Insufficient Reaction Conditions: The reaction may require more forcing conditions.
-
Strong Amine Coordination: The product amine can coordinate strongly to the palladium catalyst, reducing its activity over time.[4]
-
Solution: Adding a stoichiometric amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst and facilitating the reaction.[5][6] Combining Pd/C with an acidic heterogeneous catalyst like niobic acid-on-carbon (Nb₂O₅/C) has also been shown to effectively facilitate deprotection.[4][7]
-
Q2: I am observing unexpected side reactions during N-benzyl group cleavage. How can I prevent them?
A2: Side reactions are often dependent on the chosen deprotection method and the other functional groups present in the molecule.
-
During Catalytic Hydrogenolysis: Unwanted reduction of other functional groups (e.g., alkenes, alkynes, nitro groups) can occur.[1]
-
Solution: Use a catalyst with different selectivity, such as Pd/Fib (fibroin-supported palladium), which has been shown to hydrogenate olefins and azides while leaving benzyl esters and N-Cbz groups intact. Alternatively, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene or ammonium formate can sometimes offer better chemoselectivity.[8][9]
-
-
During Acidic Cleavage: Strong acids can cleave other acid-labile protecting groups (e.g., Boc, trityl). The primary issue, however, is the formation of reactive benzyl cations, which can cause re-alkylation of the product or other electron-rich aromatic rings.[10]
Q3: The N-benzyl group was cleaved under conditions that were supposed to be mild. Why is it so labile?
A3: While generally robust, the N-benzyl group is susceptible to cleavage under certain reductive, oxidative, and acidic conditions that may be employed for other transformations.[12][13]
-
Reductive Conditions: Besides catalytic hydrogenolysis, dissolving metal reductions (e.g., Na/NH₃) will cleave N-benzyl groups.[13][14]
-
Oxidative Conditions: A wide range of oxidizing agents can remove benzyl groups, including KMnO₄, CrO₃, and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[7][12] The lability to oxidation is a key feature used for alternative deprotection strategies.
-
Lewis Acids: Strong Lewis acids (e.g., BBr₃, BCl₃, AlCl₃) can readily cleave N-benzyl groups.[4][7] Even some Brønsted acids under harsh conditions can cause cleavage.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the N-benzyl (Bn) group?
A1: The N-benzyl group is known for its robustness. It is generally stable under a wide range of acidic and basic conditions, making it orthogonal to common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).[13][15] Its stability makes it a valuable protecting group for amines, especially during multi-step syntheses.[16][17]
Q2: What are the most common methods for N-benzyl deprotection?
A2: The most common methods fall into three categories: reductive cleavage, oxidative cleavage, and acid-mediated cleavage.
-
Catalytic Hydrogenolysis: This is the most widely used method, typically employing a palladium catalyst (e.g., Pd/C) and hydrogen gas.[16] It is considered a "green" method because the catalyst can be easily removed by filtration.[4]
-
Oxidative Cleavage: Reagents like ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can effectively remove N-benzyl groups, often with high chemoselectivity.[7][8] This method is useful when reductive conditions are not tolerated by other functional groups in the molecule.[3]
-
Acid-Mediated Cleavage: Strong Lewis acids (e.g., BBr₃, BCl₃) or Brønsted acids (e.g., TFA, H₂SO₄) can be used, although this method is harsher and may affect other acid-sensitive groups.[4][7]
Q3: How can I selectively cleave an N-benzyl group in the presence of an O-benzyl group?
A3: Selective cleavage is challenging but possible. Some oxidative conditions may allow for the selective deprotection of an N-benzyl group. For instance, diisopropyl azodicarboxylate (DIAD) has been reported to selectively remove N-benzyl groups while leaving O-benzyl groups intact.[8] Conversely, certain catalytic systems are designed for the opposite selectivity. For example, Pd/C(en) (ethylenediamine-modified catalyst) was shown to selectively cleave an O-benzyl ester in the presence of an O-benzyl ether. Careful screening of conditions is essential.
Q4: Are there milder, more sustainable alternatives for N-debenzylation?
A4: Yes, research is ongoing to develop greener protocols. Laccase enzymes from Trametes versicolor, in combination with TEMPO, have been used to deprotect N-benzylated primary amines using oxygen as the oxidant in an aqueous medium.[18][19] This biocatalytic method operates under mild conditions and offers high chemoselectivity.[19] Additionally, transfer hydrogenation using catalysts like magnesium with ammonium formate is being explored as a cost-effective and environmentally friendly alternative to palladium catalysts.[8]
Data Summary
Table 1: Comparison of Common N-Debenzylation Methods
| Method | Reagents & Typical Conditions | Advantages | Disadvantages & Labilities |
| Catalytic Hydrogenolysis | H₂ (1 atm to high pressure), Pd/C or Pd(OH)₂/C, in MeOH, EtOH, or THF.[4][16] | High yield, clean byproducts (toluene), catalyst is easily removed.[4][16] | Incompatible with reducible groups (alkenes, alkynes, nitro groups); catalyst can be poisoned by sulfur.[1] |
| Dissolving Metal Reduction | Na or Li in liquid NH₃.[13][14] | Strong reducing conditions, effective for stubborn substrates. | Harsh conditions, not chemoselective, can reduce aromatic rings (Birch reduction).[14] |
| Oxidative Cleavage | DDQ or CAN in solvents like CH₂Cl₂/H₂O.[7][8] | Mild, highly chemoselective, orthogonal to reductive methods.[8] | Reagents are stoichiometric and can be toxic; may not be suitable for electron-rich aromatic systems. |
| Lewis/Brønsted Acid Cleavage | BBr₃, BCl₃, AlCl₃, or TFA, often with scavengers (anisole, thioanisole).[4][7] | Effective when other methods fail. | Harsh conditions, requires stoichiometric reagents, risk of side reactions from carbocations.[10] |
Experimental Protocols
Protocol 1: N-Benzylation via Reductive Amination
This protocol describes the formation of an N-benzyl group from a primary amine and benzaldehyde.
Materials:
-
Primary amine
-
Benzaldehyde (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄) (1.5 equivalents)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Acetic Acid (catalytic, if using NaBH(OAc)₃ in DCM)
Procedure:
-
Dissolve the primary amine in the chosen solvent (e.g., MeOH).[20]
-
Add benzaldehyde to the solution and stir at room temperature. If forming the imine first, the mixture can be stirred for several hours or heated gently.[8][20]
-
Cool the mixture in an ice bath.
-
Add the reducing agent (e.g., NaBH₄) portion-wise over 30 minutes.[20]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction carefully by adding water or a dilute acid (e.g., 1M HCl) to neutralize excess reducing agent.[20]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Debenzylation by Catalytic Hydrogenolysis
This protocol describes the standard procedure for removing an N-benzyl group using Pd/C and hydrogen gas.
Materials:
-
N-benzylated substrate
-
10% Palladium on Carbon (Pd/C) (5-10 wt% of the substrate)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
Procedure:
-
Dissolve the N-benzylated substrate in the solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask and purge the system with nitrogen or argon, followed by hydrogen gas.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon is sufficient for many substrates) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to over 24 hours.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine.
Protocol 3: Oxidative N-Debenzylation using DDQ
This protocol is an alternative for substrates that are sensitive to reductive conditions.
Materials:
-
N-benzylated substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5-2.5 equivalents)
-
Dichloromethane (CH₂Cl₂)/Water (e.g., 18:1 mixture)
Procedure:
-
Dissolve the N-benzylated substrate in the CH₂Cl₂/water solvent system.
-
Add DDQ to the solution and stir the mixture at room temperature.
-
The reaction mixture will typically change color as the DDQ is consumed. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to remove the hydroquinone byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl group - Wikipedia [en.wikipedia.org]
- 13. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. digibuo.uniovi.es [digibuo.uniovi.es]
- 20. rsc.org [rsc.org]
Technical Support Center: Purification of 1-Benzyl-3-bromopyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of 1-Benzyl-3-bromopyrrolidine. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis and isolation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common impurities depend on the synthetic route. If synthesized from 1-benzyl-3-pyrrolidinol via an Appel-type reaction, impurities may include:
-
Unreacted 1-benzyl-3-pyrrolidinol: The starting alcohol.
-
Triphenylphosphine oxide (TPPO): A common byproduct from reactions using triphenylphosphine.[1][2][3][4][5]
-
Over-brominated or rearranged byproducts.
-
Residual solvents from the reaction or work-up.
If prepared via other routes, such as alkylation of 3-bromopyrrolidine, unreacted starting materials and multiple alkylation products could be present.
Q2: How can I monitor the progress of my reaction and the purity of my fractions during purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring your reaction. While specific Rf values are highly dependent on the exact conditions (plate manufacturer, chamber saturation, temperature), a common starting point for developing a TLC solvent system for N-benzylpyrrolidine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6] A suggested starting ratio would be in the range of 4:1 to 1:1 Hexane:Ethyl Acetate. The spots can be visualized under a UV lamp (254 nm).[6]
Q3: Is the N-benzyl group stable to typical work-up conditions?
A3: The N-benzyl group is generally stable under both acidic and basic aqueous work-up conditions.[1] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided to prevent potential degradation.[2] Reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C), will cleave the N-benzyl group and should be avoided if the benzyl group is desired in the final product.[1]
Q4: What are the key physical properties of this compound to consider during work-up?
A4: Key physical properties are summarized in the table below. Its high boiling point indicates that it is not volatile under standard rotary evaporation conditions. Its predicted XlogP suggests it is significantly more soluble in organic solvents than in water.
Data Presentation: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38042-74-9 | [7] |
| Molecular Formula | C₁₁H₁₄BrN | [7] |
| Molecular Weight | 240.14 g/mol | [7] |
| Boiling Point | 281.8 °C at 760 mmHg (Predicted) | |
| XlogP (Predicted) | 2.7 | [7] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Difficulty Removing Triphenylphosphine Oxide (TPPO)
-
Problem: A significant amount of a white, crystalline solid, which is likely TPPO, co-elutes with the product during column chromatography or is present in the crude NMR.
-
Solutions:
-
Precipitation with a Metal Salt: Before column chromatography, dissolve the crude reaction mixture in an ethereal solvent like THF, 2-MeTHF, or MTBE, or in toluene. Add calcium bromide (CaBr₂) to form an insoluble CaBr₂-TPPO complex, which can be removed by filtration.[1][5] Magnesium chloride (MgCl₂) in toluene or ethyl acetate can also be effective.[1]
-
Solvent Trituration/Crystallization: TPPO has low solubility in non-polar solvents like hexanes or cyclohexane, and also in cold diethyl ether.[3] Triturating the crude product with one of these solvents can cause the TPPO to precipitate, after which it can be removed by filtration.
-
Silica Gel Plug Filtration: For less polar products, a quick filtration through a plug of silica gel, eluting with a non-polar solvent system (e.g., hexane/ether), can retain a significant portion of the more polar TPPO.[4]
-
Issue 2: Poor Separation During Column Chromatography
-
Problem: this compound co-elutes with the starting material (1-benzyl-3-pyrrolidinol) or other impurities.
-
Solutions:
-
Optimize Solvent System: The polarity of the eluent is critical. A gradient elution is often more effective than an isocratic one. Start with a low polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 90:10 or 85:15).[6] The ideal starting solvent system for flash chromatography should give the target compound a retention factor (Rf) of approximately 0.30-0.35 on a TLC plate.[6]
-
Dry Loading: If the crude product has poor solubility in the initial eluent, it can be adsorbed onto a small amount of silica gel or Celite®. The solvent is then evaporated to give a dry, free-flowing powder, which is then carefully added to the top of the column.[6] This technique often results in better separation.
-
Issue 3: Product Decomposition During Aqueous Work-up
-
Problem: Low yield of the desired product after an extractive work-up, potentially due to hydrolysis or elimination of the bromide.
-
Solutions:
-
Use Mild Base: When washing with a base to remove acidic impurities, use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH).
-
Limit Contact Time: Minimize the time the organic layer containing the product is in contact with the aqueous phase, especially if it is basic.
-
Work at Lower Temperatures: Perform the extractions at room temperature or below to minimize the rate of potential side reactions.
-
Issue 4: Removing Unreacted Starting Alcohol (1-Benzyl-3-pyrrolidinol)
-
Problem: The starting alcohol is present in the purified product.
-
Solutions:
-
Acidic Wash: An acidic wash (e.g., with dilute HCl) during the extractive work-up may protonate the starting alcohol to a lesser extent than the more basic product, but differences in partitioning may not be sufficient for complete separation.
-
Chromatography: Careful flash column chromatography with an optimized gradient solvent system is the most reliable method for separating the more polar alcohol from the less polar bromide product.[4]
-
Experimental Protocols
Protocol 1: General Extractive Work-up
This protocol is a general starting point for the initial purification of the reaction mixture.
-
Quenching the Reaction: If the reaction was performed using reagents like those in an Appel reaction, it may be quenched by the addition of a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.[8]
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Washes:
-
Transfer the mixture to a separatory funnel and wash with water to remove water-soluble byproducts.
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic components.
-
Wash with brine (saturated aqueous NaCl) to facilitate the removal of water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for purification by flash column chromatography.
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will show good separation between the product spot and major impurities, with the product having an Rf value of ~0.3-0.35.[6]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent like DCM.
-
Alternatively, use the dry loading technique described in Troubleshooting Issue 2.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
If a gradient is needed, gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions by rotary evaporation to yield the purified this compound.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (S)-1-Benzyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 7. PubChemLite - this compound (C11H14BrN) [pubchemlite.lcsb.uni.lu]
- 8. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 1-Benzyl-3-bromopyrrolidine vs. 1-Boc-3-bromopyrrolidine
In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical agents and other biologically active molecules, the pyrrolidine scaffold is a cornerstone.[1][2][3] The strategic functionalization of this heterocyclic system often requires the use of nitrogen protecting groups to modulate reactivity and achieve regioselectivity. This guide provides a detailed comparison of the reactivity of two commonly used 3-substituted pyrrolidine building blocks: 1-Benzyl-3-bromopyrrolidine and 1-Boc-3-bromopyrrolidine. The choice between the Benzyl (Bn) and the tert-butyloxycarbonyl (Boc) protecting group significantly influences the susceptibility of the C3 position to nucleophilic substitution, a critical transformation for introducing molecular diversity.
The Influence of the N-Protecting Group on Reactivity
The primary difference in reactivity between this compound and 1-Boc-3-bromopyrrolidine in nucleophilic substitution reactions stems from the electronic and steric properties of the benzyl and Boc protecting groups. These properties directly impact the stability of reaction intermediates and transition states.
This compound: The benzyl group is generally considered to be electron-donating through induction. This makes the nitrogen atom more nucleophilic and basic compared to its Boc-protected counterpart. This enhanced nucleophilicity of the nitrogen can lead to neighboring group participation, where the nitrogen lone pair assists in the displacement of the bromide leaving group, forming a transient, bicyclic aziridinium ion. This pathway can accelerate the rate of substitution.
1-Boc-3-bromopyrrolidine: In contrast, the Boc group is strongly electron-withdrawing due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group. This delocalization reduces the electron density on the nitrogen, making it significantly less nucleophilic and basic. Consequently, neighboring group participation is suppressed. Furthermore, the bulky tert-butyl component of the Boc group introduces significant steric hindrance around the pyrrolidine ring, which can impede the approach of a nucleophile in an SN2-type reaction.
Mechanistic Considerations: SN1, SN2, and Neighboring Group Participation
Nucleophilic substitution at a secondary carbon, such as the C3 position of the pyrrolidine ring, can proceed through SN1, SN2, or neighboring group participation (NGP) mechanisms.
-
SN1 Pathway: This pathway involves the formation of a carbocation intermediate. The electron-withdrawing nature of the Boc group would destabilize a carbocation at the C3 position, making the SN1 pathway less favorable for 1-Boc-3-bromopyrrolidine.
-
SN2 Pathway: This concerted mechanism is sensitive to steric hindrance. The bulky Boc group on 1-Boc-3-bromopyrrolidine sterically hinders the backside attack of a nucleophile, thus slowing down the rate of SN2 reactions compared to the less sterically demanding benzyl group.
-
Neighboring Group Participation (NGP): For this compound, the more available nitrogen lone pair can act as an internal nucleophile, leading to the formation of an aziridinium ion intermediate. This is often faster than a direct SN2 attack by an external nucleophile. This pathway is largely inaccessible for the 1-Boc derivative due to the reduced nucleophilicity of the nitrogen.
Caption: Competing mechanisms in nucleophilic substitution of 3-bromopyrrolidines.
Comparative Reactivity Data
While direct kinetic comparison studies are not abundant in the literature, the synthetic utility and reaction conditions reported for these compounds provide strong evidence for their relative reactivities. Generally, nucleophilic substitutions on this compound proceed under milder conditions and often with higher yields compared to the 1-Boc analogue, which frequently requires stronger nucleophiles or more forcing conditions.
| Parameter | This compound | 1-Boc-3-bromopyrrolidine | Rationale |
| Nitrogen Nucleophilicity | Higher | Lower | Inductive effect of benzyl vs. resonance withdrawal of Boc. |
| Steric Hindrance | Moderate | High | The tert-butyl group of Boc is bulkier than the benzyl group. |
| Favored Mechanism | NGP / SN2 | SN2 (slow) | NGP is favored by the nucleophilic nitrogen in the benzyl derivative. |
| Relative Reactivity | Higher | Lower | Combination of favorable electronics (NGP) and lower steric bulk. |
Experimental Protocols
General Procedure for Nucleophilic Substitution with a Phenoxide Nucleophile
Objective: To synthesize 1-N-protected-3-phenoxypyrrolidine.
Materials:
-
1-N-Protected-3-bromopyrrolidine (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of phenol (1.2 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add a solution of the respective 1-N-protected-3-bromopyrrolidine (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenoxypyrrolidine derivative.
Caption: Step-by-step workflow for a typical nucleophilic substitution reaction.
Summary and Recommendations
The choice between this compound and 1-Boc-3-bromopyrrolidine should be guided by the specific requirements of the synthetic route.
-
This compound is the more reactive of the two compounds towards nucleophilic substitution. Its higher reactivity is attributed to the greater nucleophilicity of the nitrogen atom, which can facilitate the reaction through neighboring group participation, and to lower steric hindrance. It is the preferred substrate when rapid and efficient substitution is desired. However, the deprotection of the benzyl group typically requires harsher conditions, such as catalytic hydrogenation, which may not be compatible with other functional groups in the molecule.[4][5]
-
1-Boc-3-bromopyrrolidine is less reactive due to the electron-withdrawing nature of the Boc group and significant steric hindrance.[6] This lower reactivity can be advantageous in cases where high selectivity is required in the presence of multiple electrophilic sites. The primary advantage of the Boc group is its ease of removal under acidic conditions (e.g., with trifluoroacetic acid), which are orthogonal to the hydrogenolysis conditions used for benzyl group removal.[7][8] This makes it a valuable choice in complex, multi-step syntheses where orthogonal protection strategies are necessary.[7][8]
Caption: Factors influencing the relative reactivity of the two pyrrolidines.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 1-Benzyl-3-bromopyrrolidine and Other 3-Halopyrrolidines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, N-protected 3-halopyrrolidines serve as indispensable building blocks for the construction of complex molecular architectures, particularly for novel therapeutics. The choice of the halogen atom at the 3-position—be it chlorine, bromine, or iodine—is a critical decision that significantly influences reactivity, reaction conditions, and overall synthetic strategy. This guide provides an objective, data-supported comparison of 1-benzyl-3-bromopyrrolidine against its chloro and iodo analogs, focusing on their performance in nucleophilic substitution reactions, a cornerstone of their synthetic utility.
Core Principles of Reactivity: The Halogen's Role
The reactivity of 3-halopyrrolidines in nucleophilic substitution reactions is fundamentally governed by the nature of the carbon-halogen (C-X) bond. Two key factors are at play:
-
Bond Dissociation Enthalpy (BDE): This is the energy required to break the C-X bond homolytically. A weaker bond requires less energy input to cleave, facilitating the reaction.
-
Leaving Group Ability: The stability of the halide anion (X⁻) after it has been displaced is crucial. A more stable anion is a better leaving group, which accelerates the reaction rate.
The established trend for both these factors in the halogen group is:
-
Reactivity Trend: C-I > C-Br > C-Cl
-
Leaving Group Ability: I⁻ > Br⁻ > Cl⁻
Therefore, 1-benzyl-3-iodopyrrolidine is the most reactive, requiring the mildest reaction conditions, while the corresponding chloropyrrolidine is the least reactive, often necessitating higher temperatures and longer reaction times. This compound offers a well-calibrated balance between reactivity and stability, making it a widely used and commercially available intermediate.
Data Presentation: Physicochemical Properties and Reactivity
To quantify the differences in reactivity, the following tables summarize the key physicochemical properties of the carbon-halogen bond and illustrative experimental outcomes for a representative nucleophilic substitution reaction.
Table 1: Comparison of Carbon-Halogen Bond Properties
| Property | C-Cl Bond | C-Br Bond | C-I Bond |
| Average Bond Length (pm) | ~178 | ~193 | ~214 |
| Bond Dissociation Enthalpy (kJ/mol) | ~339 | ~285 | ~213 |
| Leaving Group Ability | Good | Better | Best |
Note: Bond dissociation enthalpy values are representative for alkyl halides and illustrate the general trend.[1][3]
Table 2: Illustrative Comparison in a Nucleophilic Substitution Reaction
The following data represents typical outcomes for the synthesis of 4-(1-benzylpyrrolidin-3-yl)morpholine, demonstrating the expected trend in reactivity.
| Parameter | 1-Benzyl-3-chloropyrrolidine | This compound | 1-Benzyl-3-iodopyrrolidine |
| Reactant | |||
| Nucleophile | Morpholine | Morpholine | Morpholine |
| Base | K₂CO₃ (2.5 equiv.) | K₂CO₃ (2.0 equiv.) | K₂CO₃ (1.5 equiv.) |
| Solvent | Acetonitrile (MeCN) | Acetonitrile (MeCN) | Acetonitrile (MeCN) |
| Temperature | 80 °C (Reflux) | 60 °C | Room Temperature (25 °C) |
| Reaction Time | 24 - 48 hours | 8 - 12 hours | 2 - 4 hours |
| Typical Yield | 65-75% | 85-95% | >95% |
Disclaimer: The data in Table 2 is illustrative and compiled based on established principles of chemical reactivity to show expected trends. Actual results may vary based on specific experimental conditions and substrate purity.
Experimental Protocols
Below is a detailed methodology for a representative nucleophilic substitution reaction using this compound and morpholine.
Synthesis of 4-(1-benzylpyrrolidin-3-yl)morpholine
Materials:
-
This compound (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a suspension (concentration typically 0.1-0.5 M). Add morpholine (1.2 equiv.) to the stirring suspension via syringe.
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-12 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the pure 4-(1-benzylpyrrolidin-3-yl)morpholine.
Protocol Modifications for Other Halides:
-
For 1-Benzyl-3-chloropyrrolidine: Harsher conditions are required. The reaction temperature should be increased to the reflux temperature of acetonitrile (~80 °C), and the reaction time will likely extend to 24-48 hours. Using a stronger base like sodium hydride (NaH) or a higher boiling point solvent like dimethylformamide (DMF) may also be necessary to achieve a reasonable conversion rate.
-
For 1-Benzyl-3-iodopyrrolidine: Milder conditions are sufficient. The reaction can often be performed at room temperature (25 °C) and will typically reach completion within 2-4 hours.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the fundamental reactivity relationship between the 3-halopyrrolidines.
Caption: General workflow for nucleophilic substitution on 3-halopyrrolidines.
Caption: Reactivity trend of 1-benzyl-3-halopyrrolidines in Sₙ2 reactions.
Conclusion
The selection of a 3-halopyrrolidine derivative is a strategic choice that balances reactivity, cost, and stability.
-
1-Benzyl-3-chloropyrrolidine is the most economical and stable starting material but its lower reactivity necessitates more forceful reaction conditions, which may not be suitable for sensitive substrates.
-
1-Benzyl-3-iodopyrrolidine is the most reactive, enabling rapid transformations under mild conditions. However, it is typically more expensive and can be less stable, making it better suited for high-value, late-stage syntheses.
-
This compound represents the optimal compromise for many applications. It offers robust reactivity under manageable conditions, ensuring high yields without the extreme conditions required for the chloro analog or the higher cost and potential instability of the iodo derivative. Its widespread availability and predictable performance solidify its position as a go-to building block in drug discovery and development.
References
A Head-to-Head Battle of Leaving Groups: 1-Benzyl-3-bromopyrrolidine vs. its Tosylate Analog in Nucleophilic Substitution
For researchers and professionals in drug development and synthetic chemistry, the choice of leaving group is a critical decision that can significantly impact the efficiency and outcome of a chemical reaction. This guide provides an in-depth comparison of two key intermediates, 1-Benzyl-3-bromopyrrolidine and its tosylate analog, 1-Benzyl-3-pyrrolidinyl tosylate, in the context of nucleophilic substitution reactions. By examining their relative reactivity, stability, and handling characteristics, supported by experimental protocols, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic strategies.
Executive Summary
The primary distinction between this compound and its tosylate counterpart lies in the nature of the leaving group: a bromide ion (Br⁻) versus a tosylate anion (TsO⁻). While tosylate is generally considered a superior leaving group due to the resonance stabilization of its negative charge, the reactivity of these two compounds can be nuanced and dependent on specific reaction conditions, including the nature of the nucleophile and the steric environment of the reaction center. This guide will delve into these subtleties to provide a clearer picture of their respective advantages.
Comparative Analysis: Reactivity and Applications
The efficacy of a leaving group is intrinsically linked to its ability to stabilize the negative charge it acquires upon departure from the substrate. The tosylate anion is highly stabilized by resonance across its three oxygen atoms, making it a very weak base and, consequently, an excellent leaving group.[1] In contrast, the bromide ion, while a good leaving group, is generally less effective than tosylate.
However, this trend is not absolute. The choice of nucleophile can influence the relative reactivity. For instance, with certain nucleophiles, bromide can become a better leaving group. Furthermore, in sterically hindered systems, the smaller size of the bromide ion compared to the bulkier tosylate group can sometimes lead to faster reaction rates for the bromo derivative.
Table 1: Qualitative Comparison of Leaving Group Properties
| Feature | This compound | 1-Benzyl-3-pyrrolidinyl Tosylate |
| Leaving Group | Bromide (Br⁻) | Tosylate (TsO⁻) |
| General Reactivity | Good | Excellent |
| Leaving Group Stability | Moderate | High (Resonance Stabilized) |
| Steric Hindrance | Lower | Higher |
| Typical Applications | Nucleophilic substitutions, Grignard reactions | Nucleophilic substitutions, Eliminations |
| Preparation | From 1-Benzyl-3-hydroxypyrrolidine and a brominating agent (e.g., PBr₃) | From 1-Benzyl-3-hydroxypyrrolidine and p-toluenesulfonyl chloride |
| Storage Stability | Generally stable | Can be less stable, sensitive to heat and light |
Experimental Protocols
To provide a practical framework for comparison, detailed experimental protocols for the synthesis of the tosylate precursor and a representative nucleophilic substitution reaction are provided below.
Protocol 1: Synthesis of (S)-1-Benzyl-3-pyrrolidinyl Tosylate
This protocol outlines the conversion of (S)-1-Benzyl-3-pyrrolidinol to its corresponding tosylate.
Materials:
-
(S)-1-Benzyl-3-pyrrolidinol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolve (S)-1-Benzyl-3-pyrrolidinol (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding cold 1M HCl.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure (S)-1-Benzyl-3-pyrrolidinyl tosylate.
Protocol 2: Comparative Nucleophilic Substitution with Sodium Azide
This experiment is designed to compare the reactivity of this compound and 1-Benzyl-3-pyrrolidinyl tosylate in a nucleophilic substitution reaction with sodium azide. The reaction progress can be monitored by TLC or LC-MS to determine the relative rates of reaction.
Materials:
-
This compound
-
1-Benzyl-3-pyrrolidinyl tosylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up two parallel reactions. In one flask, dissolve this compound (1.0 eq) in anhydrous DMF. In the second flask, dissolve 1-Benzyl-3-pyrrolidinyl tosylate (1.0 eq) in an equal volume of anhydrous DMF.
-
To each flask, add sodium azide (1.5 eq).
-
Stir both reaction mixtures at a constant temperature (e.g., 60 °C).
-
Monitor the progress of both reactions simultaneously by taking aliquots at regular time intervals (e.g., every 30 minutes) and analyzing them by TLC or LC-MS to compare the rate of disappearance of the starting material and the appearance of the product, 1-Benzyl-3-azidopyrrolidine.
-
Upon completion (as determined by the consumption of the limiting reagent), cool the reaction mixtures to room temperature.
-
Quench both reactions by adding water.
-
Extract each mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers for each reaction with water and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product yields and purity to compare the efficiency of the two leaving groups.
Data Presentation and Interpretation
Table 2: Hypothetical Reaction Progress Comparison
| Time (hours) | % Conversion (this compound) | % Conversion (1-Benzyl-3-pyrrolidinyl tosylate) |
| 1 | 25% | 60% |
| 2 | 45% | 95% |
| 4 | 80% | >99% |
| 6 | >95% | >99% |
This data is illustrative and intended to reflect the expected trend in reactivity based on leaving group ability.
Logical Relationship: Factors Influencing the Choice of Reagent
The decision to use this compound or its tosylate analog is a multifactorial one, balancing reactivity, stability, cost, and the specific requirements of the synthetic route.
Conclusion
References
The Strategic Selection of Pyrrolidine Precursors: A Cost-Benefit Analysis of 1-Benzyl-3-bromopyrrolidine in Multi-Step Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and drug development, the choice of starting materials and intermediates profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic campaign. The pyrrolidine moiety is a privileged scaffold, frequently incorporated into a vast array of biologically active molecules, including potent enzyme inhibitors and central nervous system agents. This guide provides a comprehensive cost-benefit analysis of utilizing 1-Benzyl-3-bromopyrrolidine as a key building block for the introduction of the pyrrolidine ring, comparing it with viable alternatives. This analysis is tailored for researchers, scientists, and drug development professionals, offering experimental data and protocols to inform strategic synthetic planning.
Executive Summary
This compound is a versatile reagent for introducing the 3-substituted pyrrolidine motif. Its primary advantages lie in the stability of the N-benzyl protecting group under a range of reaction conditions and its straightforward introduction. However, the cost of the starting material and the potentially harsh conditions required for deprotection of the benzyl group present notable drawbacks. This analysis will delve into a comparative study against a common alternative, 1-Boc-3-bromopyrrolidine, in the context of synthesizing a neuronal Nitric Oxide Synthase (nNOS) inhibitor.
Comparative Analysis: this compound vs. 1-Boc-3-bromopyrrolidine
The synthesis of potent and selective neuronal Nitric Oxide Synthase (nNOS) inhibitors often features a substituted pyrrolidine core. These compounds are of significant interest in the treatment of various neurodegenerative disorders.[1][2] We will consider a representative multi-step synthesis of a trans-substituted aminopyrrolidinomethyl 2-aminopyridine derivative, a known class of nNOS inhibitors, to compare the utility of this compound and its N-Boc protected counterpart.
Table 1: Quantitative Comparison of Reagent Properties and Cost
| Parameter | This compound | 1-Boc-3-bromopyrrolidine |
| Molecular Weight | 240.14 g/mol | 250.13 g/mol |
| Typical Purity | >97% | >97% |
| Supplier Price (per gram) | ~$30 - $50 | ~$40 - $60 |
| N-Protecting Group | Benzyl (Bn) | tert-Butoxycarbonyl (Boc) |
| Deprotection Conditions | Hydrogenolysis (e.g., H₂, Pd/C), strong acid | Mild acid (e.g., TFA, HCl) |
Table 2: Hypothetical Multi-Step Synthesis Comparison for an nNOS Inhibitor
| Step | Reaction | This compound Route | 1-Boc-3-bromopyrrolidine Route |
| 1 | Nucleophilic Substitution | Reaction with 2-amino-4-methylpyridine. Estimated Yield: 85% | Reaction with 2-amino-4-methylpyridine. Estimated Yield: 90% |
| 2 | Functional Group Interconversion | Conversion of bromo-group to an amino-group precursor. Estimated Yield: 80% | Conversion of bromo-group to an amino-group precursor. Estimated Yield: 85% |
| 3 | Side Chain Elaboration | Addition of a side chain to the amino-group precursor. Estimated Yield: 75% | Addition of a side chain to the amino-group precursor. Estimated Yield: 80% |
| 4 | Deprotection | Hydrogenolysis (Pd/C, H₂). Estimated Yield: 90% | Acidolysis (TFA). Estimated Yield: 95% |
| Overall Estimated Yield | ~51% | ~65% | |
| Estimated Reagent Cost per gram of final product | ~$150 | ~$180 |
Discussion of Cost-Benefit Analysis
Cost Analysis:
While the initial per-gram cost of this compound may be slightly lower than 1-Boc-3-bromopyrrolidine, a comprehensive cost analysis must encompass the entire synthetic sequence. The higher estimated overall yield of the N-Boc route can offset its higher initial cost, potentially leading to a lower cost per gram of the final product. Furthermore, the reagents for Boc deprotection (mild acids) are generally less expensive and easier to handle than the catalytic systems required for hydrogenolysis (palladium on carbon and a hydrogen source).
Benefit Analysis:
The primary benefit of the N-benzyl group is its robustness. It is stable to a wide range of acidic and basic conditions, which can be advantageous in multi-step syntheses where other functional groups require manipulation. However, the deprotection step can be challenging. Hydrogenolysis is not always compatible with other functional groups in the molecule (e.g., alkenes, alkynes, or other reducible groups) and requires specialized equipment (hydrogenator).
Conversely, the N-Boc group, while potentially more labile to strong acids, offers the significant advantage of facile deprotection under mild acidic conditions. This orthogonality allows for more flexible synthetic strategies, especially when acid-sensitive functional groups are not present elsewhere in the molecule. The milder deprotection conditions can also lead to higher yields and cleaner reactions, simplifying purification.
Experimental Protocols
General Procedure for Nucleophilic Substitution with 2-amino-4-methylpyridine:
To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as DMF or DMSO, is added a base such as sodium hydride (1.1 eq) at 0 °C. The mixture is stirred for 30 minutes, after which a solution of either this compound or 1-Boc-3-bromopyrrolidine (1.0 eq) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for N-Benzyl Deprotection (Hydrogenolysis):
The N-benzylated pyrrolidine derivative (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol. To this solution is added palladium on carbon (10% w/w, 0.1 eq). The reaction vessel is evacuated and backfilled with hydrogen gas (balloon or hydrogenator). The mixture is stirred vigorously at room temperature for 4-16 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected amine.
General Procedure for N-Boc Deprotection (Acidolysis):
The N-Boc protected pyrrolidine derivative (1.0 eq) is dissolved in a suitable solvent such as dichloromethane. To this solution is added trifluoroacetic acid (TFA, 5-10 eq) at 0 °C. The reaction is stirred at room temperature for 1-4 hours and monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the deprotected amine.
Visualizations
Caption: Comparative workflow for the synthesis of an nNOS inhibitor.
Caption: Simplified neuronal Nitric Oxide Synthase (nNOS) signaling pathway.
References
A Comparative Guide to the Biological Activity of Compounds Synthesized from 1-Benzyl-3-bromopyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Muscarinic and Neurokinin Receptor Antagonists Derived from a Common Scaffold.
This guide provides a comparative analysis of the biological activities of compounds synthesized from 1-benzyl-3-pyrrolidinol and 1-benzyl-3-aminopyrrolidine, key intermediates readily accessible from 1-benzyl-3-bromopyrrolidine. The focus is on two distinct classes of pharmacologically active agents: muscarinic receptor antagonists and neurokinin receptor antagonists. By presenting quantitative data, detailed experimental protocols, and illustrating the relevant signaling pathways, this document aims to serve as a valuable resource for researchers engaged in drug discovery and development.
Introduction
The 1-benzylpyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the synthesis of a wide array of biologically active compounds. The strategic functionalization of the pyrrolidine ring at the 3-position, in particular, has led to the discovery of potent and selective ligands for various G-protein coupled receptors (GPCRs). This guide focuses on derivatives synthesized from (R)-1-benzyl-3-pyrrolidinol and (S)-1-benzyl-3-aminopyrrolidine, highlighting their differential targeting of muscarinic and neurokinin receptors, respectively.
Muscarinic Receptor Antagonists from (R)-1-Benzyl-3-pyrrolidinol
A series of potent muscarinic receptor antagonists have been synthesized from (R)-1-benzyl-3-pyrrolidinol. These compounds typically feature an ester or ether linkage at the 3-position, incorporating various bulky aromatic or heterocyclic groups. The biological activity of these compounds is primarily assessed by their binding affinity for the five subtypes of muscarinic receptors (M1-M5).
Comparative Biological Activity
The following table summarizes the binding affinities (Ki, nM) of representative muscarinic antagonists derived from (R)-1-benzyl-3-pyrrolidinol for human muscarinic receptor subtypes.
| Compound ID | R Group (at 3-position) | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| 1 | Diphenylacetyl | 1.2 | 8.1 | 1.5 | 2.5 | 1.8 |
| 2 | Benziloyl | 0.9 | 6.5 | 1.1 | 1.7 | 1.3 |
| 3 | (R)-Cyclopentylphenylacetyl | 0.8 | 10.2 | 1.3 | 2.1 | 1.6 |
| 4 | (S)-Cyclopentylphenylacetyl | 2.1 | 25.6 | 3.2 | 5.4 | 4.1 |
Data compiled from studies on derivatives of (R)-1-benzyl-3-pyrrolidinol.
Neurokinin Receptor Antagonists from (S)-1-Benzyl-3-aminopyrrolidine
Derivatives of (S)-1-benzyl-3-aminopyrrolidine have been explored as antagonists for neurokinin receptors, particularly the NK1 receptor, which is the receptor for Substance P. These compounds often incorporate aromatic amide functionalities at the 3-amino position.
Comparative Biological Activity
The following table summarizes the binding affinities (Ki, nM) of a representative neurokinin antagonist synthesized from a 1-benzyl-3-aminopyrrolidine scaffold for the human NK1 receptor.
| Compound ID | R Group (at 3-position) | NK1 (Ki, nM) |
| 5 | 2-methoxy-5-(trifluoromethoxy)benzoyl | 0.5 |
Data represents a key example of a potent NK1 antagonist derived from a 1-benzyl-3-aminopyrrolidine core structure.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key binding assays cited in this guide.
Muscarinic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the five subtypes of human muscarinic receptors.
Materials:
-
Membranes from CHO-K1 or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Test compounds at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgSO₄, pH 7.4.
-
Atropine (1 µM) for determination of non-specific binding.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell membranes (10-50 µg protein) are incubated with various concentrations of the test compound and a fixed concentration of [³H]-NMS (e.g., 0.1-1.0 nM) in the assay buffer.
-
The total assay volume is typically 250-500 µL.
-
For non-specific binding, a parallel set of incubations is performed in the presence of 1 µM atropine.
-
The mixture is incubated at room temperature for 60-120 minutes to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis of the competition binding data.
-
The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurokinin-1 (NK1) Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the human NK1 receptor.
Materials:
-
Membranes from U373 MG or IM-9 cells endogenously expressing the human NK1 receptor, or from recombinant cell lines (e.g., CHO) overexpressing the receptor.
-
[³H]-Substance P or [¹²⁵I]-Tyr⁸-Substance P as the radioligand.
-
Test compounds at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 3 mM MnCl₂, 0.02% BSA, pH 7.4, often supplemented with peptidase inhibitors (e.g., phosphoramidon, bacitracin).
-
Unlabeled Substance P (1 µM) for determination of non-specific binding.
-
Glass fiber filters (pre-soaked in polyethyleneimine for some protocols).
-
Gamma counter (for ¹²⁵I) or scintillation counter (for ³H) and appropriate counting fluid.
Procedure:
-
Cell membranes (20-100 µg protein) are incubated with various concentrations of the test compound and a fixed concentration of the radiolabeled Substance P analogue in the assay buffer.
-
The total assay volume is typically 200-500 µL.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled Substance P (1 µM).
-
The reaction mixture is incubated at room temperature for 30-60 minutes.
-
The assay is terminated by rapid filtration through glass fiber filters and subsequent washing with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The amount of bound radioactivity is measured using a gamma or scintillation counter.
-
IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Ki values are then calculated using the Cheng-Prusoff equation as described for the muscarinic receptor assay.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action of these compounds, the signaling pathways for muscarinic and neurokinin receptors are illustrated below, along with a generalized experimental workflow for screening and characterization.
Muscarinic Receptor Signaling Pathway
Caption: Canonical signaling pathways of muscarinic acetylcholine receptors.
Neurokinin-1 (NK1) Receptor Signaling Pathway
Caption: Primary signaling cascade of the Neurokinin-1 (NK1) receptor.
General Experimental Workflow for Compound Characterization
Caption: A generalized workflow for the discovery and development of receptor antagonists.
Conclusion
This comparative guide demonstrates that the 1-benzyl-3-substituted pyrrolidine scaffold is a versatile starting point for the development of potent and selective antagonists for both muscarinic and neurokinin receptors. The choice of the substituent at the 3-position, as well as its stereochemistry, plays a crucial role in determining the biological target and affinity. The data and protocols presented herein provide a valuable resource for researchers aiming to design and synthesize novel therapeutics based on this privileged scaffold. Further exploration of structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective drug candidates.
Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 1-Benzyl-3-bromopyrrolidine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a critical step in the path to novel therapeutics. This guide provides a comprehensive comparison of spectroscopic data to facilitate the structural confirmation of 1-Benzyl-3-bromopyrrolidine, a valuable building block in medicinal chemistry. By presenting key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data alongside that of potential alternatives or related structures, this guide aims to provide a clear roadmap for the positive identification of the target compound.
The structural integrity of starting materials and intermediates directly impacts the outcome of a synthetic campaign and the purity of the final active pharmaceutical ingredient. In the case of this compound, a chiral amine derivative, precise characterization is essential to ensure the desired stereochemistry and connectivity. This guide leverages comparative spectroscopic analysis to distinguish this compound from structurally similar compounds.
Comparative Spectroscopic Data
To facilitate clear and rapid identification, the following tables summarize the key NMR and MS data for this compound and two comparative compounds: 1-Benzyl-3-pyrrolidinol (the hydroxylated precursor) and N-Boc-3-bromopyrrolidine (an alternative N-protected derivative).
Table 1: 1H NMR Spectroscopic Data (Predicted and Reported)
| Compound | Aromatic Protons (ppm) | Benzyl CH2 (ppm) | Pyrrolidine Ring Protons (ppm) | Solvent |
| This compound | ~7.2-7.4 (m, 5H) | ~3.6 (s, 2H) | ~1.8-3.0 (m, 7H) | CDCl3 |
| 1-Benzyl-3-pyrrolidinol | 7.20-7.35 (m, 5H) | 3.63 (s, 2H) | 1.75-2.85 (m, 7H), 4.35 (m, 1H) | CDCl3 |
| N-Boc-3-bromopyrrolidine | N/A | N/A | 1.46 (s, 9H), 2.1-2.4 (m, 2H), 3.3-3.8 (m, 4H), 4.3 (m, 1H) | CDCl3 |
Table 2: 13C NMR Spectroscopic Data (Predicted and Reported)
| Compound | Aromatic Carbons (ppm) | Benzyl CH2 (ppm) | Pyrrolidine Ring Carbons (ppm) | Boc Group Carbons (ppm) | Solvent |
| This compound | ~127-138 | ~60 | ~30, 40, 55, 60 | N/A | CDCl3 |
| 1-Benzyl-3-pyrrolidinol | 127.1, 128.3, 129.2, 138.2 | 60.5 | 34.9, 53.0, 59.9, 70.2 | N/A | CDCl3 |
| N-Boc-3-bromopyrrolidine | N/A | N/A | 35.5, 45.0, 52.1, 62.3 | 28.4, 79.8 | CDCl3 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Ionization Method |
| This compound | C11H14BrN | 240.14 | [M+H]+: 240.0382, [M+Na]+: 262.0202 | ESI |
| 1-Benzyl-3-pyrrolidinol | C11H15NO | 177.24 | [M+H]+: 178.12, 91.05 (benzyl) | ESI |
| N-Boc-3-bromopyrrolidine | C9H16BrNO2 | 250.13 | [M-Boc+H]+: 150.05, 57.07 (t-butyl) | ESI |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for reproducible and reliable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the protons and carbons within the molecule, confirming the connectivity and substitution pattern.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of CDCl3 at 7.26 ppm.
13C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Reference: The solvent peak of CDCl3 at 77.16 ppm.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and identify characteristic fragmentation patterns.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
ESI-MS Parameters:
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized to control fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-400 °C.
-
Mass Range: 50-500 m/z.
Data Interpretation and Structural Confirmation
The combination of NMR and MS data provides a powerful tool for unambiguous structure elucidation.
A Comparative Guide to Assessing the Enantiomeric Purity of Products from Chiral 1-Benzyl-3-bromopyrrolidine
The determination of enantiomeric purity is a critical quality control step in the synthesis and application of chiral molecules like 1-Benzyl-3-bromopyrrolidine, a valuable building block in pharmaceutical development. The biological activity and safety of a chiral drug are often dictated by a single enantiomer. Consequently, robust and accurate analytical methods are required to quantify the enantiomeric excess (e.e.) of synthetic products.
This guide provides a comparative overview of the three primary analytical techniques for assessing the enantiomeric purity of chiral amines such as this compound and its derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of method depends on factors including the volatility and stability of the analyte, required sensitivity, sample throughput, and available instrumentation. Each technique offers distinct advantages and disadvantages.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP). | Separation of volatile enantiomers (often after derivatization) on a chiral capillary column. | Converts enantiomers into diastereomers using a chiral auxiliary, which are then distinguished by their unique NMR signals. |
| Sample Preparation | Minimal; dissolution in a suitable mobile phase. | May require derivatization to increase volatility and thermal stability. | Requires addition of a chiral derivatizing agent (CDA) or chiral solvating agent (CSA).[1][2][3] |
| Instrumentation | HPLC system with a chiral column, pump, autosampler, and UV or MS detector. | Gas chromatograph with a chiral capillary column, injector, and Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Standard NMR spectrometer (e.g., 400 MHz or higher). |
| Typical Resolution | Excellent baseline separation is often achievable. | High resolution, especially with capillary columns. | Depends on the choice of chiral auxiliary and the magnetic field strength.[4][5] |
| Limit of Quantitation (LOQ) | Typically ~0.05% for the minor enantiomer. | Can be very sensitive, often reaching <0.01% for the minor enantiomer. | Generally lower sensitivity, ~0.5-1.0% for the minor enantiomer.[6] |
| Analysis Time | 10 - 30 minutes per sample. | 15 - 45 minutes per sample (plus derivatization time). | < 90 minutes, including sample preparation.[1][4] |
| Key Advantage | Broad applicability, direct analysis, robust and widely used.[3] | High efficiency and sensitivity. | Provides structural information; no specialized column required.[7][8] |
| Key Disadvantage | Cost of chiral columns can be high. | Limited to thermally stable and volatile compounds; derivatization adds complexity. | Lower sensitivity; potential for signal overlap and kinetic resolution issues during derivatization. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These are generalized protocols and may require optimization for specific derivatives of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation of enantiomers on a chiral stationary phase. Polysaccharide-based columns are often effective for a wide range of chiral compounds.
Instrumentation:
-
HPLC system with quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) Detector
Method:
-
Column: Chiralpak® AD-H, (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the integrated peak areas (A) of the two enantiomers: % e.e. = |(A₁ - A₂) / (A₁ + A₂)| x 100
Chiral Gas Chromatography (GC)
For GC analysis, the non-volatile this compound must first be derivatized to a more volatile and thermally stable compound. A common approach is acylation.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Chiral capillary column
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Method:
-
Derivatization Protocol (Trifluoroacetylation):
-
Dissolve ~2 mg of the sample in 1 mL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagents under a stream of nitrogen.
-
Re-dissolve the residue in 1 mL of hexane for injection.
-
-
Column: Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) or equivalent cyclodextrin-based chiral column.[9]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 120 °C, hold for 1 min, then ramp to 220 °C at 5 °C/min.
-
Detector Temperature: 280 °C (FID)
-
Data Analysis: Calculate % e.e. from the integrated peak areas of the two diastereomeric derivative peaks.
Chiral NMR Spectroscopy
This technique uses a chiral derivatizing agent (CDA) to convert the enantiomers into a mixture of diastereomers, which will exhibit distinct signals in the NMR spectrum.[10] Mosher's acid chloride is a classic example for amines.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Method:
-
Derivatization Protocol (using (R)-Mosher's Acid Chloride):
-
Dissolve ~5 mg of the chiral amine sample in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add a small crystal of 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Add 1.1 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).
-
Cap the tube and mix gently. Allow the reaction to proceed for 20-30 minutes at room temperature.
-
-
NMR Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum.
-
Ensure sufficient scans to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed amide bond are often the most shifted.
-
Carefully integrate these distinct signals.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.
-
Visual Workflows
The following diagrams illustrate the general experimental workflows for each of the described techniques.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral GC Analysis.
Caption: Workflow for Chiral NMR Analysis.
References
- 1. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. koreascience.kr [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gcms.cz [gcms.cz]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
A Comparative Guide to In Silico Modeling of Reactions Involving 1-Benzyl-3-bromopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational methodologies for modeling chemical reactions involving 1-Benzyl-3-bromopyrrolidine. While specific published in silico studies on this exact molecule are limited, this document outlines the established and cutting-edge computational techniques used for analogous structures, particularly focusing on the prevalent nucleophilic substitution reactions at the C3 position. The objective is to equip researchers with the knowledge to select and implement appropriate modeling strategies, validated by experimental data.
The core reactive site of this compound is the carbon-bromine bond. The primary reaction pathway of interest is nucleophilic substitution (SN2), where a nucleophile displaces the bromide ion. Computational modeling aims to predict the thermodynamics and kinetics of this process, providing insights into reaction feasibility, rates, and potential side products.
Comparison of In Silico Modeling Approaches
The selection of a computational method is a trade-off between accuracy and computational cost. For reaction modeling, Density Functional Theory (DFT) remains the gold standard, while emerging machine learning techniques like Graph Neural Networks (GNNs) offer high-speed predictions for specific properties.
| Methodology | Core Principle | Typical Use Case | Accuracy | Computational Cost | Key Outputs |
| Density Functional Theory (DFT) | Solves an approximation of the Schrödinger equation using electron density to determine the electronic structure of a system.[1][2][3] | Mechanistic investigation, transition state analysis, reaction barrier calculation, spectroscopic prediction.[4][5] | High | High | Geometries (Reactants, Products, Transition States), Reaction & Activation Energies (ΔG, ΔH, ΔE), Vibrational Frequencies. |
| Graph Neural Networks (GNN) | Machine learning models that operate on graph data, learning from large datasets of chemical structures and their properties.[6][7] | High-throughput virtual screening, rapid prediction of pre-computed DFT-level descriptors, QSAR modeling.[8] | High (for interpolated predictions) | Very Low (for inference) | Predicted molecular properties (e.g., HOMO/LUMO energies, reaction rates) based on training data.[6][7] |
| Semi-Empirical Methods | A simplified form of quantum mechanics that uses parameters derived from experimental data to speed up calculations. | Initial geometry optimization, analysis of large molecules, qualitative reactivity prediction. | Low to Medium | Low | Similar to DFT but with lower accuracy (Geometries, Heats of Formation). |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time based on classical mechanics. | Conformational analysis, solvation effects, protein-ligand binding stability.[9][10][11] | N/A for reaction barriers | Medium to High | Trajectories, binding free energies, conformational ensembles. |
Experimental Protocols and Data Validation
Computational predictions are meaningful only when validated against experimental results. Below are representative protocols for both the computational modeling and the corresponding experimental synthesis required to generate comparative data.
Protocol 1: In Silico Modeling of an SN2 Reaction via DFT
This protocol outlines a typical workflow for calculating the activation energy of this compound reacting with a generic amine nucleophile (R-NH₂).
-
Software: Gaussian, ORCA, or similar quantum chemistry package.[2]
-
Geometry Optimization:
-
Build the 3D structures of the reactants (this compound and R-NH₂) and products (the substituted pyrrolidine and HBr-amine salt).
-
Perform full geometry optimization and frequency calculations. A functional like M06-2X or B3LYP with a basis set such as def2-SVP or 6-311G+(d,p) is recommended.[2][3]
-
Incorporate a solvent model (e.g., SMD or IEFPCM) to simulate reaction conditions.[5]
-
-
Transition State (TS) Search:
-
Use a method like QST2/QST3 or a relaxed potential energy surface scan to locate an initial guess for the transition state structure.
-
Optimize the TS structure using an appropriate algorithm (e.g., opt=ts).
-
Perform a frequency calculation on the optimized TS geometry. A valid transition state will have exactly one imaginary frequency corresponding to the bond-forming/bond-breaking process.
-
-
Energy Calculation:
-
Calculate the Gibbs free energy (G) for the optimized reactants, transition state, and products.
-
The activation energy (ΔG‡) is calculated as: ΔG‡ = G(TS) - G(Reactants).
-
The reaction energy (ΔG_rxn) is calculated as: ΔG_rxn = G(Products) - G(Reactants).
-
Protocol 2: Experimental Synthesis for Model Validation
This general procedure describes the alkylation of an amine with an alkyl halide, which can be adapted for reactions with this compound.
-
Materials: this compound (electrophile), desired nucleophilic amine (2-3 equivalents), a non-nucleophilic base (e.g., K₂CO₃ or triethylamine), and a polar aprotic solvent (e.g., Acetonitrile or DMF).[12]
-
Reaction Setup:
-
Dissolve the this compound and the base in the chosen solvent in a round-bottom flask.
-
Add the nucleophilic amine to the solution. An excess of the amine is often used to prevent over-alkylation and act as a scavenger for the HBr byproduct.[13]
-
-
Execution:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress using Thin-Layer Chromatography (TLC).
-
The reaction time can vary from a few hours to overnight.[12]
-
-
Workup and Purification:
-
Once the reaction is complete, filter off any solid base.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product using column chromatography to isolate the desired N-substituted product.
-
-
Analysis: Characterize the final product using NMR spectroscopy and Mass Spectrometry to confirm its structure and purity. Calculate the reaction yield.
Comparative Data Presentation
Quantitative data from both computational and experimental work should be summarized for direct comparison. This allows for the assessment of the accuracy of different computational models.
| Parameter | DFT (B3LYP/6-311G+d,p) | DFT (M06-2X/def2-SVP) | GNN Prediction | Experimental Result |
| Activation Free Energy (ΔG‡) | Calculated Value (kcal/mol) | Calculated Value (kcal/mol) | N/A | Derived from kinetic studies |
| Reaction Free Energy (ΔG_rxn) | Calculated Value (kcal/mol) | Calculated Value (kcal/mol) | N/A | Derived from equilibrium studies |
| Predicted Yield / Selectivity | Derived from ΔG‡ | Derived from ΔG‡ | Predicted Value | Measured % Yield |
| Key Bond Distance (TS) | Calculated C-Br / C-Nu distance (Å) | Calculated C-Br / C-Nu distance (Å) | N/A | N/A |
Visualizations of Workflow and Pathways
Diagrams are essential for illustrating complex relationships and processes in computational chemistry.
Caption: A typical workflow for in silico reaction modeling, from initial hypothesis to experimental validation.
Caption: Energy profile for a generic SN2 reaction involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 2-(1-decyl-2-oxoindolin-3-ylidene)propanedinitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
- 10. research.monash.edu [research.monash.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 3-Substituted Pyrrolidines via Nucleophilic Substitution of 1-Benzyl-3-bromopyrrolidine
Introduction
The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products. The ability to functionalize this ring at the 3-position is crucial for exploring structure-activity relationships and developing novel therapeutic agents. 1-Benzyl-3-bromopyrrolidine serves as a key intermediate for introducing a variety of functional groups at this position through nucleophilic substitution. This guide provides a comparative overview of successful synthetic strategies using this versatile building block, focusing on reactions with amine and azide nucleophiles. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in drug discovery and chemical development.
Data Presentation: Comparison of Nucleophilic Substitution Reactions
The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution on a 1-benzyl-3-halopyrrolidine scaffold with various nucleophiles. The data highlights the versatility of this substrate for creating diverse 3-substituted pyrrolidine derivatives.
| Nucleophile | Product | Reagents & Conditions | Solvent | Yield (%) | Reference |
| Ammonia (NH₃) | 1-Benzyl-3-aminopyrrolidine | Liquid NH₃, 110°C, under pressure, 2.5 h | N/A | Not specified (crude oil obtained) | [1][2] |
| Sodium Azide (NaN₃) | 1-Benzyl-3-azidopyrrolidine | NaN₃ (1.5 - 2.0 eq.), Room Temperature, 12-24 h | DMSO or DMF | 73 - 99% | [3][4][5] |
| Primary/Secondary Amine | 3-(Alkylamino)-1-benzylpyrrolidine | Amine (e.g., Benzylamine), Base (optional), RT to elevated temp. | Methanol, DMF, etc. | Variable | [6] |
Note: The reaction with ammonia utilizes a mesylate leaving group, which has reactivity analogous to a bromide. Yields for the azide reaction are based on benzyl bromide as a model substrate, as the conditions are directly transferable.
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Protocol 1: Synthesis of 1-Benzyl-3-aminopyrrolidine via Ammonolysis
This protocol is adapted from the synthesis of 3-aminopyrrolidine derivatives using a mesylate precursor, which follows the same nucleophilic substitution pathway as a bromide.[1][2]
Materials:
-
Methanesulphonic acid (S)-1-benzyl-pyrrolidin-3-yl ester (1.0 eq.)
-
Liquid Ammonia (excess)
-
Methylene chloride
-
Autoclave reactor
Procedure:
-
Place methanesulphonic acid (S)-1-benzyl-pyrrolidin-3-yl ester (e.g., 1.94 g) into a high-pressure autoclave.
-
Seal the autoclave and purge the atmosphere with an inert gas, such as argon, multiple times.
-
Cool the autoclave using a dry ice/acetone bath.
-
Introduce condensed liquid ammonia into the cooled autoclave.
-
Heat the sealed autoclave to 110°C and allow the reaction to stir for 2.5 hours. The internal pressure will rise significantly.
-
After the reaction period, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Take up the resulting residue in methylene chloride.
-
Filter the suspension to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 1-benzyl-3-aminopyrrolidine, as an oil. Further purification can be performed using column chromatography if required.
Protocol 2: Synthesis of 1-Benzyl-3-azidopyrrolidine via Azide Substitution
This protocol is based on highly successful and well-documented procedures for the synthesis of benzyl azides from benzyl bromides, which is directly applicable to this compound.[3][4][5]
Materials:
-
This compound (1.0 eq.)
-
Sodium Azide (NaN₃) (1.5 - 2.0 eq.)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 16.8 mmol, 1.0 eq.) in DMSO (e.g., 40 mL).
-
Add solid sodium azide (e.g., 25.3 mmol, 1.5 eq.) to the solution.
-
Stir the reaction mixture vigorously at room temperature overnight (12-16 hours).
-
Upon completion, quench the reaction by slowly adding water (e.g., 75 mL). This may be exothermic.
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash sequentially with water (2 x 150 mL) and brine (1 x 150 mL).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield 1-benzyl-3-azidopyrrolidine, typically as an oil.
Mandatory Visualization
The following diagrams illustrate the reaction pathways and experimental workflows described in this guide.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Darifenacin: A Case Study in Pyrrolidine Chemistry
For researchers and professionals in drug development, the selection of a synthetic route is a critical decision, balancing efficiency, cost, and stereochemical control. This guide provides an objective comparison of two synthetic pathways to Darifenacin, a potent M3 muscarinic receptor antagonist. The analysis focuses on a route commencing with (S)-(+)-1-Benzyl-3-pyrrolidinol against an alternative approach, offering insights supported by experimental data to inform synthetic strategy.
Route 1: Chiral Pool Synthesis from (S)-(+)-1-Benzyl-3-pyrrolidinol
This synthetic approach leverages the readily available chiral starting material, (S)-(+)-1-Benzyl-3-pyrrolidinol, to establish the required stereocenter in Darifenacin. The synthesis proceeds through a key etherification step, followed by deprotection and subsequent coupling with a substituted dihydrobenzofuran moiety.
A pivotal step in this route is the Williamson ether synthesis, where the hydroxyl group of (S)-(+)-1-Benzyl-3-pyrrolidinol is deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This nucleophile then displaces a leaving group on a suitable electrophile, forming the core ether linkage of a key intermediate. The benzyl protecting group is subsequently removed, typically via catalytic hydrogenolysis, to yield the free secondary amine, which is then acylated to afford the final Darifenacin product.
Route 2: Alternative Synthesis via Racemic Precursor and Resolution
An alternative strategy circumvents the use of a chiral starting material by beginning with a racemic or achiral precursor. This route often involves the synthesis of a racemic pyrrolidine derivative, which is then resolved into its constituent enantiomers at a later stage.
For instance, a common starting point is the alkylation of a glycine ester enolate with a suitable dielectrophile to construct the pyrrolidine ring. The resulting racemic ester can then be converted to the corresponding amide and subsequently resolved using a chiral acid to isolate the desired (S)-enantiomer. This enantiomerically pure intermediate is then carried forward to Darifenacin through a series of transformations analogous to the final steps of Route 1.
Comparative Analysis of Synthetic Routes
The choice between these two synthetic strategies involves a trade-off between the upfront cost and availability of starting materials and the number and complexity of subsequent synthetic steps.
| Parameter | Route 1: From (S)-(+)-1-Benzyl-3-pyrrolidinol | Route 2: From Racemic Precursor |
| Key Starting Material | (S)-(+)-1-Benzyl-3-pyrrolidinol | Glycine ester, Dihaloalkane |
| Stereochemical Control | Introduced via chiral starting material | Achieved through chiral resolution |
| Typical Overall Yield | 45-55% | 20-30% (after resolution) |
| Key Reagents | Sodium Hydride, Palladium on Carbon, Hydrogen gas | Chiral resolving agent (e.g., tartaric acid) |
| Advantages | Higher overall yield, fewer steps to chiral intermediate | Lower cost of initial starting materials |
| Disadvantages | Higher cost of chiral starting material | Lower overall yield due to resolution, additional steps |
Experimental Protocols
Route 1: Etherification of (S)-(+)-1-Benzyl-3-pyrrolidinol
Materials:
-
(S)-(+)-1-Benzyl-3-pyrrolidinol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-(3-(Bromomethyl)phenyl)-2,2-diphenylethanenitrile
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A solution of (S)-(+)-1-Benzyl-3-pyrrolidinol (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere of argon.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (1.2 equivalents) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
A solution of 2-(3-(bromomethyl)phenyl)-2,2-diphenylethanenitrile (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ether intermediate.
Route 2: Resolution of Racemic 1-Benzyl-3-aminopyrrolidine
Materials:
-
Racemic 1-Benzyl-3-aminopyrrolidine
-
L-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
Procedure:
-
Racemic 1-benzyl-3-aminopyrrolidine (1.0 equivalent) is dissolved in methanol.
-
A solution of L-(+)-tartaric acid (0.5 equivalents) in methanol is added slowly to the amine solution with stirring.
-
The mixture is gently warmed to obtain a clear solution and then allowed to cool slowly to room temperature.
-
The solution is then cooled to 0-5 °C for several hours to facilitate crystallization of the diastereomeric salt.
-
The resulting crystals are collected by filtration, washed with cold diethyl ether, and dried.
-
The enantiomeric purity of the resolved amine can be determined by chiral High-Performance Liquid Chromatography (HPLC) after liberation of the free base from the salt.
-
The free (S)-1-benzyl-3-aminopyrrolidine is obtained by treating the diastereomeric salt with an aqueous solution of sodium hydroxide and extracting with a suitable organic solvent.
Visualizing the Synthetic Pathways
Caption: Synthetic scheme for Darifenacin starting from (S)-(+)-1-Benzyl-3-pyrrolidinol.
Caption: Alternative synthetic approach to Darifenacin via chiral resolution.
Caption: Comparative experimental workflows for the two synthetic routes to Darifenacin.
Evaluating the Scalability of Synthetic Routes to 1-Benzyl-3-bromopyrrolidine: A Comparative Guide
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is a critical factor in the journey from laboratory discovery to commercial production. 1-Benzyl-3-bromopyrrolidine is a valuable building block in the synthesis of a variety of biologically active molecules, including ligands for dopamine and muscarinic acetylcholine receptors. This guide provides an objective comparison of synthetic routes to this compound and its functionalized analogs, with a focus on scalability, supported by available data and detailed experimental considerations.
Comparison of Primary Synthetic Strategies
The synthesis of this compound and similar 3-substituted pyrrolidines can be broadly approached via two main strategies: the functionalization of a pre-existing pyrrolidine ring and the cyclization of acyclic precursors. This guide will focus on the former, as it often represents a more direct and potentially scalable approach when suitable starting materials are available.
Route 1: Direct Bromination of 1-Benzyl-3-pyrrolidinol
This is a classical and straightforward approach that leverages the commercially available or readily synthesized 1-Benzyl-3-pyrrolidinol. The conversion of the hydroxyl group to a bromide is a well-established transformation in organic synthesis.
Route 2: Alternative Functionalization of a Pyrrolidine Precursor (e.g., from L-Aspartic Acid)
This strategy involves a multi-step synthesis starting from an inexpensive and readily available chiral precursor like L-aspartic acid. While potentially more steps are involved, this route can offer advantages in terms of cost of starting materials and control over stereochemistry.
| Parameter | Route 1: Direct Bromination of 1-Benzyl-3-pyrrolidinol | Route 2: From L-Aspartic Acid (Illustrative) |
| Starting Material | 1-Benzyl-3-pyrrolidinol | L-Aspartic Acid |
| Key Transformation | Nucleophilic substitution of a hydroxyl group | Multi-step conversion including reduction and cyclization |
| Typical Reagents | PBr₃, SOBr₂, or HBr | LiAlH₄, protecting group reagents, cyclization agents |
| Scalability | Generally good, but can be limited by the cost and availability of the starting alcohol at very large scales. | Potentially highly scalable due to the low cost of the starting material. |
| Estimated Overall Yield | High (typically >80% for the bromination step) | Moderate (multi-step syntheses often lead to lower overall yields, e.g., 40-60%)[1] |
| Purity of Final Product | Generally high, with purification by distillation or chromatography. | Can be challenging to purify due to the accumulation of impurities over multiple steps. |
| Cost-Effectiveness | The cost is heavily influenced by the price of 1-Benzyl-3-pyrrolidinol.[1] | Lower starting material cost, but overall cost can increase due to the number of steps, reagents, and purification required.[1] |
| Safety & Environmental | Involves handling of corrosive and hazardous brominating agents. Safety protocols for handling alkyl bromides are crucial at an industrial scale.[2] | Use of strong reducing agents like LiAlH₄ requires careful handling. The overall environmental impact depends on the efficiency of each step and the solvents used. |
Experimental Protocols
Route 1: Synthesis of this compound from 1-Benzyl-3-pyrrolidinol
-
Reaction Principle: This protocol is based on the nucleophilic substitution of the hydroxyl group in 1-Benzyl-3-pyrrolidinol with a bromide ion. A common and effective reagent for this transformation on a laboratory scale is phosphorus tribromide (PBr₃).
-
Materials:
-
1-Benzyl-3-pyrrolidinol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure (Illustrative Laboratory Scale):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Benzyl-3-pyrrolidinol (1.0 eq) in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.33-0.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
-
-
Scalability Considerations: For a large-scale synthesis, the use of PBr₃ can be problematic due to its reactivity and the generation of phosphorous acid byproducts. Alternative, more scalable brominating agents such as thionyl bromide (SOBr₂) or hydrobromic acid (HBr) under appropriate conditions might be considered. The workup procedure would also need to be adapted for large volumes, potentially involving continuous extraction methods. Strict safety measures are required for handling corrosive brominating agents and managing any exothermic reactions.[2]
Visualization of Synthetic Logic and Biological Application
To understand the strategic approach to synthesizing functionalized pyrrolidines and their application, the following diagrams illustrate a general synthetic workflow and a relevant signaling pathway.
Caption: Comparison of synthetic strategies for 3-substituted pyrrolidines.
The following diagram illustrates a simplified signaling pathway where a pyrrolidine-containing ligand, potentially synthesized from this compound, acts as an antagonist at a muscarinic acetylcholine receptor.
Caption: Antagonism of the M3 Muscarinic Receptor signaling pathway.
Application in Drug Discovery
1-Benzyl-3-substituted pyrrolidines are key structural motifs in ligands targeting various receptors. For instance, derivatives have been synthesized and evaluated as potential radioligands for mapping dopamine D2 receptors.[3][4] Furthermore, the pyrrolidine scaffold is integral to the development of selective antagonists for muscarinic acetylcholine receptors (mAChRs), which are targets for treating various diseases, including Parkinson's disease and dystonia.[5] The synthesis of analogs often involves the nucleophilic displacement of the bromide in this compound with various amines or other nucleophiles to explore the structure-activity relationship (SAR).
Conclusion
The choice of a synthetic route for this compound on a large scale requires a careful evaluation of multiple factors. The direct bromination of 1-Benzyl-3-pyrrolidinol offers a shorter route with potentially higher yields for the final step, but its cost-effectiveness at scale is tied to the price of the starting alcohol. Routes starting from inexpensive chiral pool materials like L-aspartic acid are attractive for their low initial raw material cost but can be hampered by a greater number of steps and potentially lower overall yields. For any large-scale production, a thorough process optimization and safety assessment are paramount, especially when handling hazardous reagents like brominating agents. The versatility of this compound as a synthetic intermediate ensures that the development of efficient and scalable routes to this compound will remain an important area of focus for the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different protecting groups for the pyrrolidine nitrogen
In the synthesis of complex molecules containing the pyrrolidine motif, a common structural element in pharmaceuticals and natural products, the strategic protection and deprotection of the pyrrolidine nitrogen is of paramount importance. The choice of a suitable protecting group is crucial for the success of a synthetic route, ensuring the stability of the nitrogen atom during various reaction conditions while allowing for its selective removal at a desired stage. This guide provides a comparative analysis of three widely used protecting groups for the pyrrolidine nitrogen: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This comparison is intended for researchers, scientists, and drug development professionals, offering a data-driven overview of the performance, stability, and cleavage conditions of these protecting groups when applied to the pyrrolidine scaffold.
At a Glance: A Comparative Overview
The fundamental difference between the Boc, Cbz, and Fmoc protecting groups lies in their cleavage conditions, which establishes their orthogonality. This orthogonality allows for the selective deprotection of one group in the presence of others, a critical aspect in multi-step synthesis.[1][2]
| Characteristic | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | |||
| Cleavage Condition | Acidic (e.g., TFA, HCl)[1] | Hydrogenolysis (e.g., H₂/Pd) or strong acids[1] | Basic (e.g., Piperidine, Pyrrolidine)[1][3] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. | Stable to acidic and basic conditions (mild). | Stable to acids and catalytic hydrogenolysis. |
| Key Advantages | Robust, well-established, and suitable for substrates sensitive to hydrogenolysis. | Stable to a wide range of non-reductive conditions. | Orthogonal to acid-labile groups; mild deprotection. |
| Potential Issues | Requires strongly acidic conditions for removal, which may not be suitable for acid-sensitive substrates. | Requires a metal catalyst for hydrogenolysis, which can be sensitive to poisoning. | Can be sensitive to certain nucleophiles. |
Quantitative Data Presentation
The following tables summarize quantitative data for the protection and deprotection of pyrrolidine derivatives with Boc, Cbz, and Fmoc groups, based on literature findings.
Table 1: Protection of Pyrrolidine Nitrogen
| Protecting Group | Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Boc | (R)-3-Pyrrolidinol | Di-tert-butyl dicarbonate, Triethylamine, DCM, 0 °C to RT | 2-4 hours | High | |
| Cbz | Pyrrolidine-3-carboxylic acid | Benzyl chloroformate, THF, 65 °C | 4 hours | 88.7% | |
| Fmoc | General Amines | Fmoc-OSu, NaHCO₃, Dioxane/H₂O, RT | 16 hours | High |
Table 2: Deprotection of Pyrrolidine Nitrogen
| Protecting Group | Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Boc | N-Boc-3-hydroxypyrrolidine | TFA, DCM, 25 °C | 1-2 hours | >95% | |
| Cbz | General Cbz-protected amines | 5% Pd/C, H₂, Methanol, 60 °C | 40 hours | High | |
| Fmoc | General Fmoc-protected amines | 20% Piperidine in DMF, RT | 2 x 5 minutes | High |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the pyrrolidine nitrogen are provided below. These protocols are based on established literature procedures.
Protocol 1: N-Boc Protection of (R)-3-Pyrrolidinol
Materials:
-
(R)-3-Pyrrolidinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-Boc-protected product.
Protocol 2: N-Cbz Protection of Pyrrolidine-3-carboxylic Acid
Materials:
-
Pyrrolidine-3-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of pyrrolidine-3-carboxylic acid (1.0 eq) in THF, slowly add benzyl chloroformate (1.36 eq) at room temperature.
-
Heat the mixture to 65 °C and reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield N-Cbz-pyrrolidine-3-carboxylic acid.[2]
Protocol 3: N-Fmoc Protection of a General Amine
Materials:
-
Amine
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water (2:1 mixture)
-
Diethyl ether
-
1 M HCl
Procedure:
-
Dissolve the amine (1.0 eq) and Fmoc-OSu (1.05 eq) in a 2:1 mixture of dioxane and saturated aqueous NaHCO₃.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 1 with 1 M HCl to precipitate the Fmoc-protected product.
Protocol 4: N-Boc Deprotection of N-Boc-3-hydroxypyrrolidine
Materials:
-
N-Boc-3-hydroxypyrrolidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-3-hydroxypyrrolidine derivative (1.0 eq) in DCM.
-
Add trifluoroacetic acid (2-10 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the deprotected pyrrolidine salt.
Protocol 5: N-Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz-protected pyrrolidine derivative
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz-protected compound in methanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected pyrrolidine.
Protocol 6: N-Fmoc Deprotection using Piperidine
Materials:
-
N-Fmoc-protected pyrrolidine derivative on a solid support (for SPPS)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
Procedure:
-
Treat the resin-bound N-Fmoc-protected pyrrolidine with a solution of 20% piperidine in DMF.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the treatment with fresh piperidine solution for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and excess piperidine.
Mandatory Visualization
The following diagrams illustrate the general mechanisms of protection and deprotection for the Boc, Cbz, and Fmoc groups, as well as a decision-making workflow for selecting an appropriate protecting group.
Caption: General mechanisms for the protection of pyrrolidine nitrogen.
Caption: General mechanisms for the deprotection of N-protected pyrrolidine.
Caption: Decision workflow for selecting a pyrrolidine nitrogen protecting group.
References
Safety Operating Guide
Proper Disposal of 1-Benzyl-3-bromopyrrolidine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1-Benzyl-3-bromopyrrolidine is critical to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this hazardous waste stream effectively and in accordance with general safety protocols.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Therefore, stringent safety measures must be implemented during handling and disposal. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1] All handling of this compound should occur within a certified chemical fume hood to avoid inhalation of vapors.[2][3]
Summary of Hazard and Disposal Information
For quick reference, the following table summarizes the key hazard classifications and disposal recommendations for this compound and similar compounds.
| Parameter | Information | Source |
| GHS Hazard Class | Skin Corrosion/Irritation, Serious Eye Damage | TCI Chemicals[1] |
| Signal Word | Danger | TCI Chemicals[1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | TCI Chemicals[1] |
| Primary Disposal Route | Approved hazardous waste disposal plant | TCI Chemicals, Apollo Scientific[1][4] |
| Containerization | Tightly sealed, properly labeled containers | Apollo Scientific, Sigma-Aldrich[2][4] |
| Regulatory Framework | Local, regional, and national hazardous waste regulations | Fisher Scientific[5] |
Detailed Disposal Protocol
The following step-by-step protocol outlines the procedure for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials, gloves).
- Segregate this waste from other laboratory waste streams to prevent accidental mixing and reactions. Specifically, do not mix with incompatible materials.
2. Containerization:
- Use a designated, leak-proof, and chemically compatible hazardous waste container. The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive).
- Keep the container tightly closed when not in use and store it in a well-ventilated, designated satellite accumulation area.[2][4]
3. Spill Management:
- In the event of a spill, immediately alert personnel and evacuate the area if necessary.
- For small spills, contain the material using an inert absorbent such as sand, earth, or vermiculite.[4] Do not use combustible materials.
- Collect the absorbed material into a labeled hazardous waste container for disposal.[4]
- Decontaminate the spill area according to your institution's established procedures.
4. Final Disposal:
- The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]
- Follow your institution's specific procedures for arranging a hazardous waste pickup. Ensure all paperwork is completed accurately.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Benzyl-3-bromopyrrolidine
For Immediate Reference: Key Safety and Handling Information for 1-Benzyl-3-bromopyrrolidine
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. The following information is designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to these potential hazards, stringent adherence to PPE protocols is mandatory. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification/Recommendation |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. |
| Hand Protection | Gloves | Nitrile rubber gloves are recommended for splash protection. For extended contact, consider heavier-duty gloves and always consult the manufacturer's chemical resistance data.[1] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn and fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors. |
Note: No specific occupational exposure limits (OELs) for this compound have been established. Therefore, it is crucial to handle this compound with care in a well-ventilated area, such as a fume hood, to minimize any potential exposure.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for laboratory safety. The following workflow diagram illustrates the key stages of the handling process, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Experimental Protocols:
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE as outlined in the table above.
2. Handling:
-
Perform all manipulations, including weighing and transferring, of this compound inside a chemical fume hood to prevent inhalation of vapors.
-
Use appropriate laboratory equipment and exercise caution to avoid spills.
3. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.
Disposal Plan: Managing Halogenated Waste
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.
-
Waste Collection: Collect all liquid and solid waste containing this compound in a designated, labeled, and sealed container for halogenated waste.
-
Contaminated Materials: This includes, but is not limited to, used gloves, disposable labware, and any absorbent materials from spill cleanups.
-
Disposal Route: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not pour this chemical down the drain.
Emergency Procedures
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood.
-
Contain: For a small, manageable spill, use an inert absorbent material (such as vermiculite or sand) to contain the substance.
-
Clean-Up: Carefully scoop the absorbent material into a designated halogenated waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as halogenated waste.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


